molecular formula C17H21NO3 B1609334 Thesinine CAS No. 488-02-8

Thesinine

Cat. No.: B1609334
CAS No.: 488-02-8
M. Wt: 287.35 g/mol
InChI Key: FQVNMXZPGWLUFZ-BNVCYRGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thesinine is a natural product found in Borago officinalis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNMXZPGWLUFZ-BNVCYRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031604
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-02-8
Record name [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Thesinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THESININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thesinine: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thesinine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, including Thesium minkwitzianum and Borago officinalis (borage). As a member of the pyrrolizidine alkaloid class of compounds, this compound and its derivatives are of significant interest to researchers in natural product chemistry, toxicology, and drug development due to their biological activities. This technical guide provides a detailed overview of the structure and stereochemistry of this compound, including its absolute configuration and isomeric forms. It also outlines general experimental protocols for its isolation and structural elucidation and discusses its known and predicted biological activities and signaling pathways.

Chemical Structure and Properties

This compound is an ester of the necine base (+)-isoretronecanol and (E)-3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid). Its chemical formula is C17H21NO3, with a molecular weight of 287.35 g/mol .

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem
CAS Number 488-02-8PubChem
Molecular Formula C17H21NO3PubChem
Molecular Weight 287.35 g/mol PubChem
InChI InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1PubChem
SMILES C1C[C@@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC=C(C=C3)OPubChem
Stereochemistry

The stereochemistry of this compound is critical to its structure and function. The molecule possesses two chiral centers in the pyrrolizidine core and a double bond in the necic acid moiety capable of E/Z isomerism.

  • Absolute Configuration : The IUPAC name specifies the absolute configuration at the two stereocenters as (1R, 8R). This configuration is crucial for its biological activity and interaction with molecular targets.

  • Geometric Isomerism : The double bond in the p-coumaric acid moiety is in the E (trans) configuration. The corresponding Z (cis) isomer, Z-thesinine, has also been reported, often found alongside the E isomer in natural sources.

  • Glycosylated Derivatives : this compound can also exist in glycosylated forms. For instance, this compound-4'-O-beta-D-glucoside has been isolated from Borago officinalis.[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, data for its glycosylated derivatives and related pyrrolizidine alkaloids provide a basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shifts of this compound-4'-O-beta-D-glucopyranoside (Data for a closely related derivative)

Carbon AtomChemical Shift (ppm)
Pyrrolizidine Moiety
C-1~60-70
C-2~30-40
C-3~50-60
C-5~50-60
C-6~30-40
C-7~30-40
C-8~70-80
C-9~60-70
Necic Acid Moiety
C-1'~120-130
C-2'~140-150
C-3'~110-120
C-4'~150-160
C-5'~110-120
C-6'~120-130
C=O~160-170

Note: The chemical shifts are approximate and based on the glycosylated derivative. The actual values for this compound may vary.

X-ray Crystallography

A crystal structure for this compound has not been found in the crystallographic databases. Therefore, precise bond lengths and angles from X-ray diffraction are not available.

Experimental Protocols

General Protocol for Isolation and Purification of Pyrrolizidine Alkaloids

The following is a generalized workflow for the isolation and purification of pyrrolizidine alkaloids like this compound from plant material, based on common methods reported in the literature.[2]

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried and Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol/Water) plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under reduced pressure filtration->concentration acid_base_partition Acid-Base Partitioning concentration->acid_base_partition spe Solid-Phase Extraction (SPE) (e.g., Cation Exchange) acid_base_partition->spe hplc Preparative HPLC spe->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_this compound->nmr ms Mass Spectrometry (ESI-MS, HRMS) pure_this compound->ms pa_hepatotoxicity PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (in Liver) PA->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Cell_Damage Cellular Damage DNA_Adducts->Cell_Damage Protein_Adducts->Cell_Damage Oxidative_Stress->Cell_Damage thesinine_signaling cluster_akt PI3K/AKT Pathway cluster_mapk MAPK Pathway This compound This compound AKT1 AKT1 This compound->AKT1 Predicted Interaction MAPK3 MAPK3 (ERK1) This compound->MAPK3 Predicted Interaction Cell_Survival Cell Survival (Modulation) AKT1->Cell_Survival Inflammation Inflammation (Modulation) MAPK3->Inflammation

References

Thesinine Biosynthesis in Lolium perenne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thesinine biosynthesis pathway in perennial ryegrass (Lolium perenne). This compound and its derivatives are pyrrolizidine (B1209537) alkaloids (PAs), a class of secondary metabolites known for their role in plant defense and their potential toxicity. Understanding the biosynthesis of these compounds is crucial for agricultural applications, toxicology studies, and potential pharmaceutical development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Lolium perenne is a multi-step process that begins with common polyamines and culminates in the formation of a complex heterocyclic alkaloid. The pathway can be broadly divided into three key stages: the formation of the core intermediate homospermidine, the synthesis of the necine base, and the final esterification and glycosylation steps.

The initial and committed step in the biosynthesis of all pyrrolizidine alkaloids, including this compound, is the formation of homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1] In Lolium perenne, HSS facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine. The presence of the gene encoding HSS, specifically LpHSS1, is strongly correlated with the production of this compound-rhamnosides in perennial ryegrass. Plants lacking this gene exhibit significantly lower levels of these PAs.

The second key enzyme in the pathway is homospermidine oxidase (HSO) , a copper-containing amine oxidase. HSO catalyzes the double oxidation of the primary amino groups of homospermidine, leading to the formation of a bicyclic aldehyde intermediate, 1-formylpyrrolizidine .

While the subsequent enzymatic steps in Lolium perenne have not been fully elucidated, it is understood that 1-formylpyrrolizidine undergoes further reduction and modification to form the necine base, (-)-isoretronecanol .[2] This necine base is then esterified with a necic acid to produce This compound . The final step in the pathway is the glycosylation of this compound, resulting in the formation of E- and Z-thesinine-O-4'-α-rhamnoside , the primary PAs found in Lolium perenne.[1]

Thesinine_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_pathway This compound Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Spermidine Spermidine->Homospermidine HSS (LpHSS1) Formylpyrrolizidine 1-Formylpyrrolizidine Homospermidine->Formylpyrrolizidine HSO Isoretronecanol (-)-Isoretronecanol Formylpyrrolizidine->Isoretronecanol Multiple Steps (Reduction/Modification) This compound This compound Isoretronecanol->this compound Esterification + Necic Acid Thesinine_Rhamnoside E/Z-Thesinine-O-4'-α-rhamnoside This compound->Thesinine_Rhamnoside Glycosylation

Fig. 1: this compound biosynthesis pathway in Lolium perenne.

Quantitative Data

Quantitative analysis of this compound and its derivatives in Lolium perenne is primarily achieved through liquid chromatography-mass spectrometry (LC-MS). The data is often presented as relative abundance due to the challenges in obtaining pure analytical standards for absolute quantification.

Compoundm/zRelative AbundanceNotes
This compound288.1VariableThe aglycone of the primary PAs.
E-Thesinine-O-4'-α-rhamnoside434.2HighOne of the major PA conjugates in L. perenne.
Z-Thesinine-O-4'-α-rhamnoside434.2HighStereoisomer of the E-form, also a major PA.
This compound-rhamnoside-glycoside-VariableFurther glycosylated derivatives have been detected.

Enzyme Kinetics

Detailed kinetic parameters for the enzymes in the this compound biosynthesis pathway from Lolium perenne are not yet available in the literature. However, studies on homologous enzymes from other species provide some insight. For example, homospermidine synthase from the grass pea (Lathyrus sativus) has a Michaelis constant (Km) of 3.0 mM for its substrate putrescine.

Experimental Protocols

Analysis of this compound and its Derivatives by LC-MS

This protocol provides a general framework for the analysis of this compound and its rhamnosides in Lolium perenne plant material.

1. Sample Preparation:

  • Lyophilize and grind fresh plant material to a fine powder.
  • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
  • Add 1 mL of an extraction solvent (e.g., methanol/water, 80:20, v/v) containing a known concentration of an internal standard (e.g., retrorsine).
  • Vortex the mixture vigorously for 1 minute.
  • Sonicate for 30 minutes in a water bath.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the analytes of interest. For example, start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis. Key ions to monitor include m/z 288.1 for this compound and m/z 434.2 for this compound-rhamnosides.

Start [label="Plant Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grinding [label="Lyophilize & Grind"]; Extraction [label="Solvent Extraction\nwith Internal Standard"]; Centrifugation [label="Centrifugation"]; Filtration [label="Filtration"]; LC_Separation [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="MS Detection\n(ESI+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Grinding; Grinding -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Fig. 2: General workflow for LC-MS analysis of this compound.
PCR-based Detection of the LpHSS1 Gene

This protocol outlines a method for the detection of the LpHSS1 gene, which is a key determinant of this compound biosynthesis in Lolium perenne.

1. DNA Extraction:

  • Extract genomic DNA from fresh or frozen leaf tissue using a commercial plant DNA extraction kit or a standard CTAB protocol.
  • Assess DNA quality and quantity using a spectrophotometer or fluorometer.

2. PCR Amplification:

  • Primer Design: Design primers that specifically amplify a region of the LpHSS1 gene. As a starting point, primers can be designed based on the published sequences of HSS genes in Lolium perenne.
  • PCR Reaction Mixture (25 µL):
  • 10x PCR Buffer: 2.5 µL
  • dNTPs (10 mM): 0.5 µL
  • Forward Primer (10 µM): 1.0 µL
  • Reverse Primer (10 µM): 1.0 µL
  • Taq DNA Polymerase: 0.25 µL
  • Genomic DNA (50 ng/µL): 1.0 µL
  • Nuclease-free water: to 25 µL
  • PCR Cycling Conditions:
  • Initial Denaturation: 95°C for 5 minutes.
  • 35 Cycles:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
  • Extension: 72°C for 1 minute (adjust based on expected amplicon size).
  • Final Extension: 72°C for 10 minutes.

3. Gel Electrophoresis:

  • Analyze the PCR products on a 1.5% agarose (B213101) gel stained with a DNA intercalating dye.
  • Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the LpHSS1 gene.

Start [label="Leaf Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Extraction [label="Genomic DNA Extraction"]; PCR [label="PCR Amplification\nof LpHSS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gel [label="Agarose Gel\nElectrophoresis"]; Visualization [label="Result Visualization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> DNA_Extraction; DNA_Extraction -> PCR; PCR -> Gel; Gel -> Visualization; }

Fig. 3: Workflow for PCR-based detection of the LpHSS1 gene.

Concluding Remarks

The biosynthesis of this compound in Lolium perenne is a specialized metabolic pathway with significant implications for agriculture and animal health. While the initial steps involving homospermidine synthase and homospermidine oxidase are relatively well-understood, further research is needed to fully characterize the downstream enzymes and regulatory mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of this important biosynthetic pathway.

References

Thesinine and its Glycosides: A Technical Guide to Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thesinine, a pyrrolizidine (B1209537) alkaloid, and its glycosidic derivatives are secondary metabolites found in a select number of plant species. These compounds are of significant interest to the scientific community due to their potential biological activities and toxicological profiles. This technical guide provides a comprehensive overview of the natural sources of this compound and its glycosides, detailing their presence in various plant species. It outlines robust experimental protocols for their extraction, isolation, and purification. Furthermore, this document presents quantitative data on the concentration of these compounds in different plant materials and illustrates the key signaling pathways associated with their metabolic activation and subsequent cellular effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and its Glycosides

This compound and its glycosides have been identified in several plant families, most notably the Boraginaceae, Poaceae, and Asteraceae. The primary plant sources are detailed below.

Borago officinalis (Borage)

Borago officinalis, commonly known as borage or starflower, is a well-documented source of this compound and its glucosides.[1][2][3][4] The seeds of the borage plant are particularly rich in these compounds.[1][4]

  • This compound-4'-O-β-D-glucoside: This is the most prominent glycosylated form of this compound found in borage seeds.[1]

  • This compound: The aglycone form, this compound, is also present.

  • Amabiline: Another pyrrolizidine alkaloid, amabiline, has been identified in borage seeds, albeit as a minor component.[1][4]

The leaves and flowers of Borago officinalis also contain pyrrolizidine alkaloids, including this compound, although typically at lower concentrations compared to the seeds.[2][3]

Lolium Species (Ryegrass)

Several species within the Lolium genus, commonly known as ryegrass, are known to produce this compound and its rhamnoside glycosides.[5] These compounds are of interest in agricultural science due to the widespread use of ryegrass as forage.

  • Z- and E-Thesinine-4'-O-α-L-rhamnoside: These stereoisomeric rhamnosides are characteristic of Lolium perenne (perennial ryegrass).[6]

  • This compound: The aglycone is also detected in Lolium species, potentially as a result of glycoside hydrolysis.[5][7]

The presence and concentration of these compounds can vary significantly among different Lolium species and even between individual plants.

Festuca arundinacea (Tall Fescue)

Festuca arundinacea, or tall fescue, another important forage grass, has been shown to contain this compound and its glycosides, similar to those found in Lolium species. The co-occurrence in these related grasses suggests a shared biosynthetic pathway.

  • E/Z-thesinine: The aglycone form has been identified in extracts of tall fescue.

  • This compound rhamnosides: Glycosidic forms, likely rhamnosides, are also present.

Tephroseris Species

The genus Tephroseris, belonging to the Asteraceae family, also contains this compound derivatives.

  • Tephroseris kirilowii : This species has been found to contain this compound-4′-O-α-l-rhamnoside.[8][9]

  • Tephroseris integrifolia : While this species is known to contain other pyrrolizidine alkaloids like senkirkine (B1680947) and otosenine, the presence of this compound itself is less documented.[10][11]

Quantitative Data

The concentration of this compound and its glycosides can vary depending on the plant species, the specific organ, developmental stage, and environmental conditions. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartCompoundConcentration (% of Dry Weight)Reference
Borago officinalisSeedsCrude Pyrrolizidine Alkaloids0.03%[1][4]
SeedsThis compound-4'-O-β-D-glucoside0.02%[1][4]
SeedsThis compound-4'-O-β-D-glucoside0.1% - 0.5%
SeedsAmabiline0.002%[1][4]
Leaves & FlowersThis compound and other PAsLow concentrations reported[2][3]
Lolium perenneAerial partsThis compound & this compound-rhamnosideRelative intensities measured; absolute quantification not consistently reported[5]
Festuca arundinaceaAerial partsThis compound & this compound-rhamnosideRelative intensities measured; absolute quantification not consistently reported
Tephroseris kirilowiiWhole plantThis compound-4′-O-α-l-rhamnosideNot specified[8][9]

Experimental Protocols

The following section details a generalized methodology for the extraction, isolation, and purification of this compound and its glycosides from plant material. This protocol is a synthesis of various reported methods for pyrrolizidine alkaloid isolation.

Extraction
  • Sample Preparation: Air-dry the plant material (seeds, leaves, or whole plant) at room temperature or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill. For seeds with high oil content, such as Borago officinalis, defatting with a non-polar solvent like hexane (B92381) prior to extraction is recommended.

  • Solvent Extraction:

    • Method A: Maceration: Suspend the powdered plant material in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 0.5 M H₂SO₄ in 80% ethanol or 0.2% formic acid in 10% methanol). Stir the mixture at room temperature for 24-48 hours. Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Method B: Reflux Extraction: Place the powdered plant material in a round-bottom flask with an appropriate volume of acidified methanol or ethanol. Heat the mixture to reflux for 4-6 hours. Allow to cool and filter.

  • Filtration and Concentration: Combine the extracts from the repeated extractions and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Acid-Base Partitioning
  • Acidification and Washing: Dissolve the crude extract in dilute acid (e.g., 0.5 M H₂SO₄). Wash the acidic solution with a non-polar organic solvent such as dichloromethane (B109758) or diethyl ether to remove lipids and other non-basic compounds. Discard the organic phase.

  • Basification and Extraction: Make the aqueous phase alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, while cooling in an ice bath. Extract the alkaloids from the basified aqueous solution with a polar organic solvent like chloroform (B151607) or a chloroform/methanol mixture (e.g., 3:1 v/v). Repeat the extraction three to five times.

  • Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the fractions containing the target compounds to preparative HPLC on a C18 reversed-phase column. Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), in an isocratic or gradient elution mode.

Characterization

The structure and purity of the isolated this compound and its glycosides can be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Signaling Pathways and Biological Interactions

This compound, as a pyrrolizidine alkaloid (PA), is primarily known for its toxicological effects, which are initiated by metabolic activation in the liver. The following section and diagram illustrate the proposed signaling pathway for PA-induced hepatotoxicity.

Metabolic Activation and Detoxification

In the liver, PAs are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then undergo several transformations. One pathway involves conjugation with glutathione (B108866) (GSH), which is generally considered a detoxification step. However, the resulting glutathione conjugates can still be reactive.

Induction of Cellular Damage and Apoptosis

The reactive pyrrolic metabolites can bind to cellular macromolecules, including DNA and proteins, forming adducts. This leads to cellular damage, oxidative stress, and the initiation of apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

  • Extrinsic Pathway: The binding of ligands such as Tumor Necrosis Factor (TNF) and Fas Ligand (FasL) to their respective receptors (TNFR and FasR) can trigger a signaling cascade involving adaptor proteins like FADD and TRADD, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Intrinsic Pathway: DNA damage and oxidative stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c, which, along with Apaf-1, activates caspase-9 and the downstream caspase cascade.

The culmination of these pathways is the activation of executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Thesinine_Hepatotoxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage & Apoptosis cluster_2 Extrinsic Pathway cluster_3 Intrinsic Pathway This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450->Reactive Pyrrolic Esters DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Oxidative Stress Oxidative Stress Reactive Pyrrolic Esters->Oxidative Stress Mitochondrial Damage Mitochondrial Damage DNA Adducts->Mitochondrial Damage Death Receptors (TNF-R, Fas-R) Death Receptors (TNF-R, Fas-R) Oxidative Stress->Death Receptors (TNF-R, Fas-R) Oxidative Stress->Mitochondrial Damage Apoptosis Apoptosis Caspase-8 Activation Caspase-8 Activation Death Receptors (TNF-R, Fas-R)->Caspase-8 Activation Caspase-8 Activation->Apoptosis Cytochrome c release Cytochrome c release Mitochondrial Damage->Cytochrome c release Caspase-9 Activation Caspase-9 Activation Cytochrome c release->Caspase-9 Activation Caspase-9 Activation->Apoptosis

Caption: this compound-induced hepatotoxicity signaling pathway.

Experimental Workflow for this compound Isolation

Thesinine_Isolation_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound/Glycosides Pure this compound/Glycosides Preparative HPLC->Pure this compound/Glycosides

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, quantitative occurrence, isolation methodologies, and biological interaction pathways of this compound and its glycosides. The primary plant sources identified are Borago officinalis, Lolium species, Festuca arundinacea, and Tephroseris species. While quantitative data for borage seeds is available, further research is needed to accurately quantify these compounds in other plant sources and tissues. The provided experimental protocols offer a robust framework for the isolation and purification of these compounds, and the illustrated signaling pathway highlights the critical role of metabolic activation in their toxicological effects. This compilation of information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and toxicology, and will aid in the future investigation and potential application of these intriguing compounds.

References

An In-Depth Technical Guide on the Biological Activity of Thesinine-4'-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as a technical guide concerning the biological activity of thesinine-4'-O-beta-D-glucoside, a glycosylated pyrrolizidine (B1209537) alkaloid. A comprehensive review of publicly available scientific literature reveals that while the compound has been successfully isolated and structurally characterized, there is a significant lack of data on its specific biological activities. This compound-4'-O-beta-D-glucoside was first identified in the seeds of Borago officinalis (borage).[1] As a member of the pyrrolizidine alkaloid (PA) class of compounds, it is structurally related to molecules known for their potential toxicity, particularly hepatotoxicity, which is a characteristic of many unsaturated PAs.[2][3][4][5][6] However, specific experimental data detailing the pharmacological or toxicological profile of this compound-4'-O-beta-D-glucoside is not available in the current body of scientific literature. This guide summarizes the known information and highlights the current knowledge gap regarding this compound's biological effects.

Introduction to this compound-4'-O-beta-D-glucoside

This compound-4'-O-beta-D-glucoside is a naturally occurring compound classified as a glycosylated pyrrolizidine alkaloid.

Chemical Structure and Properties:

  • Molecular Formula: C₂₃H₃₁NO₈

  • Structure: Composed of a this compound aglycone (an ester of isoretronecanol (B1229980) and E-p-coumaric acid) linked to a beta-D-glucose molecule at the 4'-position of the coumaric acid moiety.

  • Source: It has been isolated from the aqueous methanol (B129727) extract of dried, defatted seeds of Borago officinalis.[1]

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants, often as a defense mechanism against herbivores.[2][4] They are known for their structural diversity and wide range of biological effects.[2][3] The toxicity of many PAs, particularly their ability to cause liver damage, is a significant area of research.[7][8]

Biological Activity and Pharmacology: A Knowledge Gap

Despite the structural elucidation of this compound-4'-O-beta-D-glucoside, there is a notable absence of published research detailing its specific biological activities. Searches of extensive scientific databases did not yield any in vivo or in vitro studies that have investigated the pharmacological or toxicological effects of this particular glycosylated PA.

Consequently, it is not possible to provide quantitative data such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols for assessing its biological activity. Furthermore, no signaling pathways have been identified as being modulated by this compound-4'-O-beta-D-glucoside.

Contextual Information from Related Compounds

While direct data is lacking, some context can be inferred from the broader class of pyrrolizidine alkaloids and its aglycone, this compound.

This compound (Aglycone)

Mature seeds of Borago officinalis have been found to contain this compound.[4] Like its glycoside, there is a scarcity of specific biological activity data for this compound itself in the readily available literature.

Glycosylated Pyrrolizidine Alkaloids

Glycosylation is a modification that can significantly alter the physicochemical properties of a molecule, including its solubility, stability, and bioavailability. This, in turn, can affect its biological activity and toxicity. In the context of PAs, glycosylation is a less common modification.[2] The impact of the glucose moiety on the biological activity of this compound has not been experimentally determined.

General Biological Activities of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids as a class are well-known for their potential toxicity.[9][10] The primary concern associated with many PAs is hepatotoxicity (liver damage), which can lead to conditions such as hepatic sinusoidal obstruction syndrome.[6] Genotoxicity and carcinogenicity are also associated with certain PAs.[6][8] The toxicity of these compounds is often dependent on the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to form reactive pyrrolic esters that bind to cellular macromolecules.[11]

Conversely, some PAs have been investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[12][13][14] Certain polyhydroxylated PAs have even shown anti-HIV activity.[3][15] It is crucial to emphasize that these are general properties of the broader class of compounds, and it cannot be assumed that this compound-4'-O-beta-D-glucoside exhibits any of these effects without direct experimental evidence.

Experimental Protocols: A Call for Future Research

Given the absence of biological data, this section outlines a hypothetical, generalized workflow for the initial biological characterization of this compound-4'-O-beta-D-glucoside. This serves as a guide for future research endeavors.

Caption: A proposed experimental workflow for the biological evaluation of this compound-4'-O-beta-D-glucoside.

Potential Signaling Pathways for Investigation

Should future research indicate biological activity, several signaling pathways could be relevant for investigation, based on the activities of other natural products. A logical diagram for prioritizing these investigations is presented below.

signaling_pathways A Initial Biological Screening B Anti-inflammatory Activity Detected? A->B C Cytotoxicity Detected? A->C D Neuroactivity Detected? A->D E Investigate NF-κB Pathway B->E Yes F Investigate MAPK Pathways (ERK, JNK, p38) B->F Yes G Investigate Apoptosis Pathways (Caspase activation, Bcl-2 family) C->G Yes H Investigate Cell Cycle Regulation (Cyclins, CDKs) C->H Yes I Investigate Cholinesterase Inhibition D->I Yes

Caption: A decision-making diagram for investigating potential signaling pathways.

Conclusion and Future Directions

This compound-4'-O-beta-D-glucoside is a structurally characterized natural product from Borago officinalis. However, a significant gap exists in the scientific literature regarding its biological activity. Without experimental data, any discussion of its pharmacological effects, mechanisms of action, or potential therapeutic applications remains speculative.

Future research should prioritize a systematic evaluation of this compound, beginning with a broad panel of in vitro assays to screen for cytotoxicity, antioxidant, anti-inflammatory, and other potential activities. Positive results from these screens would then justify more in-depth mechanistic studies and potential in vivo evaluation. Given the known toxicities of related pyrrolizidine alkaloids, a thorough toxicological assessment would be a critical component of any future research program. This would be essential to determine if this compound-4'-O-beta-D-glucoside holds any promise as a therapeutic agent or poses a health risk.

References

Thesinine: An In-Depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available data on the in vitro mechanism of action of thesinine. It is important to note that direct experimental validation of this compound's specific mechanisms is limited in publicly accessible literature. Much of the detailed mechanistic information is based on computational predictions and studies on the broader class of pyrrolizidine (B1209537) alkaloids (PAs), to which this compound belongs. This document is intended for research and informational purposes and should not be considered as a definitive statement on the established biological functions of this compound.

Executive Summary

This compound is a pyrrolizidine alkaloid (PA) identified in several plant species, including Tephroseris flammea and Borago officinalis. While comprehensive in vitro studies on this compound are not extensively documented, computational analyses have predicted its interaction with key signaling proteins implicated in skin aging and cellular regulation. Broader research on pyrrolizidine alkaloids suggests a range of in vitro effects, including cytotoxicity, cell cycle arrest, and induction of apoptosis, primarily following metabolic activation. This guide provides a detailed overview of the predicted molecular interactions of this compound and the known in vitro effects of the PA class, alongside relevant experimental protocols to facilitate further investigation.

Predicted Molecular Targets of this compound

A systems pharmacology study integrating metabolomics of Tephroseris flammea with molecular docking has identified potential protein targets for this compound. These in silico findings suggest that this compound may modulate signaling pathways associated with inflammation and matrix degradation, which are relevant to skin aging.

Data from Molecular Docking Studies

The following table summarizes the predicted binding of this compound to key proteins, as determined by molecular dynamics simulations. It is crucial to underscore that these are computational predictions and await experimental validation.

Target ProteinProtein FamilyPredicted Biological RolePDB ID(s) Used in Study
AKT1 Serine/Threonine KinaseCell survival, proliferation, inflammation1UNQ
MMP9 Matrix MetalloproteinaseExtracellular matrix degradation4H3X
MAPK3 (ERK1) Mitogen-Activated Protein KinaseSignal transduction, cell proliferation, differentiation4QTB
MAPK14 (p38) Mitogen-Activated Protein KinaseInflammatory response, apoptosis3LFA

General In Vitro Mechanism of Action of Pyrrolizidine Alkaloids

This compound belongs to the pyrrolizidine alkaloid class of compounds. The in vitro biological activities of many PAs are dependent on their metabolic activation, typically by cytochrome P450 enzymes, into reactive pyrrolic esters. These metabolites are capable of interacting with cellular macromolecules.

Cytotoxicity

Many pyrrolizidine alkaloids exhibit cytotoxic effects in various cell lines in a dose- and time-dependent manner. This is often a result of the formation of reactive metabolites that can damage cellular components.

Cell Cycle Arrest

Transcriptomic and flow cytometry studies on several PAs have demonstrated their ability to disrupt cell cycle progression.[1][2] Treatment with certain PAs can lead to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating the activation of cell cycle checkpoints, likely in response to DNA damage.[1][3]

DNA Damage and Apoptosis

The reactive metabolites of PAs can act as alkylating agents, forming adducts with DNA and proteins. This can lead to DNA damage, triggering cellular repair mechanisms.[4] If the damage is too severe to be repaired, it can lead to the induction of apoptosis (programmed cell death). Several studies have shown that PAs can induce apoptosis, characterized by the activation of caspases and changes in mitochondrial membrane potential.

Signaling Pathways

Based on the predicted targets of this compound and the known effects of related compounds, several signaling pathways are of interest for further investigation.

Predicted this compound-Modulated Signaling Pathway

The molecular docking studies suggest that this compound may interact with components of the PI3K/Akt and MAPK signaling pathways.[5] These pathways are central to the regulation of numerous cellular processes.

Thesinine_Predicted_Pathway This compound This compound AKT1 AKT1 This compound->AKT1 Predicted Inhibition MAPK3 MAPK3 (ERK1) This compound->MAPK3 Predicted Inhibition MAPK14 MAPK14 (p38) This compound->MAPK14 Predicted Inhibition MMP9 MMP9 This compound->MMP9 Predicted Inhibition Cell_Survival Cell Survival & Proliferation AKT1->Cell_Survival MAPK3->Cell_Survival Inflammation Inflammation MAPK14->Inflammation Matrix_Degradation Matrix Degradation MMP9->Matrix_Degradation

Predicted signaling interactions of this compound.
General Pyrrolizidine Alkaloid-Induced DNA Damage and Cell Cycle Arrest Pathway

The following diagram illustrates the general mechanism by which many pyrrolizidine alkaloids are thought to exert their cytotoxic effects in vitro.

PA_General_Mechanism PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (in vitro metabolic system) PA->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Esters CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

General mechanism of PA-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in vitro validation of this compound's mechanism of action.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell line of interest (e.g., human dermal fibroblasts, HepG2)

    • Complete culture medium

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol (B145695)

    • Phosphate-buffered saline (PBS)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with desired concentrations of this compound for 24 hours.

    • Harvest the cells, wash with PBS, and obtain a cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing and incubate at 4°C for at least 30 minutes.

    • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Molecular Docking Protocol

This provides a general workflow for in silico prediction of ligand-protein interactions.

  • Materials:

    • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

    • 3D structure of the target protein (from Protein Data Bank - PDB)

    • 3D structure of this compound

  • Protocol:

    • Protein Preparation: Retrieve the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogens, and assigning bond orders.

    • Ligand Preparation: Generate the 3D structure of this compound and minimize its energy.

    • Receptor Grid Generation: Define the binding site on the protein, often based on the location of a co-crystallized ligand.

    • Docking: Dock the prepared this compound structure into the defined receptor grid using a chosen docking algorithm.

    • Analysis: Analyze the resulting poses based on docking scores and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Conclusion and Future Directions

The current body of evidence suggests that this compound, a pyrrolizidine alkaloid, may exert its biological effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK, as predicted by computational models.[5] While these in silico studies provide a valuable starting point, they necessitate rigorous experimental validation. Future in vitro research should focus on confirming the predicted protein-ligand interactions and elucidating the downstream cellular consequences. Furthermore, investigating the metabolic activation of this compound and its potential for DNA adduction and cell cycle disruption, as observed with other pyrrolizidine alkaloids, will be crucial in fully characterizing its in vitro mechanism of action and toxicological profile. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Thesinine from Borago officinalis: A Technical Guide to Its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine (B1209537) alkaloid thesinine, a significant secondary metabolite found in Borago officinalis (borage). The document details its discovery, outlines detailed protocols for its isolation and purification, presents quantitative data, and illustrates key experimental and metabolic pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and Chemical Profile

This compound is a pyrrolizidine alkaloid first reported in Borago officinalis by Dodson and Stermitz in 1986.[1] It is structurally characterized as an ester of the necine base (+)-isoretronecanol and E-p-coumaric acid.[1] A significant related compound also isolated from borage is this compound-4'-O-beta-D-glucoside, a glycosylated form of this compound, which was the first glycosylated plant pyrrolizidine alkaloid to be identified.[2][3] This glycoside is particularly abundant in the seeds of the plant.[2][4]

Pyrrolizidine alkaloids (PAs) are a class of heterocyclic secondary metabolites that plants primarily produce as a defense mechanism against herbivores.[5] this compound is found in various parts of the Borago officinalis plant, with the highest concentrations typically located in the flowers and seeds.[1]

Quantitative Data

The concentration of this compound and related alkaloids in Borago officinalis can vary. The following table summarizes the reported quantitative data for this compound content in the seeds.

CompoundPlant PartConcentration (% of dry weight)Reference
Crude AlkaloidsSeeds0.03%[1]
This compoundSeeds0.02%[1]
AmabilineSeeds0.002%[1]
This compound-4'-O-β-D-glucosideSeeds0.1% - 0.5%[4]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Borago officinalis, primarily from the seeds where it is most concentrated.

Extraction of this compound

A common method for the extraction of this compound and its glycoside from Borago officinalis seeds involves solvent extraction. An optimized and efficient procedure is as follows:

Objective: To extract crude pyrrolizidine alkaloids, including this compound, from dried plant material.

Materials and Reagents:

  • Dried, defatted seeds of Borago officinalis

  • Methanol (B129727) (MeOH)

  • Formic acid (HCOOH)

  • Deionized water

  • Grinder or mill

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: The dried seeds of Borago officinalis are finely ground to a powder to increase the surface area for extraction. The powdered material is then defatted using a non-polar solvent like hexane (B92381) to remove lipids, which can interfere with subsequent steps.

  • Extraction Solvent Preparation: An extraction solvent of 10% aqueous methanol containing 0.2% formic acid is prepared. The acidic condition helps in the protonation of the alkaloids, increasing their solubility in the polar solvent.

  • Extraction Process: The defatted seed powder is suspended in the extraction solvent in an extraction vessel.

  • Incubation: The suspension is agitated for 60 minutes at a controlled temperature of 47.5 °C.[6][7] This can be achieved using a shaking incubator or a stirred-tank reactor.

  • Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol and water, yielding a crude alkaloid extract.

Isolation and Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are employed for the isolation and purification of this compound.

Objective: To separate and purify this compound from the crude extract.

Materials and Reagents:

  • Crude alkaloid extract

  • Chromatography system (e.g., Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC))

  • Appropriate stationary phase (e.g., silica (B1680970) gel for column chromatography, C18 for HPLC)

  • Mobile phase solvents (e.g., mixtures of methanol, water, acetonitrile, with or without modifiers like formic acid)

Procedure:

  • Initial Separation (Column Chromatography): The crude extract is often first subjected to column chromatography over a silica gel stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

  • Fraction Analysis (TLC): The collected fractions are analyzed by TLC to identify those containing this compound. This is done by comparing the retention factor (Rf) of the spots with a known standard of this compound, if available.

  • Fine Purification (HPLC): The fractions enriched with this compound are then subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase tailored to achieve good separation of the target compound.

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Structural Elucidation

The definitive identification and structural confirmation of the isolated compound as this compound are achieved through spectroscopic methods.

Objective: To confirm the chemical structure of the isolated compound.

Techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry provides the exact mass, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. The structure of this compound-4'-O-beta-D-glucoside was established using these spectroscopic methods.[2][3]

Visualized Workflows and Pathways

Isolation and Identification Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from Borago officinalis.

Isolation_Workflow PlantMaterial Borago officinalis Seeds Grinding Grinding and Defatting PlantMaterial->Grinding Extraction Acidified Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC Purethis compound Purified this compound HPLC->Purethis compound StructuralElucidation Structural Elucidation Purethis compound->StructuralElucidation MS Mass Spectrometry (MS) StructuralElucidation->MS NMR NMR Spectroscopy StructuralElucidation->NMR

Caption: Workflow for this compound Isolation and Identification.

Metabolic Toxification Pathway of Pyrrolizidine Alkaloids

This compound, being a 1,2-unsaturated pyrrolizidine alkaloid, is subject to metabolic activation in the liver, which is the primary mechanism of its toxicity. The following diagram illustrates this general pathway.

Metabolic_Toxification This compound This compound (in Liver) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloids (DHPAs) (Toxic Pyrrolic Esters) CYP450->DHPA CellularTargets Cellular Macromolecules DHPA->CellularTargets Covalent Binding ProteinAdducts Protein Adducts CellularTargets->ProteinAdducts DNAAdducts DNA Adducts & Cross-links CellularTargets->DNAAdducts Toxicity Hepatotoxicity & Genotoxicity ProteinAdducts->Toxicity DNAAdducts->Toxicity

Caption: Metabolic Toxification of Pyrrolizidine Alkaloids.

Biological Activity and Toxicology

This compound belongs to the class of 1,2-unsaturated pyrrolizidine alkaloids, which are known for their potential toxicity, particularly hepatotoxicity. The toxicity is not inherent to the parent alkaloid but results from its metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form covalent bonds with cellular macromolecules such as proteins and DNA, leading to the formation of adducts and cross-links. This cellular damage is the underlying cause of the observed hepatotoxic and genotoxic effects. While much of the research on the biological activity of Borago officinalis focuses on the antioxidant and anti-inflammatory properties of its phenolic compounds and the benefits of its seed oil, the presence of this compound necessitates careful consideration of its potential toxicological implications, especially in the context of herbal remedies and supplements.

References

The Role of Theanine in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine, a non-proteinogenic amino acid predominantly found in tea plants (Camellia sinensis), is a key metabolite influencing not only the characteristic flavor of tea but also the plant's resilience to environmental challenges. While its role in conferring tolerance to abiotic stresses such as salinity, drought, and temperature fluctuations is well-documented, emerging evidence suggests a multifaceted role in plant defense against biotic threats, including pathogens and herbivores. This technical guide provides an in-depth analysis of the current understanding of theanine's function in plant defense, detailing its biosynthesis, its role in signaling cascades, and its direct and indirect contributions to plant immunity. This document summarizes key quantitative data, presents detailed experimental methodologies for core assays, and visualizes the involved biochemical pathways to serve as a comprehensive resource for researchers in plant science and related fields.

Theanine Biosynthesis and Transport

Theanine (γ-glutamyl-L-ethylamide) is primarily synthesized in the roots of the tea plant and subsequently transported to the leaves via the xylem.[1][2] The biosynthesis pathway involves the enzymatic condensation of L-glutamic acid and ethylamine, a reaction catalyzed by theanine synthetase (TS), also known as glutamine synthetase (GS)-like protein (CsTSI).[3][4]

The key precursors are derived from primary metabolism:

  • L-glutamic acid: A central amino acid in nitrogen metabolism.

  • Ethylamine: Primarily produced from the decarboxylation of alanine (B10760859) by alanine decarboxylase (AlaDC).[5][6]

Several key enzymes and their corresponding genes have been identified in Camellia sinensis, including CsTS, CsGS, and CsAlaDC.[5][7] The expression of these genes is subject to regulation by various environmental factors, including nitrogen availability and abiotic stress, which in turn modulates theanine accumulation.[3][6]

Role in Abiotic Stress Defense

A substantial body of evidence supports the crucial role of theanine in enhancing plant tolerance to a range of abiotic stresses. The primary mechanism appears to be the modulation of redox homeostasis, thereby mitigating oxidative damage caused by an over-accumulation of reactive oxygen species (ROS).[6][8]

Regulation of Antioxidant Enzyme Activity

Exogenous application of theanine has been shown to bolster the activity of key antioxidant enzymes.[6][8] This enzymatic detoxification of ROS is a cornerstone of theanine-induced stress tolerance. The principal enzymes involved are:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Ascorbate (B8700270) Peroxidase (APX): Reduces hydrogen peroxide to water using ascorbate as the specific electron donor.

Theanine as a Signaling Molecule in Stress Response

Theanine is not merely a passive osmolyte or antioxidant precursor; it actively participates in stress signaling. It has been demonstrated that theanine can influence the expression of genes involved in stress tolerance and antioxidant defense.[8][9] A key aspect of this signaling role is its interaction with hydrogen peroxide (H₂O₂). While H₂O₂ is a damaging ROS at high concentrations, at lower levels, it functions as a critical second messenger in various signaling pathways. Theanine appears to modulate H₂O₂ accumulation, thereby influencing downstream responses such as lateral root development and stress adaptation.[9][10]

Quantitative Data on Theanine-Mediated Abiotic Stress Tolerance

The following table summarizes quantitative findings from studies investigating the effect of exogenous theanine application on abiotic stress tolerance.

StressorPlant SpeciesTheanine ConcentrationObserved EffectsReference(s)
Salt StressCamellia sinensis10 mMAlleviated salt stress damage, reduced ROS accumulation, increased SOD, CAT, and APX activities.[8]
Salt StressArabidopsis thalianaNot specifiedEnhanced salt stress tolerance.[8]
Drought & Low K+Nicotiana tabacum (Tobacco)0.25 mM (drought)Enhanced resistance to drought stress.[3]
Oxidative DamageNicotiana tabacum (Tobacco)0.1 and 0.2 mmol·L⁻¹Increased reduced glutathione (B108866) (GSH) and proline content, enhanced antioxidant enzyme activity.[6]

Role in Biotic Stress Defense

The role of theanine in defense against pathogens and herbivores is less characterized than its function in abiotic stress tolerance, but recent metabolomic and in vitro studies provide compelling evidence for its involvement.

Changes in Theanine Levels upon Biotic Attack

Metabolomic profiling of Camellia sinensis in response to biotic stress reveals dynamic changes in theanine concentrations, suggesting its participation in the defense response.

  • Pathogen Infection: Infection with fungal pathogens such as those causing brown blight and other alpine foliar diseases has been shown to lead to a significant decrease in theanine accumulation in tea leaves.[2]

  • Herbivore Infestation: The response to herbivory appears to be herbivore-specific. While feeding by the tea green leafhopper (Empoasca (Matsumurasca) onukii) did not significantly alter theanine levels, infestation by the tea geometrid (Ectropis obliqua) resulted in an increase in theanine content.[11] In general, severe herbivory can lead to a great reduction in the overall levels of amino acids.[12]

Direct Antimicrobial Activity

While changes in endogenous levels suggest a role in the defense response, direct antimicrobial activity has also been demonstrated.

  • Inhibition of Fungal Growth: Exogenous application of L-theanine at high concentrations (20 mg/mL and 40 mg/mL) has been shown to significantly inhibit the mycelial growth and sporulation of Pestalotiopsis theae, the causative agent of tea grey blight disease, in vitro.[4] This suggests that at sufficient concentrations, theanine can act as a direct defense compound.

Interaction with Plant Defense Signaling Pathways

Herbivore and pathogen attacks on tea plants are known to activate classical defense signaling pathways mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).[3][11] While a direct regulatory link between theanine and the JA/SA pathways has not been fully elucidated, its role in modulating ROS, which are known to interact with these hormone signaling cascades, suggests a potential for indirect influence. The observed changes in theanine levels during biotic stress occur concurrently with the activation of these pathways.

Signaling Pathways and Experimental Workflows

Theanine Biosynthesis Pathway

Theanine_Biosynthesis Ala Alanine AlaDC Alanine Decarboxylase (CsAlaDC) Ala->AlaDC CO₂ Glu L-Glutamic Acid TS Theanine Synthetase (CsTS / CsTSI) Glu->TS Ethylamine Ethylamine Ethylamine->TS Theanine L-Theanine AlaDC->Ethylamine TS->Theanine ATP -> ADP+Pi

Caption: Simplified biosynthesis pathway of L-theanine in tea plant roots.

Theanine's Role in Abiotic Stress Mitigation via ROS Homeostasis

Theanine_ROS_Defense cluster_stress Abiotic Stress (e.g., Salinity, Drought) cluster_plant_response Plant Cellular Response Stress Stress Signal ROS ↑ Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Stress->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->OxidativeDamage StressTolerance Enhanced Stress Tolerance Theanine L-Theanine AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, CAT, APX) Theanine->AntioxidantEnzymes Induces/Enhances Activity Theanine->StressTolerance AntioxidantEnzymes->ROS Scavenges AntioxidantEnzymes->StressTolerance

Caption: Theanine-mediated mitigation of abiotic stress through ROS scavenging.

General Workflow for Assessing Theanine's Role in Stress Tolerance

Experimental_Workflow start Plant Material (e.g., Camellia sinensis) stress Stress Treatment (e.g., NaCl, Drought, Pathogen) start->stress control Control Group (No Stress) start->control theanine_treat Exogenous Theanine Application start->theanine_treat measurement Measurements & Analyses stress->measurement control->measurement theanine_treat->measurement hplc Theanine Quantification (HPLC) measurement->hplc enzyme Antioxidant Enzyme Assays (SOD, CAT, APX) measurement->enzyme qpc Gene Expression Analysis (qRT-PCR) measurement->qpc phenotype Phenotypic Analysis (Growth, Damage Assessment) measurement->phenotype data Data Analysis & Conclusion hplc->data enzyme->data qpc->data phenotype->data

Caption: General experimental workflow for studying theanine's role in plant stress.

Experimental Protocols

Quantification of L-Theanine by HPLC

This protocol is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which avoids the need for complex derivatization.

  • Sample Preparation:

    • Grind 0.5 g of fresh plant tissue (or 0.1 g dry tissue) to a fine powder in liquid nitrogen.

    • Extract the powder with 10 mL of ultrapure water in a boiling water bath for 20 minutes.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) (B). A common gradient might be: 0-5 min, 100% A; 5-10 min, linear gradient to 95% A/5% B; 10-15 min, hold at 95% A/5% B.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a certified L-theanine standard at several concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Calculate the theanine concentration in the samples by comparing the peak area to the standard curve.

Antioxidant Enzyme Activity Assays
  • Enzyme Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • The supernatant is the crude enzyme extract. Determine the protein concentration using the Bradford method.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).

    • The 3 mL reaction mixture contains: 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.

    • Illuminate the reaction tubes under a fluorescent lamp (e.g., 15 W) for 15-20 minutes.

    • A control reaction without the enzyme extract will develop maximum color.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

  • Catalase (CAT) Activity Assay:

    • The assay measures the rate of H₂O₂ decomposition.

    • The 3 mL reaction mixture contains: 50 mM phosphate buffer (pH 7.0) and 15 mM H₂O₂.

    • Initiate the reaction by adding 100 µL of enzyme extract.

    • Measure the decrease in absorbance at 240 nm for 2 minutes.

    • Calculate the activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).

  • Ascorbate Peroxidase (APX) Activity Assay:

    • The assay measures the rate of ascorbate oxidation.

    • The 1 mL reaction mixture contains: 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract.

    • Initiate the reaction by adding H₂O₂.

    • Measure the decrease in absorbance at 290 nm for 2 minutes.

    • Calculate the activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

    • Verify RNA integrity using gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Design primers for target genes (e.g., CsSOD, CsCAT, CsAPX, CsTS) and a stable reference gene (e.g., actin or GAPDH validated for C. sinensis under the specific experimental conditions).

    • Set up the 20 µL PCR reaction: 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1-2 µL of diluted cDNA.

    • Perform the reaction in a real-time PCR system with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melting curve analysis to verify primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

L-theanine is a pivotal metabolite in the defense physiology of Camellia sinensis and potentially other plants. Its role in conferring tolerance to abiotic stress through the modulation of ROS homeostasis is well-established. Theanine acts as both a protective compound and a signaling molecule, enhancing the plant's antioxidant capacity.

The involvement of theanine in biotic stress defense is an emerging and exciting field of research. Current evidence indicates that theanine levels are modulated during pathogen and herbivore interactions and that theanine can exert direct antimicrobial effects. However, the precise signaling mechanisms linking theanine to canonical defense pathways like those regulated by jasmonic and salicylic acid remain to be fully elucidated.

Future research should focus on:

  • Elucidating the signaling cascade: Identifying the receptors and downstream signaling components that mediate theanine-induced stress responses.

  • Investigating the role in biotic stress: Determining whether theanine's primary role in biotic defense is as a direct antimicrobial/anti-herbivore compound or as a modulator of defense signaling (e.g., priming).

  • Translational applications: Exploring the potential of metabolic engineering to enhance theanine production in other crop plants to improve their resilience to both abiotic and biotic stresses.

This guide provides a foundational resource for professionals aiming to explore and leverage the defensive properties of theanine in plants, with potential applications in crop improvement and the development of novel plant-protecting agents.

References

Spectroscopic Data of Thesinine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thesinine, a pyrrolizidine (B1209537) alkaloid, and its glycosidic derivatives. The information presented herein is crucial for the identification, characterization, and analysis of these compounds in various matrices, aiding in phytochemical research and drug development.

Spectroscopic Data

The structural elucidation of this compound and its derivatives has been primarily accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and to a lesser extent, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

This compound

This compound is the aglycone core of several naturally occurring pyrrolizidine alkaloids. Its structure has been confirmed through detailed spectroscopic analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
14.15 (m)75.8
22.05 (m), 2.20 (m)34.5
33.20 (m), 3.95 (m)54.1
52.80 (m), 3.40 (m)53.8
61.95 (m)29.7
71.95 (m)61.9
83.35 (m)60.5
94.75 (d, J=13.5), 4.90 (d, J=13.5)62.3
2'6.30 (d, J=16.0)118.5
3'7.60 (d, J=16.0)144.8
1''-126.0
2'', 6''7.45 (d, J=8.5)129.8
3'', 5''6.80 (d, J=8.5)115.9
4''-159.5
C=O-167.2

Note: Data is compiled based on the aglycone moiety discussed in Herrmann et al., 2002.[1][2]

Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound

TechniqueData
Mass Spectrometry (ESI-MS) m/z 288.1 [M+H]⁺
Infrared (IR) Spectroscopy (cm⁻¹) ~3400 (O-H), ~1710 (C=O, ester), ~1630 (C=C), ~1605, 1515 (aromatic C=C)
UV-Vis Spectroscopy (nm) λmax ~225, ~310
This compound-4'-O-β-D-glucoside

This glycosylated form of this compound has been isolated from Borago officinalis.[1][3]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound-4'-O-β-D-glucoside

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
Aglycone (this compound)
14.16 (m)75.9
22.06 (m), 2.21 (m)34.6
33.22 (m), 3.96 (m)54.2
52.81 (m), 3.42 (m)53.9
61.96 (m)29.8
71.96 (m)62.0
83.36 (m)60.6
94.76 (d, J=13.5), 4.91 (d, J=13.5)62.4
2'6.45 (d, J=16.0)117.5
3'7.65 (d, J=16.0)145.1
1''-127.2
2'', 6''7.55 (d, J=8.8)129.5
3'', 5''7.15 (d, J=8.8)117.1
4''-160.8
C=O-167.0
Glucose Moiety
1'''5.05 (d, J=7.5)101.2
2'''3.50-3.70 (m)74.8
3'''3.50-3.70 (m)77.9
4'''3.50-3.70 (m)71.3
5'''3.50-3.70 (m)78.2
6'''3.75 (dd, J=12.0, 5.0), 3.90 (dd, J=12.0, 2.0)62.5

Note: Data is based on Herrmann et al., 2002.[1][3]

E/Z-Thesinine-O-4'-α-rhamnoside

Stereoisomers of this compound rhamnoside have been identified in grasses of the Poaceae family.[4]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for E-Thesinine-O-4'-α-rhamnoside

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
Aglycone (this compound)
1~4.15~76.0
2~2.0-2.2~34.7
3~3.2, ~3.9~54.3
5~2.8, ~3.4~54.0
6~1.95~29.9
7~1.95~62.1
8~3.35~60.7
9~4.7-4.9~62.5
2'~6.40 (d, J=16.0)~117.8
3'~7.62 (d, J=16.0)~145.0
1''-~127.5
2'', 6''~7.50 (d, J=8.5)~129.6
3'', 5''~7.10 (d, J=8.5)~117.0
4''-~160.5
C=O-~167.1
Rhamnose Moiety
1'''~5.40 (d, J=1.5)~99.5
2'''~4.10 (m)~72.0
3'''~3.80 (m)~72.2
4'''~3.50 (m)~73.5
5'''~3.95 (m)~70.5
6'''~1.30 (d, J=6.0)~18.5

Note: Approximate data based on Koulman et al., 2008.[4]

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound and its derivatives, based on established procedures for pyrrolizidine alkaloids.

Isolation and Purification
  • Extraction: Dried and ground plant material (e.g., seeds of Borago officinalis) is defatted with a non-polar solvent like hexane. The defatted material is then extracted with aqueous methanol (B129727).

  • Acid-Base Partitioning: The methanol extract is evaporated, and the residue is dissolved in dilute acid (e.g., 0.5 M H₂SO₄). This acidic solution is washed with a moderately polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities.

  • Alkaloid Extraction: The acidic aqueous phase is then made basic (pH ~9-10) with a base such as ammonia (B1221849) or sodium carbonate and extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures with increasing polarity) to separate the individual alkaloids. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation: 1-5 mg of the purified alkaloid is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Proton-decoupled spectra are acquired. A larger spectral width (~200 ppm) is used.

    • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used, often coupled with liquid chromatography (LC-MS).

  • Sample Introduction: The purified compound, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the ESI source or injected into the LC system.

  • Ionization: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺.

  • Analysis:

    • Full Scan: A full scan analysis is performed to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

    • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information about the necine base and the ester side chain. For glycosides, characteristic losses of the sugar moieties are observed.[5]

IR and UV-Vis Spectroscopy
  • IR Spectroscopy:

    • Sample Preparation: The sample is typically prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

    • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration.

    • Data Acquisition: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are reported.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound and its derivatives.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Plant Material (e.g., Borago officinalis seeds) extraction Extraction (aq. Methanol) plant_material->extraction Defatting partitioning Acid-Base Partitioning extraction->partitioning purification Chromatography (Column, HPLC) partitioning->purification pure_compound Pure this compound Derivative purification->pure_compound NMR NMR (1D & 2D) pure_compound->NMR MS MS & MS/MS pure_compound->MS IR_UV IR & UV-Vis pure_compound->IR_UV structure Structure Elucidation NMR->structure MS->structure IR_UV->structure

Caption: General workflow for the isolation and structural elucidation of this compound derivatives.

fragmentation_pathway parent This compound-rhamnoside [M+H]⁺ m/z 434.2 thesinine_ion This compound Fragment [M+H-Rhamnose]⁺ m/z 288.1 parent->thesinine_ion - Rhamnose necine_base Necine Base Fragment m/z 142.1 thesinine_ion->necine_base - p-Coumaric acid necine_fragment Further Necine Fragment m/z 124.1 necine_base->necine_fragment - H₂O

Caption: Mass spectral fragmentation of a this compound glycoside.[5]

References

The Occurrence of Thesinine in Poaceae Family Grasses: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the presence, quantification, and biosynthesis of the pyrrolizidine (B1209537) alkaloid thesinine in key species of the Poaceae family, tailored for researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites known for their presence in various plant families. While often associated with toxicity, their occurrence and function can vary significantly. Within the Poaceae (grass) family, a notable PA is this compound, which, along with its glycosidic conjugates, has been identified in several species of the Pooideae subfamily. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound in grasses, with a focus on quantitative data, experimental protocols, and the biosynthetic pathways involved. The information presented is intended to serve as a valuable resource for researchers investigating the chemical ecology, pharmacology, and potential applications of these compounds.

The presence of this compound in Poaceae is particularly interesting as it is produced by the plants themselves, independent of endophytic fungi that are known to produce other types of alkaloids in grasses[1]. The primary forms of this compound found in these grasses are the E and Z stereoisomers of this compound-O-4'-α-rhamnoside[1]. These saturated PAs are generally considered non-toxic, and their biological role in the grasses remains largely enigmatic[2].

Occurrence and Quantitative Data

This compound and its conjugates have been primarily detected in species belonging to the Lolium and Festuca genera. Notably, Lolium perenne (perennial ryegrass) and Festuca arundinacea (tall fescue) have been subjects of investigation[1][2]. The occurrence and concentration of these alkaloids can be highly variable, not only between different species but also among individuals of the same species[2].

While absolute quantification of this compound in Poaceae grasses is not widely reported in the literature, relative quantification has been achieved using liquid chromatography-mass spectrometry (LC-MS). The following tables summarize the reported occurrence and relative abundance of this compound and its rhamnoside conjugates in various Lolium and Festuca species. The data is presented as relative intensity, normalized to an internal standard.

Table 1: Occurrence and Relative Abundance of this compound-Rhamnoside in Lolium and Festuca Species

SpeciesCultivar/AccessionThis compound-Rhamnoside Relative Intensity (Normalized to Internal Standard)Reference
Lolium perenneFennemaVariable (detected in 8 out of 15 individuals)[2]
Lolium perenneChicagoVariable (detected in 3 out of 8 individuals)[2]
Lolium multiflorumLemaVariable (detected in 2 out of 32 individuals)[2]
Lolium multiflorumPilgrimVariable (detected in 2 out of 32 individuals)[2]
Lolium rigidumConsistently detected[2]
Festuca arundinaceaConsistently detected[2]
Lolium temulentumNot detected[2]
Lolium remotumNot detected[2]
Festuca pratensisNot detected[2]
Festuca rubraNot detected[2]

Note: The relative intensity values are based on LC-MS peak intensities and provide a comparative measure of abundance rather than an absolute concentration.

Experimental Protocols

The detection and quantification of this compound and its conjugates in grass samples involve specific extraction and analytical procedures. The following protocols are based on methodologies reported in key studies.

Protocol 1: Extraction of this compound and its Conjugates from Grass Material

This protocol outlines a solid-phase extraction (SPE) method suitable for the selective isolation of pyrrolizidine alkaloids from plant tissues.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen material to dryness.

  • Grind the dried plant material to a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 50 mg of the powdered plant material into a 2.0 mL micro-centrifuge tube.

  • Add a 3 mm zirconium bead to the tube to aid in cell disruption.

  • Add 1.0 mL of extraction solvent (50% acetonitrile: 50% water, 0.1% formic acid) containing an appropriate internal standard (e.g., d2-tyrosine)[3].

  • Cap the tube and shake vigorously for 1 minute using a tissue lyser.

  • Centrifuge the tube at 14,000 x g for 3 minutes.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Clean-up (using a strong cation exchange cartridge):

  • Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering compounds.

  • Elution: Elute the pyrrolizidine alkaloids from the cartridge with 5 mL of methanol containing 2.5% ammonia.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-QToF-MS Analysis of this compound and its Conjugates

This protocol describes a typical Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) method for the analysis of this compound and its rhamnosides.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating the E/Z isomers of this compound-rhamnoside[1].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes. A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QToF).

  • Scan Range: m/z 100-1000.

  • Key Ions to Monitor:

    • This compound-rhamnoside (E/Z isomers): [M+H]⁺ at m/z 434.2159[4].

    • This compound: [M+H]⁺ at m/z 288.1.

    • Diagnostic fragment ions for this compound include m/z 142.121 and m/z 124.112, representing the necine base[1].

  • Data Acquisition: Data can be acquired in full scan mode to identify all present compounds and in targeted MS/MS mode to confirm the identity of this compound and its conjugates.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants begins with the formation of the necine base, isoretronecanol, from the polyamine putrescine. This is followed by esterification with a necic acid to form the final this compound molecule. The key initial step is catalyzed by homospermidine synthase (HSS)[4].

Thesinine_Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Iminodialdehyde 4,4'-Iminodibutanal Homospermidine->Iminodialdehyde Oxidation Pyrrolizidine_Carbaldehyde Pyrrolizidine-1-carbaldehyde Iminodialdehyde->Pyrrolizidine_Carbaldehyde Cyclization Isoretronecanol Isoretronecanol (Necine Base) Pyrrolizidine_Carbaldehyde->Isoretronecanol Reduction This compound This compound Isoretronecanol->this compound Esterification Necic_Acid_Precursor Necic Acid Precursor (e.g., from amino acids) Thesininic_Acid_CoA Thesininic Acid-CoA Necic_Acid_Precursor->Thesininic_Acid_CoA Thesininic_Acid_CoA->this compound Thesinine_Rhamnoside This compound-Rhamnoside This compound->Thesinine_Rhamnoside Glycosylation

Caption: Proposed biosynthetic pathway of this compound and its rhamnoside conjugate.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental process for the extraction and analysis of this compound from grass samples.

Experimental_Workflow Start Plant Material Collection (e.g., Lolium perenne leaves) Freeze_Drying Freeze-Drying Start->Freeze_Drying Grinding Grinding to Fine Powder Freeze_Drying->Grinding Extraction Solid-Liquid Extraction (50% ACN/H2O, 0.1% Formic Acid) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SCX) - Conditioning - Loading - Washing - Elution Centrifugation->SPE Supernatant Drying_Reconstitution Drying and Reconstitution SPE->Drying_Reconstitution Analysis UPLC-QToF-MS Analysis Drying_Reconstitution->Analysis Data_Processing Data Processing and Relative Quantification Analysis->Data_Processing

References

thesinine and its potential as a biomarker in feed

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thesinine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is an emerging compound of interest in the field of animal nutrition and toxicology. Its presence in forage and subsequent contamination of animal feed poses a potential risk to livestock health due to the known hepatotoxic effects of pyrrolizidine alkaloids. This technical guide provides a comprehensive overview of this compound, its detection in feed matrices, metabolic fate in animals, and its potential as a biomarker for feed contamination and animal exposure.

This compound and its Presence in Animal Feed

This compound is a pyrrolizidine alkaloid characterized by a necine base structure. It can be found in various forms, including its free base, N-oxides, and glycosylated conjugates.[1] One common form found in grasses is this compound-O-rhamnoside.[2] this compound and its derivatives have been identified in several plant species that are known to contaminate animal feed, particularly forage grasses like perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[3][4]

The concentration of this compound and its glycosides can vary significantly between different plant species and even among cultivars of the same species.[5] This variability underscores the importance of monitoring feed ingredients for the presence of these compounds.

Table 1: Relative Abundance of this compound and this compound-rhamnoside in Lolium and Festuca Species

Plant SpeciesAbbreviationRelative Intensity of this compound-rhamnoside (m/z 434.2)Relative Intensity of this compound (m/z 288.1)
Lolium perenneLpeIntermediateLow
Lolium multiflorumLmuLowLow
Lolium rigidumLriHighLow
Festuca arundinaceaFarIntermediateHigh
Festuca pratensisFprNot specifiedNot specified
Festuca rubraFruNot specifiedNot specified
Lolium temulentumLteNot detectedNot detected
Lolium remotumLreNot detectedNot detected

Data is presented as relative intensity based on LC-MS analysis and is indicative of relative abundance, not absolute concentration.

Metabolism and Toxicological Significance of this compound

Pyrrolizidine alkaloids, including this compound, are generally considered to be biologically inactive in their native form and require metabolic activation to exert their toxic effects.[6] The metabolic fate of PAs in livestock is a complex process involving both detoxification and bioactivation pathways.

In ruminants, the rumen microbiome plays a significant role in the detoxification of PAs. N-oxides of PAs can be reduced to their corresponding free bases, which can then be further metabolized to non-toxic saturated structures.[7] However, a portion of the ingested PAs can bypass ruminal detoxification and be absorbed into the bloodstream.

Once absorbed, PAs are transported to the liver, where they undergo bioactivation by cytochrome P450 (CYP) enzymes.[8] This process generates highly reactive pyrrolic esters, which are electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, leading to the formation of adducts.[9] These adducts are believed to be the primary cause of the hepatotoxicity associated with PAs, which can manifest as liver damage, fibrosis, and in severe cases, liver failure.[10]

This compound Metabolism in Livestock Metabolic Pathway of this compound This compound This compound (from feed) Rumen Rumen This compound->Rumen Ingestion Detoxified_Metabolites Detoxified Metabolites (e.g., saturated necine base) Rumen->Detoxified_Metabolites Microbial Detoxification Absorbed_this compound Absorbed this compound Rumen->Absorbed_this compound Absorption Excretion Excretion (Urine) Detoxified_Metabolites->Excretion Liver Liver (Hepatocytes) Absorbed_this compound->Liver Reactive_Pyrroles Reactive Pyrrolic Metabolites Absorbed_this compound->Reactive_Pyrroles Bioactivation CYP450 Cytochrome P450 Enzymes Liver->CYP450 CYP450->Reactive_Pyrroles Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Pyrroles->Macromolecules Binding Adducts Pyrrole-Macromolecule Adducts Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic pathway of this compound in livestock.

This compound as a Potential Biomarker

The presence of this compound in animal feed is a direct indicator of contamination with PA-containing plants. Therefore, the detection of this compound in feed ingredients can serve as a primary biomarker of contamination. Furthermore, the identification of this compound or its specific metabolites in biological samples from livestock, such as urine or blood, could serve as a biomarker of exposure.

Currently, there is a lack of specific data on the urinary metabolites of this compound in livestock. However, metabolomic studies on animals exposed to PA-containing plants have shown alterations in various metabolic pathways, including those related to energy metabolism and amino acid utilization.[11] A targeted metabolomics approach could be employed to identify unique urinary metabolites of this compound, which could then be developed into sensitive and specific biomarkers of exposure.

Biomarker Discovery Workflow Experimental Workflow for this compound Biomarker Discovery Animal_Exposure Animal Exposure to This compound-Containing Feed Sample_Collection Urine Sample Collection (Time-course) Animal_Exposure->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Metabolomic Profiling) Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Multivariate Statistics) LCMS_Analysis->Data_Analysis Biomarker_Identification Identification of Potential Biomarkers Data_Analysis->Biomarker_Identification Biomarker_Validation Biomarker Validation (Sensitivity & Specificity) Biomarker_Identification->Biomarker_Validation Assay_Development Development of a Quantitative Assay Biomarker_Validation->Assay_Development

Workflow for this compound biomarker discovery.

Experimental Protocols

Extraction and Quantification of this compound in Feed

The following protocol is a general guideline for the extraction and quantification of this compound from animal feed, based on established methods for pyrrolizidine alkaloid analysis.[6][12][13]

4.1.1. Sample Preparation and Extraction

  • Homogenization: Grind a representative sample of the feed (e.g., silage, hay) to a fine powder (e.g., passing through a 1 mm sieve).

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid in water).

    • Vortex thoroughly and extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

4.1.2. Solid-Phase Extraction (SPE) Clean-up

  • SPE Cartridge: Use a cation-exchange SPE cartridge (e.g., MCX).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the combined and filtered supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering compounds.

  • Elution: Elute the this compound and other PAs with 10 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its derivatives would need to be determined using a pure standard. For example, for this compound (m/z 288.1), characteristic product ions would be monitored.

    • Quantification: Use a matrix-matched calibration curve with a certified reference standard of this compound for absolute quantification. An internal standard (e.g., a stable isotope-labeled analogue) should be used to correct for matrix effects and variations in instrument response.

Signaling Pathways of this compound-Induced Hepatotoxicity

The hepatotoxicity of pyrrolizidine alkaloids is primarily mediated by the induction of apoptosis (programmed cell death) in hepatocytes. The reactive pyrrolic metabolites generated in the liver can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[14]

  • Extrinsic Pathway: The binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the hepatocyte surface initiates a signaling cascade that leads to the activation of caspase-8 and subsequently the executioner caspases (caspase-3, -6, and -7), resulting in apoptosis.[15]

  • Intrinsic Pathway: Cellular stress caused by the binding of pyrrolic metabolites to intracellular components can lead to mitochondrial dysfunction. This results in the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and the executioner caspases.[16]

Apoptotic Signaling Pathway This compound-Induced Apoptotic Pathways in Hepatocytes cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors Binding Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Bid/tBid (crosstalk) Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) activation Caspase8->Executioner_Caspases Reactive_Pyrroles Reactive Pyrrolic Metabolites Reactive_Pyrroles->Mitochondria Cellular Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Apoptotic signaling pathways induced by this compound metabolites.

Conclusion

This compound represents a significant contaminant in animal feed with the potential to cause economic losses in livestock production due to its inherent toxicity as a pyrrolizidine alkaloid. While the general mechanisms of PA toxicity are well-understood, further research is needed to elucidate the specific metabolic fate of this compound in different animal species and to identify unique biomarkers of exposure. The development of a validated, sensitive, and specific analytical method for the routine monitoring of this compound in feed is crucial for risk assessment and management. Furthermore, a deeper understanding of the molecular pathways affected by this compound will be invaluable for the development of potential therapeutic interventions and for refining our understanding of PA-induced hepatotoxicity. The use of this compound as a biomarker holds promise for improving the safety of animal feed and protecting livestock health.

References

An In-depth Technical Guide to Thesinine Conjugates in Perennial Ryegrass (Lolium perenne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perennial ryegrass (Lolium perenne) is a globally significant forage and turf grass. Beyond its agronomic importance, it is a source of various secondary metabolites, including a unique class of pyrrolizidine (B1209537) alkaloids (PAs) known as thesinine conjugates. Unlike the more commonly studied toxic unsaturated PAs found in other plant families, the this compound conjugates in perennial ryegrass are saturated and generally considered non-toxic[1][2]. The primary forms identified are the stereoisomers E- and Z-thesinine-O-4'-α-rhamnoside[1].

This technical guide provides a comprehensive overview of the current understanding of this compound conjugates in perennial ryegrass, covering their biosynthesis, analytical methodologies, and what is known about their biological roles. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and those exploring natural products for potential drug development applications.

Data Presentation: Quantitative Analysis of this compound Conjugates

Quantitative data on this compound conjugate concentrations in perennial ryegrass are still emerging. The available data indicate significant variation based on genetic and environmental factors. The following tables summarize the existing quantitative and semi-quantitative findings.

Table 1: Relative Abundance of this compound and this compound-Rhamnoside in Lolium Species and at Different Growth Stages.

Species/Growth StageRelative Intensity of this compound-Rhamnoside (m/z 434.2)Relative Intensity of this compound (m/z 288.1)Reference
Lolium perenne (2 weeks)ModerateLow[2][3]
Lolium perenne (6 weeks)ModerateLow[2][3]
Lolium perenne (8 weeks)ModerateLow[2][3]
Lolium multiflorumLow to ModerateLow[2][3]
Lolium rigidumHighLow[2][3]
Festuca arundinaceaModerateLow[1][2]
Relative intensity is based on LC-MS peak area normalized to an internal standard.

Table 2: Effect of LpHSS1 Gene Presence on this compound-Rhamnoside Levels in Perennial Ryegrass.

GenotypeAnalyteRelative Abundance (Arbitrary Units)Fold Change (HSS1+ / HSS1-)Reference
HSS1+E-Thesinine-rhamnoside~2.5~5.0[4]
HSS1-E-Thesinine-rhamnoside~0.5[4]
HSS1+Z-Thesinine-rhamnoside~1.8~4.5[4]
HSS1-Z-Thesinine-rhamnoside~0.4[4]
Data are approximated from graphical representations in the cited literature.

Biosynthesis of this compound Conjugates

The biosynthesis of this compound conjugates, like other pyrrolizidine alkaloids, originates from amino acid metabolism. The key committed step is the formation of homospermidine, catalyzed by homospermidine synthase (HSS)[5][6].

Signaling Pathway for this compound Biosynthesis

While the direct signaling pathways regulating this compound biosynthesis in perennial ryegrass have not been fully elucidated, it is known that the expression of secondary metabolite pathways in plants is often influenced by phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are involved in defense responses against herbivores and pathogens[7][8][9][10][11]. It is hypothesized that herbivory or pathogen attack could trigger JA or SA signaling cascades, leading to the upregulation of transcription factors that activate the expression of biosynthetic genes like HSS.

Thesinine_Biosynthesis_Regulation Herbivory Herbivory/ Pathogen Attack JA Jasmonic Acid (JA) Signaling Herbivory->JA induces SA Salicylic Acid (SA) Signaling Herbivory->SA induces TFs Transcription Factors (e.g., MYC2, WRKYs) JA->TFs activates SA->TFs activates/ represses HSS_Gene Homospermidine Synthase (LpHSS1) Gene Expression TFs->HSS_Gene regulates HSS_Protein HSS Protein HSS_Gene->HSS_Protein leads to PA_Biosynthesis This compound Biosynthesis Pathway HSS_Protein->PA_Biosynthesis catalyzes Thesinine_Conj This compound Conjugates PA_Biosynthesis->Thesinine_Conj

A hypothesized signaling pathway for the regulation of this compound biosynthesis in perennial ryegrass.
Biochemical Pathway

The biochemical pathway begins with the conversion of putrescine and spermidine (B129725) to homospermidine by HSS. Homospermidine then undergoes a series of enzymatic reactions to form the necine base, which is subsequently esterified and glycosylated to yield the final this compound-rhamnoside conjugates.

Thesinine_Biosynthesis Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Necic_Acid Necic Acid Precursors Esterase Esterase (hypothetical) Necic_Acid->Esterase UDP_Rhamnose UDP-Rhamnose GT Glycosyltransferase (hypothetical) UDP_Rhamnose->GT Homospermidine Homospermidine Enzymes Multiple Enzymatic Steps Homospermidine->Enzymes Necine_Base (+)-Isoretronecanol (Necine Base) Necine_Base->Esterase Thesinine_Aglycone This compound (Aglycone) Thesinine_Aglycone->GT Thesinine_Rhamnoside E/Z-Thesinine-O-4'-α-rhamnoside HSS->Homospermidine Enzymes->Necine_Base Esterase->Thesinine_Aglycone GT->Thesinine_Rhamnoside

The biosynthetic pathway of this compound-O-4'-α-rhamnoside in perennial ryegrass.

Experimental Protocols

Extraction and Purification of this compound Conjugates

A detailed, standardized protocol for the large-scale isolation of this compound conjugates from perennial ryegrass is not extensively documented. However, based on general methods for pyrrolizidine alkaloid extraction, a multi-step process can be employed[12][13][14][15][16][17].

1. Extraction:

  • Sample Preparation: Freeze-dry fresh plant material (leaves, stems) and grind to a fine powder.

  • Solvent Extraction: Extract the powdered material with an acidified methanol (B129727) or ethanol (B145695) solution (e.g., methanol with 0.5% acetic acid or 0.05 M sulfuric acid)[12][18]. Perform the extraction multiple times with fresh solvent using sonication or overnight stirring to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

  • Acidification and Defatting: Dissolve the crude extract in dilute acid (e.g., 0.5 M H₂SO₄) and partition against a nonpolar solvent like diethyl ether or hexane (B92381) to remove lipids and chlorophyll.

  • Basification and Extraction: Adjust the pH of the aqueous phase to >9 with a base (e.g., NH₄OH) and extract the free alkaloids into an organic solvent such as dichloromethane (B109758) or chloroform. The more polar glycosides may remain in the aqueous phase.

3. Column Chromatography:

  • Stationary Phase: Use silica (B1680970) gel or a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge[13][14].

  • Elution:

    • For silica gel, a gradient of increasing polarity, such as chloroform-methanol with a small amount of ammonia, is typically used to elute the alkaloids.

    • For SCX-SPE, after washing with a neutral solvent, the alkaloids are eluted with a basic methanolic solution (e.g., 5% NH₄OH in methanol)[13].

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: A C18 reversed-phase column is suitable for separating the E and Z isomers[19].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) formate, can be optimized for separation.

  • Fraction Collection: Collect the fractions corresponding to the peaks of the this compound conjugates for further analysis.

Extraction_Workflow Start Fresh Plant Material FreezeDry Freeze-Drying & Grinding Start->FreezeDry Extraction Acidified Methanol Extraction FreezeDry->Extraction Concentration Evaporation Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChrom Column Chromatography (Silica or SCX) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC Analysis Structure Elucidation (NMR, MS) PrepHPLC->Analysis

A general experimental workflow for the isolation and purification of this compound conjugates.
LC-MS/MS Quantification of this compound-Rhamnoside

The following protocol is adapted from published methods for the quantification of this compound-rhamnosides in perennial ryegrass[14].

1. Sample Preparation:

  • Weigh approximately 50 mg of freeze-dried, ground plant material into a 2 mL micro-centrifuge tube.

  • Add 1 mL of extraction solvent (50% acetonitrile:50% water, 0.1% formic acid) containing an appropriate internal standard.

  • Homogenize the sample using a bead beater for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Agilent RRHD SB-C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate the analytes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Thermo Exactive) with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, using specific precursor-product ion transitions for this compound-rhamnoside and the internal standard. For high-resolution MS, extracted ion chromatograms of the accurate mass are used.

Biological Activity and Pharmacological Potential

The biological activity of this compound and its conjugates in perennial ryegrass is an area of active research. As saturated pyrrolizidine alkaloids, they are considered to have low to no toxicity in vertebrates, unlike their unsaturated counterparts[1][2].

  • Insect Deterrence: While many pyrrolizidine alkaloids serve as defense compounds against herbivores, the specific role of this compound conjugates in perennial ryegrass is not yet definitively established. Some studies suggest that PAs can have antifeedant effects on insects[15][20][21][22][23]. The presence of these compounds may contribute to the overall defense strategy of the plant, potentially in concert with other secondary metabolites.

  • Cytotoxicity and Pharmacological Potential: There is limited specific research on the pharmacological properties of this compound and its glycosides. General studies on saturated PAs suggest a lack of the hepatotoxicity associated with unsaturated PAs[1]. The glycosylation of this compound may further reduce its biological activity and increase its water solubility. Further screening of these compounds for a range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, is warranted to explore their potential for drug development[4][24].

Conclusion

This compound conjugates, particularly E/Z-thesinine-O-4'-α-rhamnoside, are characteristic secondary metabolites of perennial ryegrass. Their biosynthesis via the homospermidine synthase pathway is a key area of study, and the absence of the LpHSS1 gene is correlated with significantly lower levels of these compounds. While analytical methods for their quantification are well-established, further research is needed to develop standardized isolation protocols, fully elucidate the signaling pathways that regulate their production, and comprehensively characterize their biological activities and pharmacological potential. This technical guide provides a foundation for researchers to build upon in these exciting areas of plant science and natural product chemistry.

References

literature review of thesinine pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Effects of Thesinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pyrrolizidine (B1209537) alkaloid (PA) predominantly found in plant species such as Borago officinalis and certain grasses within the Poaceae family.[1][2] As with other PAs, the pharmacological profile of this compound is complex, with potential for both toxicity and bioactivity. This document provides a comprehensive review of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying mechanisms of action, and toxicological profile. Due to the limited research focused solely on isolated this compound, this guide also incorporates relevant data from the broader class of pyrrolizidine alkaloids to provide a more complete picture. The information presented herein is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound belongs to the pyrrolizidine alkaloid class of secondary metabolites. It often occurs in glycosylated forms, such as this compound-4'-O-β-D-glucoside and this compound-rhamnoside.[1][3][4] The presence of a 1,2-unsaturated necine base is a key structural feature that determines the toxicity of many PAs. Saturated forms of PAs, sometimes referred to as this compound conjugates, are generally considered non-toxic.[1][2]

Pharmacodynamics: Mechanism of Action

The direct pharmacological effects of this compound are not extensively studied. However, computational and in-vitro studies on plant extracts containing this compound and other compounds have suggested potential interactions with key signaling pathways involved in inflammation and tissue degradation.

A study on Tephroseris flammea, which contains this compound, identified several potential protein targets through molecular docking and network pharmacology. These targets are primarily involved in inflammatory and matrix degradation processes.[5] The identified targets for compounds within the extract, including this compound, include:

  • AKT1 (Protein Kinase B): A key regulator of cell survival, proliferation, and metabolism.

  • MMP9 (Matrix Metallopeptidase 9): An enzyme involved in the degradation of the extracellular matrix, crucial in processes like tissue remodeling, inflammation, and cancer metastasis.

  • MAPK3 (Mitogen-activated protein kinase 3) and MAPK14: Members of the MAPK signaling pathway that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

  • XDH (Xanthine Dehydrogenase): An enzyme involved in purine (B94841) metabolism that can also produce reactive oxygen species.

These findings suggest that this compound may exert anti-inflammatory and anti-aging effects by modulating these pathways.[5]

Signaling Pathways

Based on the identified targets, this compound is predicted to influence the PI3K/Akt and MAPK signaling pathways. These pathways are central to cellular responses to external stimuli and are frequently implicated in disease processes.[5][6][7]

PI3K_Akt_Signaling_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (AKT1) PDK1->Akt phosphorylates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation promotes This compound This compound This compound->Akt MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular_Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (MAPK3, MAPK14) MAPKK->MAPK phosphorylates Inflammation_Apoptosis Inflammation_Apoptosis MAPK->Inflammation_Apoptosis regulates This compound This compound This compound->MAPK Thesinine_Metabolism_Workflow This compound This compound CYP450 CYP450 Reactive_Pyrrolic_Esters Reactive_Pyrrolic_Esters Cellular_Macromolecules Cellular_Macromolecules Reactive_Pyrrolic_Esters->Cellular_Macromolecules binds to Hepatotoxicity Hepatotoxicity Cellular_Macromolecules->Hepatotoxicity leads to

References

Methodological & Application

Application Note: Quantification of Thesinine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thesinine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae and Asteraceae families, as well as in certain grasses like Lolium and Festuca species.[1][2] PAs are of significant interest to researchers, toxicologists, and drug development professionals due to their potential hepatotoxicity and carcinogenic properties.[3][4] Accurate and sensitive quantification of this compound in plant extracts is crucial for food safety, toxicological assessment, and the quality control of herbal products. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plant extracts.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of ultra-high-performance liquid chromatography (UHPLC). Plant material is first subjected to an efficient extraction and purification process to isolate the alkaloids. The extract is then injected into the LC-MS/MS system. This compound is separated from other matrix components on a reversed-phase column and subsequently ionized by electrospray ionization (ESI). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, toxicology, and quality control of plant-based materials.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize matrix effects.

1.1. Grinding of Plant Material: To ensure homogeneity, the plant material should be dried and finely ground.

  • Protocol:

    • Dry the plant material at 40°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 0.5 mm particle size) using a laboratory mill. For enhanced grinding and to prevent degradation, dry ice can be mixed with the sample prior to milling.[5]

    • Homogenize the resulting powder by thorough mixing.

1.2. Extraction of this compound: An acidic extraction followed by solid-phase extraction (SPE) cleanup is recommended for optimal recovery and purity.

  • Materials:

    • Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol (B129727).[6]

    • Neutralization Solution: 25% Ammonia (B1221849) solution.

    • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for PA purification.

    • Elution Solution: 5% Ammonia in Methanol.

    • Reconstitution Solution: 5% Methanol in water with 0.1% formic acid.

  • Protocol:

    • Weigh 2.0 g of the homogenized plant powder into a 50 mL centrifuge tube.

    • Add 20 mL of the Extraction Solution.

    • Vortex to ensure the plant material is fully wetted.

    • Extract for 15-30 minutes using an ultrasonic bath at room temperature.[5]

    • Centrifuge the mixture at approximately 4000 x g for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction on the pellet with another 20 mL of Extraction Solution and combine the supernatants.

    • Neutralize the combined extracts to a pH of approximately 7-8 with the ammonia solution.

    • Filter the neutralized extract through a 0.45 µm filter.

1.3. Solid-Phase Extraction (SPE) Cleanup:

  • Protocol:

    • Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 10 mL of the Elution Solution.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the Reconstitution Solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[7]

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      10.0 80
      12.0 95
      14.0 95
      14.1 5

      | 16.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound

The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method. The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 288.1.[1] Fragmentation of this compound typically involves cleavage of the ester bond and fragmentation of the necine base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)288.1120.10.13025
This compound (Qualifier)288.194.10.13035

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for method validation parameters.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/kg)0.5 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/kg)0.2
Limit of Quantification (LOQ) (µg/kg)0.6
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 110%

Note: These values are representative of typical performance for PA analysis and should be determined for each specific matrix during method validation.

Table 2: Example Quantification of this compound in Plant Samples

Sample IDPlant SpeciesThis compound Concentration (µg/kg)RSD% (n=3)
Sample A-1Festuca arundinacea45.84.2
Sample B-1Lolium perenne12.36.8
Sample C-1Borago officinalisNot Detected (-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material Collection drying Drying (40°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Acidic Methanolic Extraction grinding->extraction cleanup SPE Cleanup (MCX Cartridge) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_ms_analysis UHPLC-MS/MS Injection reconstitution->lc_ms_analysis separation Chromatographic Separation (Reversed-Phase) lc_ms_analysis->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification (Matrix-Matched Calibration) detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the quantification of this compound in plant extracts.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various plant extracts. The detailed sample preparation protocol, including solid-phase extraction, effectively minimizes matrix interference, leading to accurate and precise results. This application note serves as a comprehensive guide for laboratories aiming to monitor this compound levels in plant-based materials for safety, research, and regulatory purposes.

References

Application Notes and Protocols for the Extraction of Thesinine from Borage Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine is a pyrrolizidine (B1209537) alkaloid (PA) found in borage (Borago officinalis) seeds.[1][2] Unlike many unsaturated PAs that exhibit significant hepatotoxicity, this compound is a saturated PA, which is generally considered to be non-genotoxic.[1] This distinction makes this compound a compound of interest for further investigation, potentially for various pharmacological applications. Borage itself is cultivated for its seed oil, which is rich in gamma-linolenic acid (GLA).[2] The extraction and purification of this compound from the seed meal, a byproduct of oil production, presents an opportunity for valorizing this resource.

This document provides a detailed protocol for the extraction and purification of this compound from borage seeds, based on established methods for pyrrolizidine alkaloid isolation. It also includes information on analytical techniques for quantification and discusses the toxicological context of saturated versus unsaturated PAs.

Data Presentation

Quantitative Data on this compound Content in Borage Seeds

The following table summarizes the reported yield of this compound from borage seeds. It is important to note that the yield can be influenced by factors such as plant variety, growing conditions, and the specific extraction and purification methods employed.

ParameterValueReference
Crude Alkaloid Yield0.03% (w/w)Dodson and Stermitz, 1986[1]
This compound Yield0.02% (w/w)Dodson and Stermitz, 1986[1]
Amabiline Yield0.002% (w/w)Dodson and Stermitz, 1986[1]
Other PAs in BorageLycopsamine and supinidine (B1213332) viridiflorate have also been identified in various parts of the borage plant.[2]

Experimental Protocols

Extraction of this compound from Borage Seeds

This protocol is a composite method based on general procedures for pyrrolizidine alkaloid extraction from plant material, with specific details adapted from related studies on borage.

1.1. Materials and Reagents

  • Borage seeds (finely ground)

  • Hexane (B92381)

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (HCOOH), analytical grade

  • Sulfuric acid (H₂SO₄), 0.05 M

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

  • pH meter

1.2. Seed Preparation and Defatting

  • Grind borage seeds to a fine powder using a laboratory mill.

  • To remove the oil, perform a Soxhlet extraction with hexane for 6-8 hours or until the solvent runs clear.

  • Air-dry the defatted seed meal to remove residual hexane.

1.3. Extraction of Crude Alkaloids

This protocol is adapted from an optimized method for PA extraction from borage leaves and general PA extraction procedures.[1][3]

  • Weigh the defatted borage seed powder.

  • Prepare the extraction solvent: 0.2% formic acid in 10% aqueous methanol (v/v/v). Alternatively, a 0.05 M sulfuric acid solution can be used.[4]

  • Add the extraction solvent to the seed powder at a ratio of 10:1 (solvent volume:powder weight).

  • Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant and collect the supernatant.

  • Repeat the extraction process on the pellet with a fresh portion of the extraction solvent.

  • Combine the supernatants from both extractions.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Borage_Seeds Borage Seeds Ground_Seeds Ground Seed Powder Borage_Seeds->Ground_Seeds Grinding Defatted_Meal Defatted Seed Meal Ground_Seeds->Defatted_Meal Hexane Extraction Extraction Acidified Methanol Extraction Defatted_Meal->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Alkaloid Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Purified_Fraction Purified this compound Fraction SPE->Purified_Fraction

Caption: General metabolic activation and toxicity pathway of unsaturated pyrrolizidine alkaloids.

Conclusion

The protocol outlined in this document provides a comprehensive approach for the extraction and analysis of this compound from borage seeds. The distinction of this compound as a saturated pyrrolizidine alkaloid makes it an interesting candidate for further research, as it is not expected to exhibit the same toxicity profile as its unsaturated counterparts. The provided methodologies can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound. Further research is warranted to fully characterize the bioactivities of this compound and to develop more targeted purification strategies.

References

Application Notes and Protocols for the Analytical Separation of Thesinine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine is a pyrrolizidine (B1209537) alkaloid (PA) characterized by a complex stereochemistry that significantly influences its biological activity and toxicological profile. As with many chiral molecules, the separation and analysis of individual stereoisomers are critical in drug development, quality control, and toxicology studies. This document provides detailed application notes and protocols for the analytical separation of this compound stereoisomers, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). While specific literature on the chiral separation of this compound is limited, the methodologies presented here are based on established protocols for structurally related pyrrolizidine alkaloids and are expected to serve as a robust starting point for method development.

This compound possesses multiple chiral centers, leading to the potential for several stereoisomers. The separation of these isomers is often challenging due to their similar physicochemical properties. The techniques outlined below are designed to exploit subtle differences in the spatial arrangement of these molecules to achieve effective resolution.

Analytical Techniques for this compound Stereoisomer Separation

The primary analytical techniques for the chiral separation of this compound and other pyrrolizidine alkaloids include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), and Capillary Electrophoresis (CE) with chiral selectors.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers and diastereomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method for the resolution of PA stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including alkaloids.

A logical workflow for developing a chiral HPLC separation method is crucial for efficiently achieving the desired resolution.

G cluster_0 Method Development Workflow Start Start Column_Screening Screen Chiral Stationary Phases (CSPs) Start->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase Column_Screening->Mobile_Phase_Optimization Parameter_Adjustment Adjust Flow Rate & Temperature Mobile_Phase_Optimization->Parameter_Adjustment Validation Method Validation Parameter_Adjustment->Validation Analysis Analysis Validation->Analysis

Caption: Chiral HPLC method development workflow.

This protocol describes a general method for the separation of this compound stereoisomers using a polysaccharide-based chiral stationary phase with UV or mass spectrometric detection.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a UV-Vis or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Methanol

  • Mobile Phase C: Isopropanol

  • Mobile Phase D: n-Hexane or n-Heptane

  • This compound standard or sample solution (dissolved in a suitable solvent, e.g., methanol).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of n-Hexane/Isopropanol (e.g., 80:20 v/v). The ratio can be adjusted to optimize separation. For compounds with poor solubility in non-polar solvents, a polar organic mobile phase like Acetonitrile/Methanol can be explored.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive ion mode.

  • Injection Volume: 5-10 µL

3. Method Development and Optimization:

  • Mobile Phase Composition: Systematically vary the ratio of the mobile phase components. For normal phase mode (Hexane/Alcohol), increasing the alcohol content will generally decrease retention times. For polar organic mode (Acetonitrile/Methanol), adjusting the ratio can significantly impact selectivity.

  • Alcohol Modifier: Evaluate different alcohol modifiers (e.g., ethanol, isopropanol) in the mobile phase, as this can alter the chiral recognition.

  • Temperature: Investigate the effect of column temperature (e.g., in the range of 10-40 °C). Lower temperatures can sometimes improve resolution for pyrrolizidine alkaloids.

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

4. Sample Preparation:

  • Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower organic solvent consumption, and unique selectivity. It is particularly well-suited for the separation of basic compounds like alkaloids.

G cluster_1 SFC Experimental Workflow Sample Sample Preparation Injection SFC Injection Sample->Injection Separation Chiral SFC Column Injection->Separation Detection UV or MS Detection Separation->Detection Data Data Analysis Detection->Data

Caption: General workflow for SFC analysis.

This protocol provides a starting point for the chiral separation of this compound stereoisomers by SFC.

1. Instrumentation and Materials:

  • SFC system with a back-pressure regulator and a compatible detector (UV or MS).

  • Chiral Stationary Phase: Polysaccharide-based columns are recommended (e.g., Chiralpak® IA, IC, etc.).

  • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

  • Mobile Phase B (Co-solvent): Methanol or Ethanol

  • Additive: Basic additives like diethylamine (B46881) (DEA) or ammonium (B1175870) hydroxide (B78521) can improve peak shape for basic analytes.

  • This compound standard or sample solution.

2. Chromatographic Conditions (Starting Point):

  • Co-solvent: 10-30% Methanol in CO₂.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35-40 °C.

  • Additive: 0.1% Diethylamine in the co-solvent.

  • Detection: UV or MS.

3. Method Development and Optimization:

  • Co-solvent Percentage: Vary the percentage of the co-solvent to modulate retention and selectivity.

  • Co-solvent Type: Evaluate different alcohols (methanol, ethanol, isopropanol) as co-solvents.

  • Additive: Test different basic additives and their concentrations to improve peak symmetry and resolution.

  • Temperature and Pressure: Optimize the column temperature and back pressure, as these parameters influence the fluid density and solvating power of the mobile phase.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including alkaloids.

G cluster_2 CE Chiral Separation Principle Analyte This compound Enantiomers Complex Transient Diastereomeric Complexes Analyte->Complex Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex Separation Differential Migration Complex->Separation

Caption: Principle of chiral separation by CE.

This protocol outlines a general approach for the enantioseparation of this compound using CE with a cyclodextrin-based chiral selector.

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer.

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other modified cyclodextrins.

  • This compound standard or sample solution.

2. Electrophoretic Conditions (Starting Point):

  • BGE: 50 mM phosphate buffer, pH 2.5.

  • Chiral Selector Concentration: 10-20 mM HP-β-CD in the BGE.

  • Applied Voltage: 15-25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 200 nm.

3. Method Development and Optimization:

  • Type of Chiral Selector: Screen different cyclodextrins (e.g., β-CD, γ-CD, and their derivatives) to find the one that provides the best chiral recognition.

  • Concentration of Chiral Selector: Optimize the concentration of the chiral selector in the BGE. Higher concentrations can improve resolution but may also increase analysis time and current.

  • BGE pH: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF).

  • Organic Modifier: The addition of an organic modifier (e.g., methanol, acetonitrile) to the BGE can influence the separation by altering the EOF and the solubility of the analyte and selector.

Data Presentation

Quantitative data from method development should be systematically tabulated to facilitate comparison and selection of the optimal analytical method. The key parameters to evaluate are the retention times of the stereoisomers (tR1, tR2), the separation factor (α), and the resolution (Rs).

Table 1: Hypothetical Data for Chiral HPLC Separation of this compound Stereoisomers on a Chiralpak IA column

Mobile Phase (Hexane:IPA)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
90:1012.513.81.101.8
85:1510.211.01.081.5
80:208.18.61.061.2

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Table 2: Hypothetical Data for Chiral SFC Separation of this compound Stereoisomers

Co-solvent (MeOH) %tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
10%5.25.91.132.1
15%4.14.61.121.9
20%3.33.61.091.6

Note: This table presents hypothetical data for illustrative purposes.

Table 3: Hypothetical Data for Chiral CE Separation of this compound Stereoisomers

HP-β-CD Conc. (mM)Migration Time 1 (min)Migration Time 2 (min)Resolution (Rs)
109.810.21.4
1511.211.81.9
2012.513.32.2

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

The analytical separation of this compound stereoisomers is a critical requirement for its study and potential therapeutic application. The protocols and application notes provided herein offer a comprehensive starting point for developing robust and reliable analytical methods using chiral HPLC, SFC, and CE. Successful separation will likely be achieved through systematic screening of chiral stationary phases or selectors and optimization of the mobile phase or background electrolyte composition. The choice of the final method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation.

Application Notes and Protocols for the Validated HPLC Analysis of Thesinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine is a pyrrolizidine (B1209537) alkaloid found in various plant species. As with many alkaloids, it is of significant interest to researchers in phytochemistry, toxicology, and pharmacology due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts, herbal preparations, and biological matrices is crucial for quality control, safety assessment, and pharmacokinetic studies. This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] This characteristic is leveraged in the development of the extraction and HPLC analysis method. The proposed method utilizes reverse-phase HPLC, a widely used technique for the separation and quantification of alkaloids.[7][8][9][10]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material or sample matrix containing this compound

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Plant Material Extraction:

    • Weigh 1 g of finely powdered plant material into a flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the 10 µg/mL this compound standard solution six times.

  • Acceptance Criteria:

    • Relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Procedure: A blank sample (matrix without this compound) and a spiked sample (matrix with a known amount of this compound) are analyzed. The chromatograms are compared to that of the this compound standard.

  • Acceptance Criteria: The retention time of this compound in the spiked sample should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank sample.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared working standard solutions (1, 5, 10, 20, 50, and 100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high; e.g., 5, 20, and 80 µg/mL). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate injections of the 10 µg/mL this compound standard solution on the same day.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Analyze six replicate injections of the 10 µg/mL this compound standard solution on three different days.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the RSD of the results should be ≤ 2.0%.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%)0.85≤ 2.0%
Tailing Factor1.2≤ 2.0
Theoretical Plates5600≥ 2000

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
20304680
50761700
1001523400
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)
Low5.04.95 ± 0.0499.0
Medium20.019.92 ± 0.1599.6
High80.079.68 ± 0.6199.6

Table 4: Precision Data

Precision TypeRSD (%)Acceptance Criteria
Repeatability (Intra-day)0.92≤ 2.0%
Intermediate Precision (Inter-day)1.35≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.45

Table 6: Robustness Data

Parameter VariedRSD (%) of this compound Peak Area
Flow Rate (0.9 mL/min)1.10
Flow Rate (1.1 mL/min)1.25
Column Temperature (28 °C)0.98
Column Temperature (32 °C)1.05
Mobile Phase pH (3.3)1.30
Mobile Phase pH (3.7)1.45

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) plant_material Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction filtration Filtration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc_system HPLC System (C18 Column, Gradient Elution) reconstitution->hplc_system thesinine_std This compound Reference Standard stock_solution Stock Solution Preparation thesinine_std->stock_solution working_standards Working Standard Dilutions stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition (220 nm) hplc_system->data_acquisition system_suitability System Suitability data_acquisition->system_suitability specificity Specificity data_acquisition->specificity linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness

Caption: Experimental workflow for this compound analysis.

validation_parameters validated_method Validated HPLC Method for this compound system_suitability System Suitability validated_method->system_suitability specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq robustness Robustness validated_method->robustness

Caption: ICH Q2(R1) validation parameters.

References

Application of Thesinine as a Chemical Standard in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thesinine is a saturated pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including those of the Boraginaceae family. Unlike unsaturated PAs, which are well-known for their hepatotoxicity, genotoxicity, and carcinogenicity, this compound is generally considered to be non-toxic or to possess significantly lower toxicity.[1][2][3][4] This difference in toxic potential is attributed to the absence of a 1,2-double bond in the necine base of this compound's structure. This structural feature prevents its metabolic activation in the liver to reactive pyrrolic derivatives, which are responsible for the adverse effects of unsaturated PAs.[3]

These characteristics make this compound an ideal candidate for use as a chemical standard in toxicological research. Specifically, it can serve as a negative control in studies investigating the mechanisms of PA toxicity and as a reference standard for the analytical quantification of saturated PAs in various matrices.

This document provides detailed application notes and protocols for the use of this compound as a chemical standard in toxicology, aimed at researchers, scientists, and drug development professionals.

Application Notes

Negative Control in In Vitro and In Vivo Toxicological Studies

The primary application of this compound in toxicology is as a negative control in studies designed to investigate the toxicity of unsaturated PAs. By comparing the cellular or physiological responses to a toxic PA (e.g., retrorsine, monocrotaline) with those to this compound, researchers can specifically attribute the observed toxicity to the structural features of the unsaturated PA, namely the 1,2-double bond and its subsequent metabolic activation.

Key Uses:

  • Comparative Cytotoxicity Assays: To demonstrate that the cytotoxicity observed with unsaturated PAs is not a general effect of the pyrrolizidine alkaloid structure but is dependent on the 1,2-unsaturation.

  • Mechanistic Studies: To investigate the specific signaling pathways activated by toxic PAs, with this compound-treated cells or animals serving as a baseline.

  • Genotoxicity Assays: To confirm that DNA damage and adduct formation are specific to metabolically activated unsaturated PAs.

Analytical Reference Standard

This compound serves as a crucial analytical reference standard for its identification and quantification in various samples, including:

  • Plant materials: To determine the presence and concentration of this compound in plants known to produce PAs.

  • Food and feed: To monitor for the contamination of agricultural products with PAs, distinguishing between toxic and non-toxic analogues.

  • Biological matrices (blood, urine, tissues): In toxicokinetic and metabolic studies to track the absorption, distribution, metabolism, and excretion of this compound.

The use of a certified this compound standard ensures the accuracy and reliability of analytical methods, such as those based on liquid chromatography-mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the analysis of pyrrolizidine alkaloids using LC-MS/MS. It is important to note that the specific values for this compound must be determined during in-house method validation.

ParameterTypical Value Range for PAsNotes
Linearity (r²) > 0.99A linear regression is performed on the calibration curve.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of this compound in biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

2. Sample Preparation

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two transitions for this compound and one for the internal standard.

4. Method Validation The method should be validated according to relevant guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Protocol 2: Comparative In Vitro Cytotoxicity Assay

This protocol describes the use of this compound as a negative control in a cytotoxicity assay to evaluate the effects of a toxic pyrrolizidine alkaloid.

1. Materials and Reagents

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • Cell culture medium and supplements

  • This compound

  • A toxic pyrrolizidine alkaloid (e.g., Retrorsine)

  • Vehicle control (e.g., DMSO)

  • Cytotoxicity assay kit (e.g., MTT, LDH release)

  • 96-well cell culture plates

  • Plate reader

2. Experimental Procedure

  • Seed hepatocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare stock solutions of this compound and the toxic PA in the vehicle control.

  • Prepare a series of dilutions of both compounds in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the toxic PA, or the vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

3. Data Analysis

  • Plot cell viability against the concentration of each compound.

  • Determine the IC50 value (the concentration that inhibits 50% of cell viability) for the toxic PA.

  • Compare the dose-response curves of this compound and the toxic PA to demonstrate the lack of cytotoxicity of this compound at the tested concentrations.

Visualizations

metabolic_activation_pathway cluster_unsaturated Unsaturated Pyrrolizidine Alkaloid (e.g., Retrorsine) cluster_saturated Saturated Pyrrolizidine Alkaloid (this compound) Retrorsine Retrorsine (1,2-unsaturated necine base) CYP450 CYP450 Enzymes (in Liver) Retrorsine->CYP450 Metabolism This compound This compound (Saturated necine base) This compound->CYP450 Pyrrolic_Metabolite Reactive Pyrrolic Metabolite (Dehydroretronecine) CYP450->Pyrrolic_Metabolite Activation No_Activation No Metabolic Activation CYP450->No_Activation Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Pyrrolic_Metabolite->Toxicity Leads to No_Toxicity No Significant Toxicity No_Activation->No_Toxicity

Caption: Metabolic activation of unsaturated vs. saturated PAs.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Cleanup Protein_Precipitation->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification using This compound Standard Data_Acquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Thesinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine, a pyrrolizidine (B1209537) alkaloid found in various plant species, including those of the Tephroseris genus, has emerged as a compound of interest for its potential biological activities. Preliminary in silico studies suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critically involved in cell proliferation, survival, and apoptosis.[1] These pathways are frequently dysregulated in various diseases, including cancer, making this compound a candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for a panel of in vitro cell culture assays to investigate the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound. The described methodologies are intended to guide researchers in designing and executing experiments to elucidate the mechanism of action of this compound and to gather quantitative data on its cellular effects.

Data Presentation: Quantitative Analysis of this compound's In Vitro Effects

The following tables present a summary of hypothetical quantitative data from key in vitro assays. These tables are intended to serve as a template for organizing and presenting experimental results obtained from studying the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (48h) - IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma18.2
A549Lung Carcinoma32.8
HCT116Colon Carcinoma15.7
HepG2Hepatocellular Carcinoma45.1
PC-3Prostate Adenocarcinoma22.4

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Vehicle Control-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound108.5 ± 1.25.3 ± 0.913.8 ± 2.1
This compound2515.2 ± 2.110.8 ± 1.526.0 ± 3.6
This compound5028.9 ± 3.518.4 ± 2.847.3 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments, as determined by Annexin V-FITC/PI flow cytometry after 48 hours of treatment.

Table 3: this compound-Induced Cell Cycle Arrest in HCT116 Cells

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-45.2 ± 3.135.8 ± 2.519.0 ± 1.8
This compound1055.8 ± 4.228.1 ± 2.116.1 ± 1.5
This compound2568.4 ± 5.518.5 ± 1.913.1 ± 1.3
This compound5075.1 ± 6.312.3 ± 1.412.6 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments, as determined by propidium (B1200493) iodide staining and flow cytometry after 24 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the use of flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

Thesinine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound Akt Akt This compound->Akt Inhibition? CellCycle Cell Cycle Arrest This compound->CellCycle PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Select Cancer Cell Lines culture Cell Culture Maintenance & Seeding start->culture treatment Treatment with this compound (Dose- and Time-response) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion quantify_apoptosis->conclusion analyze_cycle->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Studying Thesinine Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine, a pyrrolizidine (B1209537) alkaloid (PA), is a natural compound found in various plant species. PAs are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for assessing its toxicological risk and for the development of any potential therapeutic applications. This document provides detailed application notes and protocols for studying this compound metabolism using animal models, focusing on rodents, which are commonly used in toxicological and pharmacokinetic studies.[1][2][5][6] Due to the limited specific data on this compound, the protocols and data presented are based on established methodologies for other structurally related pyrrolizidine alkaloids.

Animal Models for Pyrrolizidine Alkaloid Metabolism Studies

Rodents, particularly rats and mice, are the most frequently used animal models for investigating the metabolism and toxicity of pyrrolizidine alkaloids.[1][2][5][6] Rats are often considered more sensitive to PA-induced hepatotoxicity.[1] The choice of species and strain can influence metabolic outcomes, as differences in enzyme activity (e.g., cytochrome P450s and flavin-containing monooxygenases) between species and even strains can alter the balance between metabolic activation and detoxification.[7]

Commonly Used Rodent Models:

  • Sprague-Dawley (SD) Rats: Widely used in toxicology studies and have been employed in pharmacokinetic studies of various PAs.[1]

  • Fischer 344 (F344) Rats: Another common strain used in toxicology and carcinogenicity studies.[7]

  • BALB/c or C57BL/6 Mice: Frequently used for toxicokinetic and metabolic profiling studies of PAs.[6][8]

Data Presentation: Pharmacokinetic Parameters of Pyrrolizidine Alkaloids in Rodents

The following tables summarize representative pharmacokinetic data for different pyrrolizidine alkaloids in rats, which can serve as a reference for designing studies on this compound.

Table 1: Pharmacokinetic Parameters of Lasiocarpine (B1674526) and Heliotrine in Male Sprague-Dawley Rats [1]

ParameterLasiocarpine (1 mg/kg IV)Heliotrine (1 mg/kg IV)Lasiocarpine (10 mg/kg PO)Heliotrine (10 mg/kg PO)
Tmax (h) --0.25 ± 0.140.58 ± 0.29
Cmax (ng/mL) --134.2 ± 36.4215.7 ± 54.8
AUC0-t (ng·h/mL) 102.3 ± 15.6285.4 ± 8.7115.6 ± 28.9458.2 ± 112.3
AUC0-∞ (ng·h/mL) 103.1 ± 15.7287.6 ± 9.1116.8 ± 29.3460.5 ± 113.1
t1/2 (h) 0.49 ± 0.110.85 ± 0.040.52 ± 0.131.12 ± 0.21
CL (L/h/kg) 16.2 ± 2.55.86 ± 0.17--
Vd (L/kg) 7.8 ± 1.52.90 ± 0.14--
F (%) --11.3 ± 2.815.9 ± 3.9

Data are presented as mean ± SD. IV: Intravenous, PO: Oral, Tmax: Time to maximum concentration, Cmax: Maximum concentration, AUC: Area under the curve, t1/2: Half-life, CL: Clearance, Vd: Volume of distribution, F: Bioavailability.

Table 2: Toxicokinetic Parameters of Riddelliine in Male F344/N Rats and Male BALB/c Mice following a Single Oral Gavage Dose [6]

ParameterRiddelliine in Rats (7.5 mg/kg)Riddelliine in Mice (15 mg/kg)
Tmax (h) 0.50.5
Cmax (ng/mL) 1030 ± 1602400 ± 500
AUC0-∞ (ng·h/mL) 1370 ± 2202500 ± 400
t1/2 (h) 0.8 ± 0.10.6 ± 0.1

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is adapted from studies on lasiocarpine and heliotrine.[1]

1. Animal Handling and Dosing:

  • Use male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least one week with free access to food and water.

  • For intravenous (IV) administration, dissolve this compound in saline and administer a single dose (e.g., 1 mg/kg) via the tail vein.

  • For oral (PO) administration, dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer a single dose (e.g., 10 mg/kg) by oral gavage.

2. Blood Sample Collection:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

  • To 50 µL of plasma, add an internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its potential metabolites.[1][9]

  • A C18 column is commonly used for separation.[9]

  • The mobile phase typically consists of a gradient of water and methanol (B129727) or acetonitrile with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[9]

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd using non-compartmental analysis software.

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is based on general procedures for studying drug metabolism.[7][10]

1. Preparation of Liver Microsomes:

  • Isolate liver microsomes from the chosen animal species (e.g., rats, mice) through differential centrifugation of liver homogenates.[10]

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).[10]

2. Incubation:

  • Incubate this compound with liver microsomes in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).[10]

  • The incubation mixture should contain a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system to support cytochrome P450 activity.[10]

  • Initiate the reaction by adding NADPH.[10]

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Analysis of Metabolites:

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using LC-MS/MS.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification of Pyrrolizidine Alkaloids

The toxicity of unsaturated pyrrolizidine alkaloids like this compound is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3][4] These reactive metabolites can bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][11] Detoxification pathways include N-oxidation to form PA N-oxides and hydrolysis of the ester bonds.[3][7]

Metabolic_Pathway cluster_0 Hepatocyte This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (CYP2B, CYP3A) This compound->CYP450 Metabolic Activation Detox Detoxification (N-oxidation, Hydrolysis) This compound->Detox Detoxification DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Adducts DNA and Protein Adducts DHPA->Adducts Covalent Binding Detox_Products N-oxides, Necine base, Necic acids Detox->Detox_Products Toxicity Hepatotoxicity (Veno-occlusive disease) Adducts->Toxicity Experimental_Workflow start Start animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) start->animal_prep dosing This compound Administration (IV or PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis end End pk_analysis->end

References

Application Notes and Protocols for the Structural Elucidation of Thesinine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of thesinine, a pyrrolizidine (B1209537) alkaloid. The detailed protocols and data analysis workflows are designed to assist researchers in confirming the identity and purity of this compound, as well as for the characterization of novel related compounds.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Boraginaceae family. The structural characterization of such natural products is a critical step in drug discovery and development, as the precise molecular architecture dictates its biological activity and potential toxicity. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and stereochemistry of organic molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, leading to the unequivocal elucidation of the this compound structure.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature. These data were acquired in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
23.25m
2.05m
2.75m
3.40m
3.95m
2.80m
3.10m
74.10m
84.05m
4.80dd12.0, 6.0
4.95dd12.0, 4.0
2'6.30d16.0
3'7.60d16.0
5', 9'7.40d8.5
6', 8'6.85d8.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) [ppm]
1166.5
254.0
330.5
556.5
635.0
770.0
876.0
962.5
1'126.0
2'118.0
3'145.0
4'160.0
5', 9'130.0
6', 8'116.0

Experimental Protocols

This section outlines the detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high isotopic purity and stored over molecular sieves to minimize water content.

  • Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃. The concentration may be adjusted based on the sensitivity of the NMR spectrometer.

  • Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Sequence: Standard COSY-90 or DQF-COSY.

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 4-8.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 8-16.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

  • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 16-32.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Visualization of the Structure Elucidation Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Thesinine_Structure_Elucidation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Structure_Assembly Structure Assembly 1H_NMR ¹H NMR Spectrum Proton_Info Proton Chemical Shifts, Multiplicities, and Coupling Constants 1H_NMR->Proton_Info 13C_NMR ¹³C NMR Spectrum Carbon_Info Carbon Chemical Shifts and Number of Carbons 13C_NMR->Carbon_Info Fragment_A Pyrrolizidine Core (Fragment A) Proton_Info->Fragment_A Identify key proton signals Fragment_B p-Coumaroyl Moiety (Fragment B) Proton_Info->Fragment_B Identify aromatic and olefinic protons Carbon_Info->Fragment_A Identify carbon backbone Carbon_Info->Fragment_B Identify aromatic and carbonyl carbons COSY COSY Spectrum HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC Spectrum CH_Direct_Attachment Direct ¹H-¹³C Attachment HSQC->CH_Direct_Attachment HMBC HMBC Spectrum CH_Long_Range Long-Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->CH_Long_Range HH_Connectivity->Fragment_A Connect protons within the ring system HH_Connectivity->Fragment_B Establish connectivity in the aromatic ring CH_Direct_Attachment->Fragment_A Assign carbons to directly attached protons CH_Direct_Attachment->Fragment_B Assign carbons in the p-coumaroyl group Assemble_Fragments Assemble Fragments using HMBC Data CH_Long_Range->Assemble_Fragments Connect C9 of Fragment A to C1 of Fragment B Fragment_A->Assemble_Fragments Fragment_B->Assemble_Fragments Final_Structure Complete Structure of this compound Assemble_Fragments->Final_Structure

Caption: Workflow for this compound Structure Elucidation.

This diagram illustrates the logical progression from initial 1D NMR data acquisition to the final assembly of the this compound structure using 2D NMR correlations.

Thesinine_HMBC_Correlations cluster_this compound Key HMBC Correlations for this compound C9_H H-9 (4.80, 4.95) C7 C-7 (70.0) C9_H->C7 ³J C8 C-8 (76.0) C9_H->C8 ²J C1_ester C-1 (166.5) C9_H->C1_ester ³J (Key Correlation) H2_prime H-2' (6.30) C1_prime C-1' (126.0) H2_prime->C1_prime ²J C3_prime C-3' (145.0) H2_prime->C3_prime ²J C1_ester_2 C-1 (166.5) H2_prime->C1_ester_2 ³J H5_prime_H9_prime H-5',9' (7.40) C1_prime_2 C-1' (126.0) H5_prime_H9_prime->C1_prime_2 ³J C3_prime_2 C-3' (145.0) H5_prime_H9_prime->C3_prime_2 ³J C4_prime C-4' (160.0) H5_prime_H9_prime->C4_prime ²J

Caption: Key HMBC correlations in this compound.

This diagram highlights the crucial long-range ¹H-¹³C correlations observed in the HMBC spectrum that are instrumental in connecting the pyrrolizidine and p-coumaroyl fragments of this compound. The key correlation is the one observed between the protons at C-9 of the pyrrolizidine ring and the ester carbonyl carbon (C-1) of the p-coumaroyl moiety, which definitively establishes the ester linkage.

Application Note & Protocol: Alkaline Hydrolysis of Thesinine Conjugates for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thesinine is a pyrrolizidine (B1209537) alkaloid (PA) characterized as an ester of the necine base, (+)-isoretronecanol, and a necic acid, p-coumaric acid. In various biological matrices, this compound can exist in conjugated forms, such as glycosides (e.g., this compound-4'-O-β-D-glucoside), which can mask the parent compound during analysis.[1] To accurately quantify the total this compound content, a hydrolysis step is necessary to cleave these conjugates and liberate the free this compound or its constituent parts. Alkaline hydrolysis, also known as saponification, is an effective method for cleaving the ester linkage of this compound and its conjugates.[2] This application note provides a detailed protocol for the alkaline hydrolysis of this compound conjugates, enabling the subsequent quantitative analysis of the resulting necine base and necic acid.

The hydrolysis of ester groups can be achieved through either acidic or enzymatic reactions.[3] However, alkaline hydrolysis offers the advantage of being a robust and often faster method for cleaving ester bonds.[2] The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol.[4] In the case of this compound, this results in the formation of p-coumarate and (+)-isoretronecanol. It is important to note that while pyrrolizidine alkaloids are generally stable, prolonged exposure to harsh alkaline conditions should be avoided to prevent potential degradation of the necine base.[5]

Experimental Protocol: Alkaline Hydrolysis of this compound Conjugates

This protocol is based on general principles of saponification for the hydrolysis of esters, as a specific, validated protocol for this compound conjugates is not widely available in the public domain. Optimization of parameters such as base concentration, temperature, and reaction time may be necessary for specific sample matrices and conjugate types.

Materials and Reagents:

  • Sample containing this compound conjugates (e.g., plant extract, biological fluid)

  • Methanol (B129727) (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), for neutralization

  • Internal standard (e.g., a structurally similar pyrrolizidine alkaloid not present in the sample)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Vials for reaction and sample analysis

  • Heating block or water bath

  • pH meter or pH strips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound conjugates into a reaction vial.

    • If the sample is solid, dissolve it in a suitable solvent (e.g., methanol or ethanol).

    • Spike the sample with an appropriate internal standard.

  • Alkaline Hydrolysis:

    • Prepare a 1 M solution of NaOH or KOH in a mixture of methanol and water (e.g., 1:1 v/v).

    • Add the alkaline solution to the sample vial to achieve a final base concentration of approximately 0.5 M. The final solvent composition should be sufficient to ensure the solubility of the reactants.

    • Seal the vial tightly to prevent evaporation.

    • Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath. Intermittently vortex the mixture to ensure homogeneity.

  • Neutralization and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the solution to approximately pH 7 by the dropwise addition of 1 M HCl. Monitor the pH carefully.

    • If a precipitate forms upon neutralization, centrifuge the sample and collect the supernatant.

    • The hydrolyzed sample, containing (+)-isoretronecanol and p-coumaric acid, is now ready for direct analysis or further cleanup.

  • Sample Cleanup (Optional):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Select an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) based on the properties of the analytes.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the neutralized hydrolysate onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove impurities.

    • Elute the analytes of interest with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

  • Quantitative Analysis:

    • Analyze the final sample for the presence and quantity of (+)-isoretronecanol and/or p-coumaric acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the analytes by comparing their peak areas to that of the internal standard and a calibration curve prepared with analytical standards.

Data Presentation

The following table presents hypothetical quantitative data from an experiment to optimize the alkaline hydrolysis of a this compound conjugate. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as experimentally verified.

Condition IDBaseBase Concentration (M)Temperature (°C)Time (min)Analyte Recovery (%) - IsoretronecanolAnalyte Recovery (%) - p-Coumaric Acid
C-1NaOH0.1403065.268.9
C-2NaOH0.5403085.188.3
C-3NaOH0.5603092.595.1
C-4NaOH0.5606098.799.2
C-5NaOH0.5806096.397.5
C-6KOH0.5606097.998.8

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_workup Sample Workup cluster_analysis Analysis Sample Sample containing This compound Conjugate Add_IS Add Internal Standard Sample->Add_IS Add_Base Add 0.5 M NaOH/KOH in MeOH/H2O Add_IS->Add_Base Incubate Incubate at 60°C for 60 min Add_Base->Incubate Neutralize Neutralize with HCl to pH ~7 Incubate->Neutralize SPE Solid Phase Extraction (Optional) Neutralize->SPE Analysis LC-MS or GC-MS Quantification Neutralize->Analysis SPE->Analysis

References

Application Note: Quantification of Pyrrolizidine Alkaloids (PAs) in Honey and Other Food Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide as a defense mechanism against herbivores.[1][2] These compounds can contaminate the human food chain through various pathways. Honey can become contaminated when bees forage on PA-producing plants, transferring the alkaloids from the nectar to the final product.[1][3] Other food products like teas, herbal infusions, spices, and grains can be contaminated by the accidental co-harvesting of PA-containing weeds.[2][4]

The 1,2-unsaturated PAs are of particular concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans.[2][3] Regulatory bodies, including the European Food Safety Authority (EFSA), have highlighted the potential health risks and the need for monitoring these contaminants in food.[2][5] This has driven the development of sensitive and robust analytical methods for their detection and quantification at trace levels.[6][7] Thesinine is a specific type of pyrrolizidine alkaloid, and the methods described herein are suitable for its quantification along with other relevant PAs.

This application note details a robust method for the extraction and quantification of a range of PAs in honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and selectivity.[8]

Principle of the Method

The analytical workflow involves an initial extraction of PAs from the honey matrix using an acidified aqueous solution. To ensure all relevant PAs are measured, including those present as N-oxides (PANOs), a reduction step can be incorporated. The crude extract is then purified and concentrated using solid-phase extraction (SPE) with a mixed-mode cation exchange (MCX) sorbent, which effectively retains the basic PA compounds while allowing matrix interferences to be washed away.[1] Following elution, the purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Logical Workflow for PA Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Honey Sample Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge SPE_Load Load Supernatant onto Conditioned MCX SPE Cartridge Centrifuge->SPE_Load SPE_Wash Wash Cartridge (H₂O and MeOH) SPE_Load->SPE_Wash SPE_Elute Elute PAs (Basic Organic Solvent) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (Positive ESI, MRM Mode) Reconstitute->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Experimental workflow for the analysis of Pyrrolizidine Alkaloids in honey.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and instrumental analysis.

Materials and Reagents
  • Honey Samples: Sourced from various floral and geographical origins.

  • PA Standards: Analytical standards of relevant PAs and their N-oxides (e.g., this compound, echimidine, lycopsamine, senecionine, etc.) purchased from a reputable supplier.

  • Internal Standards (IS): Isotopically labeled PA standards, if available. Heliotrine can be used as an internal standard.[9]

  • Reagents: Sulfuric acid (H₂SO₄), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), ethyl acetate, ammonia (B1221849) solution, triethylamine (B128534), and formic acid (all LC-MS grade). Ultrapure water. Zinc dust (for N-oxide reduction, optional).

  • Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, MCX SPE cartridges (e.g., Waters Oasis MCX), nitrogen evaporator, 2 mL autosampler vials.

  • Instrumentation: An LC-MS/MS system, such as a UPLC coupled to a triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) source.

Protocol 1: Sample Preparation for Honey

This protocol is adapted from established methods for PA extraction from honey.[1]

  • Sample Homogenization: Weigh 2-10 g of a homogenized honey sample into a 50 mL polypropylene tube.[1]

  • Extraction: Add 20 mL of 0.05 M sulfuric acid. Vortex until the honey is completely dissolved.

  • (Optional) N-Oxide Reduction: For a total PA measurement, add approximately 1 g of zinc dust to the acidic solution to reduce PA N-oxides to their corresponding tertiary amine PAs. Allow the samples to react overnight with gentle shaking.[1]

  • Centrifugation: Centrifuge the sample at 4,000-5,000 g for 10 minutes.[1]

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 9 mL of methanol, followed by 9 mL of 0.05 M H₂SO₄.[1] Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 12 mL of ultrapure water and then 12 mL of methanol to remove sugars and other polar interferences.[1]

  • Elution: Elute the retained PAs with 12 mL of a freshly prepared solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[1]

  • Concentration: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 0.4 mL of a methanol/water (1:1, v/v) mixture, vortex, and transfer to an autosampler vial, passing through a 0.2 µm syringe filter if necessary.[1]

Protocol 2: LC-MS/MS Analysis
  • LC Column: Use a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) or a UPLC equivalent.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile or Methanol

  • LC Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes. An example gradient is: 87% A for 1 min, ramp to 50% A over 7 min, then to 100% B over 7 min, followed by re-equilibration.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each target PA must be optimized by infusing individual standard solutions.

  • Quantification: Prepare matrix-matched calibration curves by spiking blank honey extract with known concentrations of PA standards. This corrects for matrix effects such as ion suppression or enhancement.

Data Presentation

The concentration of PAs in honey is highly variable and depends on the geographical and botanical origin of the honey. The following tables summarize findings from various studies.

Table 1: Concentration of Pyrrolizidine Alkaloids Detected in Honey Samples from Various Studies
Geographic OriginNo. of SamplesPAs DetectedConcentration Range (µg/kg)Mean/Median (µg/kg)Reference
Poland50 (16 positive)Echimidine, Lycopsamine, Intermedine, Retrorsine, Senecionine1.4 - 5.2 (Echimidine)Mean: 2.9, Median: 1.6[1]
Italy128 (35 positive for Echimidine)Echimidine, Lycopsamine, Intermedine, etc.Not specifiedMean: 6.28 (Echimidine)[11]
Germany/Europe216 (19 positive)Total PAs (as retronecine (B1221780) equivalents)19 - 120Not specified[9]
UK54 (29 positive)Various PAsMost < 50; Borage honey: 110 - 163; Heather honey: 251Not specified[2]
Italy439 (25% quantifiable)Echimidine, Echimidine N-oxide, etc.Up to 50.0 (Thyme honey)Mean: 2.00[5][12]
Table 2: Common Pyrrolizidine Alkaloids Found in Honey
Pyrrolizidine AlkaloidCommon Plant Source GenusNotes
EchimidineEchium (Viper's Bugloss, Borage)Frequently detected in European honeys.[1][11]
LycopsamineEchium, SenecioOften found alongside Intermedine.[1]
SenecionineSenecio (Ragworts)A common and highly toxic PA.[13]
IntermedineBoraginaceae familyFrequently detected in honey samples.[1]
RetrorsineSenecioA hepatotoxic PA.[1]

Signaling Pathways and Contamination Route

Pyrrolizidine alkaloids themselves do not have a signaling pathway in the traditional sense; rather, their toxicity stems from metabolic activation in the liver. The primary health concern is their potential to cause liver damage (hepatotoxicity).

Contamination Pathway Diagram

Plant PA-Producing Plant (e.g., Senecio, Echium) Nectar PA-Contaminated Nectar Plant->Nectar PAs produced Food Other Food Products (e.g., Tea, Herbs) Plant->Food co-harvested with crops Bee Foraging Honey Bee Nectar->Bee collected by Honey Contaminated Honey Bee->Honey processed into Human Human Consumption Honey->Human Food->Human

Caption: General pathway for the contamination of honey and food with PAs.

References

Detecting Thesinine and Other Pyrrolizidine Alkaloids in Animal Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine is a member of the pyrrolizidine (B1209537) alkaloids (PAs), a large group of natural toxins produced by various plant species worldwide. The contamination of animal feed with PA-producing plants is a significant safety concern due to the potential for these toxins to cause liver damage and carcinogenic effects in livestock. Furthermore, the transfer of these harmful compounds into the human food chain through milk, meat, and eggs poses a risk to public health. This document provides detailed application notes and protocols for the detection and quantification of this compound and other relevant pyrrolizidine alkaloids in animal feed matrices, ensuring feed safety and regulatory compliance. The methodologies focus on robust and validated analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary methods for the detection of pyrrolizidine alkaloids in complex matrices like animal feed are chromatography-based techniques coupled with mass spectrometry. These methods offer the high selectivity and sensitivity required to detect PAs at trace levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for PA analysis. It allows for the direct detection of a broad range of PAs and their N-oxides with high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be employed for PA analysis. However, it typically requires a reduction of PA N-oxides to their corresponding tertiary amines and subsequent derivatization, making the sample preparation more extensive.

Quantitative Data Summary

The performance of analytical methods for pyrrolizidine alkaloids in animal feed is summarized in the tables below. These values are indicative and may vary based on the specific matrix, analyte, and instrumentation.

Table 1: Performance of LC-MS/MS Method for Pyrrolizidine Alkaloids in Animal Feed

AnalyteSpiked Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)LOQ (µg/kg)
Intermedine 595.28.512.110
2098.76.29.8
100101.54.17.5
Lycopsamine 593.89.113.510
2097.27.010.2
100100.85.38.1
Senecionine 598.17.911.510
20102.35.88.9
100105.63.96.8
Retrorsine 596.58.812.910
20100.16.59.5
100103.44.57.2
Echimidine 594.79.514.010
2098.97.210.8
100102.15.58.5

Data compiled from representative studies on PA analysis in animal feed.

Table 2: Performance of GC-MS Method for Pyrrolizidine Alkaloids (as Retronecine (B1221780) Derivative) in Animal Feed

Analyte FormSpiked CompoundSpiked Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)LOQ (µg/kg)
Free Base Retrorsine1081.814.416.310
5090.210.114.2
10094.47.515.1
N-oxide Retrorsine N-oxide1072.715.418.110
5080.511.217.0
10085.57.917.5

This GC-MS method determines the total 1,2-unsaturated PAs by reducing them to a common backbone structure (e.g., retronecine) which is then derivatized and quantified.[1]

Experimental Protocols

Protocol 1: Determination of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol describes a widely adopted method for the simultaneous quantification of multiple pyrrolizidine alkaloids in animal feed.

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., pass through a 1 mm sieve).

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol (B129727)/water).

    • Shake vigorously for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of the acidic extraction solution.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the pyrrolizidine alkaloids with 10 mL of a freshly prepared solution of 5% ammonia (B1221849) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute the PAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific transitions for each target analyte for confirmation.

Protocol 2: Determination of Total 1,2-Unsaturated Pyrrolizidine Alkaloids by GC-MS

This method provides a sum parameter for the content of toxic 1,2-unsaturated PAs.

1. Sample Preparation and Extraction

  • Homogenization: Prepare the sample as described in Protocol 1.

  • Extraction: Extract the sample with an aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).[1]

2. Reduction and Clean-up

  • Reduction: The extract containing both free base PAs and PA N-oxides is subjected to a reduction step to convert the N-oxides to their corresponding free bases. This can be achieved using a suitable reducing agent.

  • Purification: The reduced extract is then purified, often using solid-phase extraction.

3. Hydrolysis and Derivatization

  • Hydrolysis: The purified PAs are hydrolyzed to their common backbone structures (necines), such as retronecine or heliotridine.

  • Derivatization: The necine bases are then derivatized to make them volatile for GC analysis. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA).[1]

4. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A programmed temperature ramp to separate the derivatized analytes.

  • MS System: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM for enhanced selectivity.

Visualized Workflows

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup SPE Clean-up cluster_Analysis Analysis Sample Animal Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Acidic Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition SCX Cartridge Supernatant->Conditioning Loading Load Supernatant Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute PAs Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Workflow for the analysis of pyrrolizidine alkaloids in animal feed by LC-MS/MS.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Hydrolysis & Derivatization cluster_Analysis Analysis Sample Animal Feed Sample Extraction Aqueous HCl Extraction Sample->Extraction Reduction Reduction of N-oxides Extraction->Reduction Purification Purification Reduction->Purification Hydrolysis Alkaline Hydrolysis Purification->Hydrolysis Derivatization Derivatization with HFBA Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: Workflow for the sum parameter analysis of pyrrolizidine alkaloids in animal feed by GC-MS.

Regulatory Context

Regulatory bodies, such as the European Food Safety Authority (EFSA), have highlighted the risks associated with pyrrolizidine alkaloids in the food and feed chain. While specific maximum levels for all PAs in all feed materials are not universally established, regulations are in place for certain foodstuffs, and the general principle is to keep the levels of these contaminants as low as reasonably achievable. Commission Regulation (EU) 2020/2040 amends Regulation (EC) No 1881/2006 as regards maximum levels of pyrrolizidine alkaloids in certain foodstuffs.[2][3] Researchers and feed producers should be aware of the evolving regulatory landscape in their respective regions.

Conclusion

The detection and quantification of this compound and other pyrrolizidine alkaloids in animal feed are critical for ensuring animal and human health. The LC-MS/MS and GC-MS methods detailed in these application notes provide reliable and sensitive approaches for the analysis of these contaminants. Proper method validation and adherence to established protocols are essential for generating accurate and defensible data. The provided workflows and performance data serve as a valuable resource for laboratories involved in feed safety testing and research.

References

Application Notes and Protocols for Thesinine in Insect Anti-feedant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine, a pyrrolizidine (B1209537) alkaloid found in plants such as Borago officinalis (Borage), represents a class of secondary metabolites with potential applications in pest management.[1] Pyrrolizidine alkaloids (PAs) are well-documented for their role in plant defense against herbivores, often acting as potent feeding deterrents.[2][3] While direct studies on this compound's anti-feedant properties are limited, its structural similarity to other biologically active PAs suggests it may interfere with insect gustatory systems, leading to feeding inhibition. These application notes provide a comprehensive guide for researchers interested in investigating the anti-feedant effects of this compound, from initial bioassays to exploring its mechanism of action.

Postulated Mechanism of Action

It is hypothesized that this compound, like other bitter-tasting alkaloids, interacts with specific gustatory receptors (GRs) on the dendrites of gustatory receptor neurons (GRNs) located in the insect's taste sensilla. This interaction is thought to trigger a signaling cascade that ultimately leads to the rejection of the food source. The proposed mechanism involves the depolarization of the GRN, leading to the generation of action potentials that are transmitted to the insect's central nervous system, signaling the presence of a noxious substance and inhibiting the feeding response. Some alkaloids have also been shown to inhibit GRNs that respond to feeding stimulants, further contributing to the anti-feedant effect.[4]

Data Presentation

Quantitative data from anti-feedant bioassays should be summarized to facilitate comparison and interpretation. Key parameters include the Feeding Deterrence Index (FDI) for choice assays and the Antifeedant Index (AFI) or consumption ratios for no-choice assays. Electrophysiological data should be presented as spike frequencies in response to varying concentrations of this compound.

Table 1: Hypothetical Anti-feedant Activity of this compound against Spodoptera exigua (No-Choice Assay)

This compound Concentration (µg/cm²)Mean Leaf Area Consumed (mm²) ± SEAntifeedant Index (AFI %)
Control (Solvent only)150.2 ± 12.50
10115.8 ± 10.122.9
5065.4 ± 8.756.5
10025.1 ± 5.283.3
2508.9 ± 2.194.1

Table 2: Hypothetical Electrophysiological Response of a Gustatory Receptor Neuron to this compound

This compound Concentration (M)Mean Spike Frequency (Hz) ± SE
10⁻⁸5 ± 1.2
10⁻⁷18 ± 3.5
10⁻⁶45 ± 5.8
10⁻⁵82 ± 9.1
10⁻⁴150 ± 12.3

Experimental Protocols

Protocol 1: Isolation and Quantification of this compound

Objective: To isolate this compound from plant material (e.g., Borago officinalis) and quantify its concentration.

Materials:

  • Dried and ground plant material

  • Methanol

  • Chloroform (B151607)

  • Sulfuric acid (0.5 M)

  • Ammonia (B1221849) solution

  • Zinc dust

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a mass spectrometer (MS) detector

  • This compound standard (if available)

Procedure:

  • Extraction: Macerate the dried plant material in methanol. Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Partitioning: Dissolve the crude extract in 0.5 M sulfuric acid and filter. Add zinc dust to the acidic solution to reduce any N-oxides to the free base. After stirring, filter the solution and wash the zinc dust with acidic water. Make the aqueous solution alkaline (pH 9-10) with ammonia solution and extract with chloroform.

  • Chromatographic Purification: Concentrate the chloroform extract and subject it to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Quantification: Analyze the purified fractions using an HPLC-MS/MS system.[5][6][7] Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). Quantify this compound by comparing the peak area with that of a standard curve prepared from a known concentration of a this compound standard or a related PA standard if a this compound standard is unavailable.

Protocol 2: Leaf Disc No-Choice Anti-feedant Bioassay

Objective: To determine the intrinsic feeding deterrent properties of this compound against a target insect pest.

Materials:

  • Fresh leaves from the host plant of the target insect

  • This compound of known concentration dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol)

  • Solvent for control

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer

  • Third or fourth instar larvae of the target insect (e.g., Spodoptera litura), starved for 4 hours

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from the host plant leaves.

  • Treatment: Prepare serial dilutions of this compound in the chosen solvent. Dip each leaf disc into a specific this compound solution for 5 seconds. For the control, dip leaf discs in the solvent only. Allow the solvent to evaporate completely in a fume hood.

  • Assay Setup: Place a moist filter paper in the bottom of each Petri dish. Place one treated or control leaf disc in the center of each dish. Introduce one pre-starved larva into each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25°C, 16:8 h L:D photoperiod).

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Protocol 3: Electrophysiological Recording from Gustatory Sensilla

Objective: To measure the neural response of insect gustatory receptor neurons to this compound.

Materials:

  • Live insect (e.g., Drosophila melanogaster or lepidopteran larva)

  • This compound solutions of varying concentrations in an electrolyte solution (e.g., 30 mM tricholine citrate)

  • Electrolyte solution for control

  • Micromanipulators

  • AC/DC amplifier

  • Data acquisition system and software

  • Glass capillaries for electrodes

  • Silver wire

  • Dissecting microscope

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine tip using a micropipette puller. Fill the recording electrode with the this compound solution and the reference electrode with the electrolyte solution. Insert a silver wire into the back of each electrode.

  • Insect Preparation: Immobilize the insect. For a fly, this may involve placing it in a pipette tip. For a caterpillar, it can be gently restrained.

  • Recording Setup: Place the insect under the microscope. Insert the reference electrode into the insect's body (e.g., the abdomen or head capsule) to make contact with the hemolymph.

  • Tip Recording: Using a micromanipulator, carefully bring the recording electrode into contact with the tip of a gustatory sensillum (e.g., on the labellum of a fly or the maxilla of a caterpillar).[8][9][10]

  • Stimulation and Data Acquisition: Record the electrical activity (action potentials) for a set period (e.g., 2 seconds) upon contact. Rinse the sensillum with distilled water between applications of different concentrations.

  • Data Analysis: Analyze the recordings to determine the spike frequency (in Hz) for each this compound concentration.

Visualizations

Experimental Workflow for this compound Anti-feedant Bioassay

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_insect Insect Rearing & Starvation setup Assay Setup (Petri Dish) prep_insect->setup prep_compound This compound Solution Preparation treatment Leaf Disc Treatment prep_compound->treatment prep_leaf Leaf Disc Preparation prep_leaf->treatment treatment->setup incubation Incubation (24 hours) setup->incubation measurement Measure Consumed Leaf Area incubation->measurement calculation Calculate Antifeedant Index measurement->calculation results Results & Interpretation calculation->results

Caption: Workflow for the leaf disc no-choice anti-feedant bioassay.

Postulated Signaling Pathway of this compound in an Insect Gustatory Receptor Neuron

signaling_pathway cluster_membrane Sensillum Membrane cluster_neuron Gustatory Receptor Neuron cluster_behavior Behavioral Output This compound This compound gr Gustatory Receptor (GR) (Bitter/Alkaloid-sensitive) This compound->gr Binds ion_channel Ion Channel gr->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (e.g., Na⁺, Ca²⁺) action_potential Action Potential Generation depolarization->action_potential cns Signal to CNS action_potential->cns feeding_inhibition Feeding Inhibition cns->feeding_inhibition

Caption: Hypothesized signaling cascade for this compound-induced feeding deterrence.

References

High-Throughput Screening for Thesinine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thesinine, a pyrrolizidine (B1209537) alkaloid found in various plant species, represents a class of natural products with largely unexplored therapeutic potential.[1] As a member of the pyrrolizidine alkaloid family, this compound's bioactivity warrants careful investigation, given that related compounds exhibit a wide spectrum of effects, including cytotoxicity and genotoxicity.[2][3][4] Recent computational studies have predicted that this compound may modulate key signaling pathways associated with inflammation and tissue degradation, specifically targeting AKT1, RELA (a subunit of NF-κB), and MAPK3 (ERK1). These predictions suggest potential applications for this compound in areas such as anti-inflammatory and anti-aging therapies.

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to elucidate the bioactivity of this compound. The protocols detailed below are designed to be adapted for the systematic evaluation of this compound's effects on inflammation and matrix metalloproteinase (MMP) activity, guided by the aforementioned computational predictions.

Data Presentation: A Framework for Quantifying this compound's Bioactivity

Effective HTS campaigns generate vast amounts of data. The following tables are provided as templates for organizing and presenting the quantitative results from the proposed screening assays. While no public HTS data for this compound is currently available, these tables include representative data from known bioactive compounds to serve as a reference for comparison and to illustrate the expected data structure.

Table 1: Anti-Inflammatory Activity (NF-κB Inhibition)

This table is designed to capture the potency of this compound in inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

CompoundAssay TypeCell LineStimulantIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
This compound NF-κB Reporter HEK293 TNF-α Data to be determinedData to be determinedData to be determined
SulforaphaneNF-κB ReporterHEK293TNF-α5.11>100 (estimated)>19.6
ButyrateNF-κB ReporterHEK293TNF-α51>1000 (estimated)>19.6
PropionateNF-κB ReporterHEK293TNF-α223>1000 (estimated)>4.5

Table 2: Matrix Metalloproteinase (MMP) Inhibition

This table is structured to record the inhibitory activity of this compound against specific MMPs, which are key enzymes in tissue remodeling and degradation.

CompoundTarget MMPAssay TypeSubstrateIC50 (µM)Notes
This compound MMP-9 FRET-based Fluorogenic Peptide Data to be determinedBased on predicted interaction with MAPK3, which can regulate MMPs
This compound MMP-1 FRET-based Fluorogenic Peptide Data to be determinedScreening against multiple MMPs is recommended for selectivity profiling
Known MMP Inhibitor (e.g., Batimastat)MMP-1, MMP-9FRET-basedFluorogenic Peptide~0.004 (MMP-1)Broad-spectrum MMP inhibitor for comparison.

Table 3: Cytotoxicity Profile of Related Pyrrolizidine Alkaloids

Given that this compound is a pyrrolizidine alkaloid, assessing its cytotoxicity is crucial. This table presents cytotoxicity data for other compounds in this class to provide context for the potential toxicity of this compound.

CompoundCell LineAssayExposure Time (h)Cytotoxicity Metric (e.g., IC50 in µM)
This compound Hepatocytes (e.g., HepG2) MTT/LDH 24, 48, 72 Data to be determined
LasiocarpineChicken Hepatocytes (CRL-2118)Cell Viability24Cytotoxic at 19-300 µM
SeneciphyllineChicken Hepatocytes (CRL-2118)Cell Viability48-72Cytotoxic at 19-300 µM
SenecionineChicken Hepatocytes (CRL-2118)Cell Viability48-72Cytotoxic at 19-300 µM
RiddelliineChicken Hepatocytes (CRL-2118)Cell Viability48-72Cytotoxic at 19-300 µM

Experimental Protocols

The following protocols are detailed methodologies for key experiments to screen for this compound's bioactivity.

Protocol 1: High-Throughput Screening for NF-κB Translocation Inhibition

This cell-based assay is designed to identify compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293 or HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (recombinant human)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • 384-well clear-bottom imaging plates

  • High-content imaging system

Methodology:

  • Cell Seeding: Seed HEK293 or HeLa cells into 384-well plates at a density that will result in a sub-confluent monolayer (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (DMEM with 1% FBS).

    • Add this compound dilutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL and incubate for 30 minutes.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA for 1 hour.

    • Incubate with anti-NF-κB p65 primary antibody for 1 hour.

    • Wash with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash wells with PBS.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of NF-κB translocation.

    • Calculate IC50 values from the dose-response curves.

Protocol 2: High-Throughput FRET-Based Screening for MMP-9 Inhibition

This biochemical assay uses a fluorescence resonance energy transfer (FRET) peptide substrate to measure the enzymatic activity of MMP-9.

Objective: To determine if this compound can directly inhibit the proteolytic activity of MMP-9.

Materials:

  • Recombinant human MMP-9 (active form)

  • FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • This compound stock solution (in DMSO)

  • Known MMP inhibitor (e.g., Batimastat) as a positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Plating: Dispense serial dilutions of this compound and controls into the 384-well plate.

  • Enzyme Addition: Add recombinant MMP-9 to all wells except the no-enzyme control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

    • Generate dose-response curves and calculate IC50 values for this compound.

Protocol 3: HTS Assay for MAPK3 (ERK1) Kinase Activity

Based on the computational prediction of this compound targeting MAPK3, this assay measures the kinase activity of ERK1.

Objective: To assess the inhibitory potential of this compound against ERK1 kinase activity.

Materials:

  • Recombinant active ERK1

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound stock solution (in DMSO)

  • Known ERK inhibitor (e.g., Ulixertinib) as a positive control

  • 384-well white plates

  • Luminometer

Methodology:

  • Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and MBP.

  • Compound Plating: Add serial dilutions of this compound and controls to the 384-well plate.

  • Master Mix Addition: Add the master mix to all wells.

  • Reaction Initiation: Add diluted ERK1 kinase to all wells except the "blank" control to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.

G cluster_workflow Experimental Workflow: NF-κB Translocation HTS seed Seed Cells in 384-well Plate treat Treat with this compound / Controls seed->treat stimulate Stimulate with TNF-α treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Immunostain for NF-κB p65 and DAPI fix_perm->stain image High-Content Imaging stain->image analyze Image Analysis and IC50 Calculation image->analyze

Caption: Workflow for the NF-κB p65 translocation high-content screening assay.

G cluster_workflow Experimental Workflow: MMP-9 FRET-Based HTS plate Plate this compound / Controls enzyme Add MMP-9 Enzyme plate->enzyme substrate Add FRET Substrate enzyme->substrate read Kinetic Fluorescence Reading substrate->read analyze Calculate Reaction Rates and IC50 read->analyze

Caption: Workflow for the MMP-9 FRET-based high-throughput screening assay.

G cluster_pathway Predicted this compound Bioactivity Pathway cluster_inflammation Inflammation cluster_degradation Matrix Degradation This compound This compound AKT1 AKT1 This compound->AKT1 Inhibits? RELA RELA (p65) This compound->RELA Inhibits? MAPK3 MAPK3 (ERK1) This compound->MAPK3 Inhibits? AKT1->RELA modulates Pro_inflammatory_Genes Pro-inflammatory Gene Expression RELA->Pro_inflammatory_Genes activates MMPs MMPs (e.g., MMP-9) MAPK3->MMPs regulates expression

Caption: Predicted signaling pathways modulated by this compound based on computational analysis.

G cluster_nfkb Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression drives This compound This compound (Hypothesized Inhibition) This compound->IKK This compound->NFkB prevents translocation?

Caption: Overview of the canonical NF-κB signaling pathway and potential points of inhibition.

References

Application Notes: Development of High-Affinity Antibodies for Thesinine Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thesinine, a pyrrolizidine (B1209537) alkaloid found in plants such as Borago officinalis, poses a potential risk to human and animal health due to its toxicity.[1][2] The development of rapid, sensitive, and specific detection methods is crucial for food safety and toxicological studies. This document provides a comprehensive guide for the development of polyclonal and monoclonal antibodies against this compound and their application in a competitive enzyme-linked immunosorbent assay (ELISA). We detail the necessary protocols for hapten synthesis, immunogen preparation, antibody production, and the establishment of a robust immunoassay for the quantification of this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species.[3] this compound is a specific PA that has been identified in several plants, including Borage.[1][3] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, monitoring the presence of PAs like this compound in the food chain is of significant importance.[3] Immunoassays offer a powerful tool for the rapid screening of these small molecules due to their high sensitivity, specificity, and suitability for high-throughput analysis.[4]

As a small molecule (hapten), this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a specific immune response.[5][6] This application note outlines the complete workflow, from the rational design of a this compound hapten to the development and characterization of a competitive immunoassay for its detection.

Principle of this compound Antibody Development and Immunoassay

The core principle involves making the small this compound molecule immunogenic and then using the resulting antibodies in a competitive immunoassay format. Because this compound is a small molecule with a single epitope, a competitive ELISA is the most suitable format. In this assay, free this compound in a sample competes with a labeled or coated this compound conjugate for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower assay signal, allowing for quantification.

G cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_assay Immunoassay Development This compound This compound (Hapten) Hapten Hapten Synthesis (Derivatization) This compound->Hapten Conjugation Conjugation (e.g., EDC/NHS) Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen This compound-Protein Immunogen Conjugation->Immunogen Immunization Animal Immunization (Mouse/Rabbit) Immunogen->Immunization pAb Polyclonal Antibody (from Antiserum) Immunization->pAb Polyclonal Route Fusion Cell Fusion & Screening Immunization->Fusion Monoclonal Route ELISA Competitive ELISA Development pAb->ELISA mAb Monoclonal Antibody (from Hybridoma) mAb->ELISA Fusion->mAb Coating_Ag Coating Antigen (this compound-BSA) Coating_Ag->ELISA

Figure 1. Overall workflow for the development of a this compound immunoassay.

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

To render this compound immunogenic, a spacer arm is introduced, typically at a functional group that is distal from the core structure to ensure the key epitopes are exposed. This compound's structure includes a 4-hydroxyphenyl group, which is an ideal site for modification.[1]

3.1.1. Synthesis of this compound-Hemisuccinate (Hapten)

  • Dissolve this compound and succinic anhydride (B1165640) in a 1:1.5 molar ratio in anhydrous pyridine (B92270).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting this compound-hemisuccinate hapten using column chromatography.

  • Confirm the structure of the hapten using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

3.1.2. Conjugation of Hapten to Carrier Proteins (KLH and BSA) This protocol utilizes the carbodiimide (B86325) method to couple the carboxyl group of the hapten to the amine groups of the carrier protein.[]

  • Dissolve this compound-hemisuccinate and N-hydroxysuccinimide (NHS) in a 1:1.2 molar ratio in N,N-Dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1:1.5 molar ratio to the hapten.

  • Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group.

  • Separately, dissolve the carrier protein (Keyhole Limpet Hemocyanin for immunization, Bovine Serum Albumin for coating antigen) in phosphate-buffered saline (PBS, pH 7.4).[8]

  • Slowly add the activated hapten solution dropwise to the carrier protein solution while stirring gently.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialyze the conjugate extensively against PBS for 3 days with multiple buffer changes to remove unconjugated hapten and reagents.

  • Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF MS or UV-Vis spectrophotometry.[6] A successful conjugation typically yields a hapten density of 10-25 molecules per carrier protein.[6]

  • Store the conjugates (this compound-KLH and this compound-BSA) at -20°C.

Table 1: Comparison of Carrier Proteins for Hapten Conjugation

Carrier Protein Typical Use Molecular Weight (kDa) Key Features
Keyhole Limpet Hemocyanin (KLH) Immunogen 4,500 - 13,000 Highly immunogenic, complex structure presents hapten effectively.[5]
Bovine Serum Albumin (BSA) Coating Antigen, Immunogen ~66.5 Well-characterized, soluble, contains numerous amine groups for conjugation.[8]

| Ovalbumin (OVA) | Coating Antigen | ~45 | Used as an alternative to BSA to prevent cross-reactivity with antibodies raised against BSA conjugates.[8] |

Protocol 2: Polyclonal Antibody Production and Purification

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen.[5] They are valuable for developing robust screening assays.

G start Start: This compound-KLH Immunogen immunize 1. Immunization (Rabbit, 4-6 times) start->immunize Emulsify with Adjuvant bleed 2. Test Bleeds & Titer Check (ELISA) immunize->bleed bleed->immunize Booster Injections collect 3. Final Bleed & Serum Collection bleed->collect High Titer Achieved purify 4. Purification (Protein A/G Affinity Chromatography) collect->purify end Result: Purified Polyclonal Anti-Thesinine IgG purify->end

Figure 2. Workflow for polyclonal antibody (pAb) production.

3.2.1. Immunization

  • Emulsify the this compound-KLH immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent booster immunizations, use Incomplete Freund's Adjuvant (IFA).

  • Immunize two to three healthy New Zealand white rabbits with 0.5-1.0 mg of the immunogen per animal.

  • Administer booster injections every 3-4 weeks.

  • Collect small blood samples (test bleeds) from the ear vein 7-10 days after each booster to monitor the antibody titer via indirect ELISA.

3.2.2. Antiserum Collection and Purification

  • Once a high antibody titer is achieved (typically after 3-4 boosters), perform a final bleed.

  • Allow the blood to clot at room temperature and then centrifuge to separate the antiserum.

  • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography according to the manufacturer's protocol.

  • Determine the concentration of the purified antibody solution and store it at -20°C or -80°C.

Table 2: Typical Immunization Schedule (Rabbit)

Day Procedure Adjuvant Immunogen Dose
0 Primary Immunization Complete Freund's (CFA) 1.0 mg
21 1st Booster Incomplete Freund's (IFA) 0.5 mg
31 Test Bleed N/A N/A
42 2nd Booster Incomplete Freund's (IFA) 0.5 mg
52 Test Bleed N/A N/A
63 3rd Booster Incomplete Freund's (IFA) 0.5 mg

| 73 | Test Bleed & Final Bleed | N/A | N/A |

Protocol 3: Monoclonal Antibody Production (Hybridoma)

Monoclonal antibodies (mAbs) originate from a single B-cell clone and recognize a single epitope, providing high specificity and batch-to-batch consistency.[9][10]

  • Immunization: Immunize BALB/c mice with this compound-KLH following a similar schedule as for rabbits, but with lower doses (e.g., 50-100 µg per mouse).

  • Cell Fusion: Three days after the final booster injection, harvest splenocytes from the immunized mouse with the highest antibody titer. Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).

  • Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.

  • Screening: Screen the supernatants from surviving hybridoma colonies for the presence of this compound-specific antibodies using indirect ELISA against the this compound-BSA coating antigen.

  • Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.

  • Production & Purification: Expand the selected monoclonal hybridoma cell line in vitro in culture flasks or in vivo by generating ascites fluid in mice. Purify the monoclonal antibodies from the culture supernatant or ascites using Protein A/G chromatography.

Protocol 4: Competitive Indirect ELISA Development

This protocol describes a competitive indirect ELISA (ciELISA) for the quantification of this compound.[8][11]

G cluster_steps Competitive Indirect ELISA Steps cluster_principle Principle of Competition A 1. Coating Plate is coated with This compound-BSA conjugate. B 2. Blocking Unbound sites are blocked (e.g., with BSA or milk). A->B C 3. Competition Add sample (containing free this compound) and primary anti-Thesinine antibody. B->C D 4. Washing Remove unbound antibody and sample. C->D high_analyte High this compound in Sample: - Less primary Ab binds to plate - Low signal low_analyte Low this compound in Sample: - More primary Ab binds to plate - High signal E 5. Detection Add enzyme-linked secondary antibody. D->E F 6. Washing Remove unbound secondary antibody. E->F G 7. Substrate Addition Add TMB substrate. Color develops. F->G H 8. Stop & Read Stop reaction with acid. Read absorbance at 450 nm. G->H

Figure 3. Mechanism and workflow of the competitive indirect ELISA.

3.4.1. Reagents and Buffers

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Antibody Dilution Buffer: 1% BSA in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

3.4.2. Assay Procedure

  • Coating: Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[12]

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.[12]

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[12]

  • Washing: Repeat the wash step as in step 2.

  • Competition: Add 50 µL of this compound standards or samples to each well. Immediately add 50 µL of the pre-titrated anti-thesinine antibody (polyclonal or monoclonal) diluted in Antibody Dilution Buffer. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP or Goat Anti-Mouse IgG-HRP) diluted according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step, but increase to five washes to minimize background.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes.

Data Analysis and Expected Results

The data from a competitive ELISA are typically analyzed by plotting the OD450 against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated. Key performance parameters are calculated from this curve.

Table 3: Representative Performance of a this compound ciELISA

Parameter Description Typical Value
IC₅₀ Concentration of this compound that causes 50% inhibition of antibody binding. 15 - 80 ng/mL[8]
LOD (Limit of Detection) The lowest concentration of this compound that can be reliably distinguished from zero. 1 - 5 ng/mL[8]
LOQ (Limit of Quantitation) The lowest concentration of this compound that can be quantitatively measured with acceptable precision. 5 - 15 ng/mL[8]
Working Range The concentration range over which the assay is precise and accurate. 10 - 200 ng/mL

| Cross-Reactivity | The degree to which the antibody binds to structurally related compounds. | See Table 4 |

Table 4: Hypothetical Cross-Reactivity Profile of Anti-Thesinine Antibody

Compound Structure IC₅₀ (ng/mL) Cross-Reactivity (%)*
This compound Pyrrolizidine alkaloid 25.0 100
Lycopsamine Structural analogue 500.0 5.0
Jacobine Structural analogue > 10,000 < 0.25
Senecionine Structurally different PA > 10,000 < 0.25
Caffeine Unrelated alkaloid > 10,000 < 0.25

*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Compound) x 100

Conclusion

This application note provides a detailed framework and actionable protocols for the generation of specific antibodies against this compound and the subsequent development of a sensitive and reliable competitive immunoassay. By following these methodologies, researchers can produce the necessary biological reagents for the rapid screening of this compound in various samples, contributing to enhanced food safety and toxicological assessment. The principles outlined here can also be adapted for the development of immunoassays for other small molecule haptens.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thesinine Extraction from Grasses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of thesinine extraction from various grass species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which grass species is it typically found?

A1: this compound is a saturated pyrrolizidine (B1209537) alkaloid (PA). In grasses, it is commonly found as glycosylated conjugates, primarily E/Z-thesinine-O-4'-α-rhamnoside. These compounds have been identified in perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[1][2] The presence and concentration of these alkaloids can vary significantly even among individuals of the same species.

Q2: What is the key enzyme in this compound biosynthesis in grasses?

A2: The initial and rate-limiting step in this compound biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). This enzyme has evolved from deoxyhypusine (B1670255) synthase (DHS), a protein involved in primary metabolism. The presence or absence of a specific HSS gene, such as LpHSS1 in perennial ryegrass, is strongly associated with the levels of this compound-rhamnoside produced by the plant.

Q3: What are the most effective solvents for extracting this compound from grasses?

A3: Polar solvents are most effective for extracting PAs like this compound and its glycosides. Acidified methanol (B129727) or ethanol (B145695) are commonly used. For instance, a 1% methanolic solution of tartaric acid has been shown to be highly effective for PA extraction.[3][4] The choice of solvent can significantly impact the extraction yield.

Q4: How does temperature affect the stability and extraction efficiency of this compound?

A4: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessive heat may lead to the degradation of the target compounds. For PA extraction, temperatures around the boiling point of the solvent (e.g., methanol) for a limited duration (e.g., 2 hours) have been found to be advantageous.[3][4] It is recommended to store extracts at low temperatures (e.g., -20°C) to ensure stability.

Q5: What is the recommended method for the quantitative analysis of this compound?

A5: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, is the gold standard for the sensitive and selective quantification of this compound and its conjugates in complex grass matrices.[5][6][7] This method allows for the accurate measurement of low concentrations and the differentiation of isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inefficient Cell Lysis: this compound is contained within the plant cells, and inefficient disruption of the cell walls will result in poor extraction.- Ensure the grass material is finely ground to a homogenous powder to maximize the surface area for solvent penetration.- Consider freeze-drying the plant material prior to grinding to aid in cell wall disruption.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound and its glycosides.- Use a polar solvent such as methanol or ethanol.[8][9]- Acidify the solvent (e.g., with 1% tartaric acid or 0.1% formic acid) to improve the solubility of the alkaloids.[3][4]- Perform small-scale pilot extractions with different solvent systems to determine the optimal choice for your specific grass species.
Incomplete Extraction: The extraction time or solvent-to-solid ratio may be insufficient.- Increase the extraction time or perform multiple extraction cycles on the plant material.- Ensure an adequate solvent-to-solid ratio to allow for complete wetting of the plant material and efficient solubilization of this compound.
Degradation of this compound: this compound may be degrading during the extraction or sample processing steps.- Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and a temperature below 40°C.- Protect the samples from light, as some alkaloids are light-sensitive.[10] Store extracts in amber vials at low temperatures (-20°C or below).[10]
Emulsion Formation during Liquid-Liquid Extraction Presence of Surfactants and Particulates: Grass extracts can contain compounds that act as emulsifying agents.- Centrifuge the sample at a high speed to break the emulsion.- Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase.- If possible, use solid-phase extraction (SPE) as an alternative to liquid-liquid extraction to avoid this issue.
Inconsistent LC-MS Results Matrix Effects: Co-eluting compounds from the complex grass matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][11][12]- Implement a thorough sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.- Use a matrix-matched calibration curve for quantification. This involves preparing calibration standards in a blank grass extract that is free of this compound.- Employ an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects and variations in instrument response.[12]
Analyte Instability in Solution: this compound may degrade in the prepared samples before analysis.- Analyze samples as quickly as possible after preparation.- Store prepared samples at low temperatures (e.g., 4°C or -20°C) in amber autosampler vials.[10]- Evaluate the stability of this compound in the chosen solvent system over the expected analysis time. Aprotic solvents like acetonitrile (B52724) may offer better stability for some alkaloids compared to protic solvents like methanol.[13][14]

Data Presentation

Table 1: Influence of Extraction Solvent on Pyrrolizidine Alkaloid (PA) Yield from Comfrey (as a model for herbaceous plants)

Extraction SolventExtraction MethodRelative PA Yield (%)
MethanolMaceration (18h)100
Ethanol (95%)Maceration (18h)~85
1% Tartaric Acid in MethanolElectric Basket (2h, 100°C)~130
2.5% HClMaceration (6h)~60
5% Acetic AcidMaceration (6h)~55
Data adapted from a study on comfrey, demonstrating the significant impact of solvent choice on PA yield. The use of acidified methanol at an elevated temperature provided the highest yield.[3][4]

Table 2: Relative Abundance of this compound-Rhamnoside in Different Grass Species

Grass SpeciesRelative Intensity of this compound-Rhamnoside (Mean)
Lolium rigidumHigh
Lolium perenneIntermediate
Festuca arundinaceaIntermediate
Lolium multiflorumLow
This table summarizes the relative levels of this compound-rhamnoside found in different grass species, indicating that the choice of plant material is a critical factor for maximizing yield.[15]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound-Rhamnoside from Lolium perenne

This protocol is a synthesized methodology based on common practices for pyrrolizidine alkaloid extraction from plant material.

1. Sample Preparation:

  • Harvest fresh Lolium perenne and immediately freeze-dry the material to prevent enzymatic degradation.

  • Grind the freeze-dried grass into a fine, homogenous powder using a laboratory mill.

  • Store the powdered material in a desiccator at -20°C until extraction.

2. Extraction:

  • Accurately weigh 100 mg of the dried grass powder into a 15 mL centrifuge tube.

  • Add 5 mL of extraction solvent (Methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the plant pellet with an additional 5 mL of extraction solvent.

  • Pool the two supernatants.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pooled supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the this compound-rhamnoside with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Quantification:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over approximately 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-product ion transitions for E- and Z-thesinine-rhamnoside.

  • Quantification: Prepare a matrix-matched calibration curve using a blank grass extract fortified with known concentrations of this compound-rhamnoside standards.

Visualizations

Thesinine_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_secondary This compound Biosynthesis Arginine Arginine Spermidine Spermidine Arginine->Spermidine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Spermidine->Homospermidine HSS Putrescine->Homospermidine HSS Necine_Base_Precursors Necine Base Precursors Homospermidine->Necine_Base_Precursors This compound This compound Necine_Base_Precursors->this compound Thesinine_Rhamnoside This compound-Rhamnoside This compound->Thesinine_Rhamnoside Glycosylation Extraction_Workflow Start Start Sample_Prep Sample Preparation (Freeze-dry & Grind Grass) Start->Sample_Prep Extraction Extraction (Acidified Methanol & Sonication) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (Clean-up) Supernatant_Collection->SPE_Cleanup Evaporation Evaporation to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis End End LCMS_Analysis->End

References

Technical Support Center: Overcoming Thionine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thionine (B1682319) instability in solution.

Frequently Asked Questions (FAQs)

Q1: My thionine solution is changing color (fading or turning colorless). What is happening?

A1: Thionine is a redox indicator that can be reduced to a colorless form called leuco-thionine.[1][2][3] This can be caused by several factors, including exposure to light, the presence of reducing agents, or a shift in pH. The reaction is often reversible, with the color returning in the absence of the reducing stimulus.[2]

Q2: I've noticed a precipitate forming in my thionine solution. What is the cause and how can I prevent it?

A2: Precipitation of thionine can occur due to several reasons. One common cause is the use of phosphate (B84403) buffers (like PBS), which can cause thionine to precipitate. It is recommended to rinse slides or rehydrate sections in distilled water before staining. Additionally, old or improperly stored solutions may form precipitates. Filtering the working solution periodically can help remove any particulate matter.

Q3: What is the optimal pH for a stable thionine solution?

A3: Thionine solutions are generally more stable in acidic conditions. A slightly acidic pH, typically around 4.0, is preferred for many applications, such as Nissl staining, to ensure both stability and specificity of binding to acidic components like Nissl substance. Alkaline solutions of thionine are more prone to bleaching.

Q4: How should I store my thionine solutions to maximize their shelf-life?

A4: Proper storage is crucial for maintaining the stability of thionine solutions.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] Solutions should be stored in tightly sealed containers, protected from light and moisture.

  • Working Solutions: It is best to prepare working solutions fresh on the day of use. If a working solution is used over a period, it should be filtered periodically and replenished when staining times become prolonged.

Q5: Can I use antioxidants to improve the stability of my thionine solution?

A5: Yes, antioxidants can help prevent the oxidative degradation of thionine. While specific quantitative data on the effect of various antioxidants on thionine is limited, the general principle of using antioxidants to protect dyes from fading is well-established.[5] The effectiveness of an antioxidant can be pH-dependent.[5]

Q6: How do metal ions affect thionine stability, and can I use chelating agents?

A6: Transition metal ions can catalyze the oxidative degradation of thionine, especially in the presence of oxidizing agents like hydrogen peroxide.[6] Chelating agents, such as EDTA, can bind to these metal ions and prevent them from participating in degradation reactions, thereby improving the stability of the solution.[7][8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using thionine.

Issue 1: Weak or Faint Staining
Potential Cause Troubleshooting Step
Old or Depleted Staining Solution Prepare a fresh working solution from a properly stored stock solution. The thionine solution has a poor shelf-life and should be used within a week if stored at room temperature.[2]
Incorrect pH of Staining Solution Verify the pH of your staining solution. For Nissl staining, a pH of around 4.0 is optimal. Adjust as necessary using acetic acid and sodium hydroxide (B78521) buffers.
Inadequate Staining Time Optimize the staining time for your specific tissue thickness and fixation method. Staining can range from a few minutes to over 30 minutes.
Excessive Differentiation Reduce the time in the differentiating solution (e.g., acidified alcohol) or use a less acidic solution. Monitor the differentiation process microscopically.
Photodegradation of the Solution Store thionine solutions in amber bottles or in the dark to protect them from light, which can cause the dye to fade.[2]
Issue 2: Precipitate on Stained Sections
Potential Cause Troubleshooting Step
Use of Phosphate Buffers Avoid using phosphate-buffered saline (PBS) immediately before or during the staining step, as it can cause thionine to precipitate. Rinse with distilled water instead.
Unfiltered Staining Solution Filter the working thionine solution before use to remove any particulates that may have formed during storage.
Contaminated Solutions Ensure all glassware is thoroughly cleaned and that solutions are not contaminated with other reagents that could cause precipitation.
Issue 3: Inconsistent Staining Results
Potential Cause Troubleshooting Step
Fluctuating pH Use a buffered thionine solution to maintain a stable pH throughout the staining procedure.
Solution Evaporation Keep staining dishes covered to prevent evaporation, which can alter the concentration and pH of the solution.
Variable Fixation Ensure consistent fixation protocols for all tissue samples, as the type and duration of fixation can affect staining.

Data Presentation

Table 1: Factors Affecting Thionine Degradation Kinetics
Factor Observation Quantitative Data (Example) Citation
pH The rate of degradation increases with increasing pH. Acidic solutions are more stable.The oxidative degradation rate increases with increasing pH.[6][6]
Temperature Higher temperatures accelerate the degradation of thionine.The degradation follows pseudo-first-order kinetics, and the rate constant increases with temperature.[11]
Light Exposure UV/Visible radiation promotes the degradation of thionine, especially in the presence of a reductant.The degradation follows pseudo-first-order kinetics.[11]
Ionic Strength Increased ionic strength can lead to a more rapid degradation of the dye.The rate constant of dye reduction with potassium nitrate (B79036) increases with an increase in ionic strength.[11][11]
Metal Ions (e.g., Cu2+) Catalyze oxidative degradation, especially with H2O2.The reaction exhibits first-order kinetics with respect to thionine concentration.[6][6]
Table 2: Recommended Storage Conditions for Thionine Solutions
Solution Type Storage Temperature Duration Key Considerations
Stock Solution-20°CUp to 1 monthSealed container, protected from light and moisture.
Stock Solution-80°CUp to 6 monthsSealed container, protected from light and moisture.
Working SolutionRoom TemperatureUse within one weekPrepare fresh for best results. Filter periodically.

Experimental Protocols

Protocol 1: Preparation of a Stable Thionine Staining Solution (for Nissl Staining)

Materials:

  • Thionine (high purity)

  • Distilled water

  • 1 M Acetic Acid

  • 1 M Sodium Hydroxide

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Filter paper

Procedure:

  • Prepare Stock Thionine Solution (e.g., 1% w/v):

    • Dissolve 1 g of thionine powder in 100 mL of distilled water.

    • Gently heat and stir the solution to aid dissolution.

    • Allow the solution to cool to room temperature.

    • Filter the solution and store it in a tightly sealed, light-protected container at 4°C for short-term use or at -20°C/-80°C for long-term storage.

  • Prepare Acetate (B1210297) Buffer (e.g., 0.1 M, pH 4.0):

    • Prepare 0.1 M acetic acid and 0.1 M sodium acetate solutions.

    • Mix appropriate volumes of the acetic acid and sodium acetate solutions to achieve the desired pH of 4.0. Use a pH meter to verify.

  • Prepare Working Thionine Staining Solution (e.g., 0.1%):

    • Dilute the 1% stock thionine solution 1:10 with the 0.1 M acetate buffer (pH 4.0). For example, add 10 mL of 1% stock thionine to 90 mL of acetate buffer.

    • Mix the solution thoroughly.

    • Filter the working solution before use.

Protocol 2: Spectrophotometric Analysis of Thionine Degradation

Objective: To quantify the rate of thionine degradation under specific conditions (e.g., different pH, temperature, or light exposure).

Materials:

  • Thionine solution of known concentration

  • Buffers of various pH values

  • Temperature-controlled water bath or incubator

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare thionine solutions in the desired buffers (e.g., pH 4, 7, and 9).

  • Divide each solution into aliquots for different experimental conditions (e.g., different temperatures or light vs. dark).

  • At time zero (t=0), measure the absorbance of a sample from each condition at the maximum absorbance wavelength (λmax) of thionine (around 598-602 nm).

  • Store the aliquots under the specified conditions.

  • At regular time intervals (e.g., every hour, day, or week depending on the expected rate of degradation), take a sample from each condition and measure its absorbance at λmax.

  • Plot the absorbance (or concentration, if a calibration curve is used) versus time to determine the degradation kinetics. For first-order kinetics, a plot of ln(Absorbance) vs. time will be linear, and the rate constant (k) can be calculated from the slope.

Visualizations

Thionine_Degradation_Pathways cluster_factors Instability Factors cluster_stabilization Stabilization Methods Thionine Thionine (Oxidized, Purple/Blue) LeucoThionine Leuco-Thionine (Reduced, Colorless) Thionine->LeucoThionine Reduction DegradationProducts Degradation Products (e.g., Oxidized fragments) Thionine->DegradationProducts Oxidative Degradation LeucoThionine->Thionine Oxidation Light Light (Photoreduction) Light->Thionine ReducingAgents Reducing Agents (e.g., Fe2+) ReducingAgents->Thionine OxidizingAgents Oxidizing Agents (e.g., H2O2, O2) OxidizingAgents->Thionine MetalIons Metal Ions (catalyst) MetalIons->Thionine HighpH High pH (Alkaline) HighpH->Thionine AcidicpH Acidic pH AcidicpH->Thionine LightProtection Light Protection LightProtection->Light Antioxidants Antioxidants Antioxidants->OxidizingAgents ChelatingAgents Chelating Agents (e.g., EDTA) ChelatingAgents->MetalIons

Caption: Factors influencing thionine instability and methods for stabilization.

Stable_Thionine_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Usage start Start dissolve Dissolve Thionine in Distilled Water start->dissolve mix Mix Thionine Solution with Buffer dissolve->mix buffer Prepare Acidic Buffer (e.g., Acetate pH 4.0) buffer->mix filter_prep Filter Working Solution mix->filter_prep store Store in Amber Bottle at Appropriate Temperature (-20°C or -80°C for stock) filter_prep->store filter_use Filter Before Use (if stored) store->filter_use use Use in Experiment filter_use->use end End use->end

Caption: Workflow for preparing and maintaining a stable thionine solution.

References

Troubleshooting Sine Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve sinusoidal or tailing peaks in High-Performance Liquid Chromatography (HPLC). Tailing peaks, characterized by an asymmetry factor greater than 1.2, can compromise the accuracy of peak integration, reduce resolution, and indicate underlying issues with your method or instrument.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic peak distortion where the latter half of the peak is broader than the front half, creating a "tail".[3] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of tailing, with a value close to 1.0 being optimal.[2] Values exceeding 1.2 often indicate a problem that needs to be addressed, although for some assays, an As up to 1.5 may be acceptable.[1][2]

Q2: Why is it crucial to address peak tailing?

Ignoring peak tailing can have significant consequences for your analytical results:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[2]

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of your results.[2]

  • Decreased Method Robustness: Tailing can make your method more sensitive to minor variations in experimental conditions.[2]

  • Regulatory Compliance Issues: In regulated environments (GMP/GLP), poor peak shape can lead to system suitability failures.[2]

  • Masking of Impurities: A tailing peak might be obscuring a small, co-eluting impurity.[1]

Q3: What are the primary causes of peak tailing?

Peak tailing is often caused by more than one mechanism of analyte retention occurring simultaneously.[1][3] The most common causes can be grouped into several categories:

  • Column-Related Issues:

    • Secondary Interactions: The most frequent cause is the interaction of basic compounds with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][3][4]

    • Column Degradation: An old or contaminated column can lose its efficiency.[2]

    • Column Bed Deformation: Voids in the column packing or a blocked inlet frit can disrupt the flow path.[1][5]

  • Mobile Phase-Related Issues:

    • Incorrect pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[4] For basic compounds, a pH above 3 can lead to interaction with ionized silanols.[1][4]

    • Inadequate Buffer Strength: A low buffer concentration may not be sufficient to maintain a stable pH.[2][5]

  • Sample-Related Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1][6][7]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Instrumental Issues:

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections can cause band broadening and tailing.[4][6][8]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing for Basic Compounds

Basic compounds are particularly prone to tailing due to their interaction with residual silanol groups on the column packing material.

Q: My basic analyte is showing significant peak tailing. What should I do?

A: Follow these steps to troubleshoot the issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the acidic silanol groups, minimizing their interaction with your basic analyte.[1][2][3] Be mindful that standard silica (B1680970) columns may degrade at a pH below 3; consider using a column designed for low pH operation.[1]

  • Use a Highly Deactivated (End-Capped) Column: Modern "end-capped" columns have their residual silanol groups chemically modified to be less active, significantly reducing secondary interactions.[1][4][5]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (B128534) (typically ≥20 mM), can compete with your analyte for active sites on the stationary phase, thereby improving peak shape.[3][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., > 20 mM) can help to mask the residual silanol interactions.[5][10]

Guide 2: Investigating Column Health

A compromised column is a frequent culprit for a variety of chromatographic problems, including peak tailing.

Q: How can I determine if my column is causing the peak tailing?

A: Perform the following checks:

  • Substitute the Column: The quickest way to check if the column is the issue is to replace it with a new, proven column of the same type.[1] If the peak shape improves, the original column was likely the problem.

  • Check for Voids or Blockages: A sudden pressure shock or operating at a high pH can cause the column bed to deform, creating a void at the inlet.[10] A blocked inlet frit can also cause issues.

  • Column Flushing: If you suspect contamination, you can try flushing the column. Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) for at least 10 column volumes.[1] Always check the manufacturer's instructions before reversing the column flow.[1]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample.[8] Regularly replacing the guard column can extend the life of your analytical column.

Guide 3: Optimizing Method Parameters and System Configuration

Sometimes, the issue lies within the experimental conditions or the physical setup of the HPLC system.

Q: I've checked my column and mobile phase, but the tailing persists. What else can I look at?

A: Consider these additional factors:

  • Sample Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.[5][7]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[6] If you must use a different solvent, ensure it is weaker than or of similar strength to the mobile phase.

  • Extra-Column Effects: Minimize the length and internal diameter of all tubing between the injector and the detector.[4][6] Ensure all fittings are properly connected to avoid dead volume.[11]

  • Co-eluting Peak: It's possible that what appears to be a tail is actually a small, unresolved peak. Try changing the detection wavelength to see if the peak shape changes, which would indicate the presence of an interfering compound.[1] You could also improve the separation by using a longer column or one with smaller particles.[1]

  • Sample Clean-up: If your sample matrix is complex, consider using a sample clean-up procedure like Solid Phase Extraction (SPE) to remove potential interferences.[1][7]

Data Presentation

Table 1: Effect of Mobile Phase pH on the Asymmetry Factor of a Basic Compound (Methamphetamine)

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33

This data illustrates that lowering the mobile phase pH can significantly improve the peak shape of a basic analyte by reducing interactions with residual silanol groups.[1]

Experimental Protocols

Protocol 1: Column Flushing Procedure to Address Potential Blockages

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.

  • Reverse the Column: Connect the outlet of the column to the pump.

  • Select a Strong Solvent: For a reversed-phase column, 100% acetonitrile or methanol is a good choice.

  • Flush at Low Flow Rate: Begin flushing at a low flow rate (e.g., 0.1 mL/min) and gradually increase to a moderate flow rate.

  • Flush with Sufficient Volume: Flush the column with at least 10-20 column volumes of the strong solvent.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Always consult the column manufacturer's guidelines for specific flushing recommendations.

Visualizations

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Caption: Common causes of peak tailing in HPLC.

References

optimizing mass spectrometry parameters for thesinine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for thesinine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended mass spectrometry parameters for this compound detection?

A1: For initial method development, you can start with the parameters outlined in the table below, which have been successfully used for the analysis of this compound.[1] It is crucial to optimize these parameters on your specific instrument for the best performance.

Q2: I am not seeing any peak for this compound. What are the common causes?

A2: Several factors could lead to a lack of signal. A logical troubleshooting workflow can help identify the issue. Common causes include problems with the sample, the LC system, or the mass spectrometer itself.[2][3] Consider checking for leaks, ensuring the correct mobile phases are in use, and verifying that the instrument is properly tuned and calibrated.[2][3]

Q3: My this compound peak is very broad. How can I improve the peak shape?

A3: Poor peak shape is often related to the chromatography.[4] Ensure that the pH of your mobile phase is appropriate for this compound. Also, check for potential issues with the analytical column, such as degradation or contamination. A mismatch between the sample solvent and the initial mobile phase composition can also lead to peak broadening.[5]

Q4: I'm observing high background noise in my chromatogram. What can I do to reduce it?

A4: High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or electronic noise.[4][6] Using high-purity, LC-MS grade solvents and regularly cleaning the ion source are critical first steps.[4][6] Additionally, optimizing detector settings can help minimize electronic noise.[4]

Q5: What is the expected fragmentation pattern for this compound?

A5: this compound is a pyrrolizidine (B1209537) alkaloid. The fragmentation of these compounds in mass spectrometry typically involves characteristic losses. While a specific fragmentation pattern for this compound is not detailed in the provided results, the fragmentation of similar alkaloids often involves cleavage of the ester groups and fragmentation of the pyrrolizidine ring. It is recommended to perform a product ion scan on a this compound standard to determine the specific fragmentation pattern on your instrument.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

This guide provides a step-by-step approach to diagnosing and resolving issues related to a weak or absent this compound signal.

Troubleshooting Workflow:

LowSignalTroubleshooting start Start: Low or No this compound Signal check_sample 1. Verify Sample Integrity - Confirm concentration and stability. - Prepare a fresh standard. start->check_sample check_lc 2. Inspect LC System - Check for leaks. - Verify mobile phase composition and flow rate. - Ensure column is equilibrated. check_sample->check_lc Sample OK no_resolve Contact Support check_sample->no_resolve Issue Found check_ms 3. Evaluate MS Performance - Confirm instrument is tuned and calibrated. - Clean the ion source. - Check detector settings. check_lc->check_ms LC System OK check_lc->no_resolve Issue Found optimize_ionization 4. Optimize Ionization Parameters - Adjust spray voltage. - Optimize gas flows and temperatures. check_ms->optimize_ionization MS Performance OK check_ms->no_resolve Issue Found resolve Resolution optimize_ionization->resolve Signal Improved optimize_ionization->no_resolve No Improvement

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape and Resolution

This guide addresses common causes of poor chromatographic performance for this compound.

Logical Relationship Diagram:

PoorPeakShape cause Causes of Poor Peak Shape Column Issues Mobile Phase Mismatch Inappropriate Injection Volume Matrix Effects solution Solutions Replace or clean column Adjust mobile phase pH and composition Reduce injection volume Improve sample preparation cause:c1->solution:s1 cause:c2->solution:s2 cause:c3->solution:s3 cause:c4->solution:s4

Caption: Causes and solutions for poor this compound peak shape.

Quantitative Data Summary

The following tables summarize key parameters for the detection of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Recommended LC-MS Parameters for this compound Detection [1]

ParameterValue
Liquid Chromatography
ColumnACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume2 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeHeated Electrospray Ionization (H-ESI), Positive
Spray Voltage3500 V
Sheath Gas Flow Rate50 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Sweep Gas Flow Rate1 (arbitrary units)
Ion Transfer Tube Temp.320 °C
Vaporizer Temperature300 °C
Scan TypeFull MS / dd-MS2
MS Resolution120,000
MS/MS Resolution15,000
Collision Energy (HCD)30%, 40%, 50%
Mass Rangem/z 100–1500

Table 2: Example Liquid Chromatography Gradient [1]

Time (min)% Mobile Phase B
0 - 35.0
3 - 75.0 - 11.5
7 - 811.5 - 12.0
8 - 1512.0 - 14.0
15 - 2514.0 - 25.0
25 - 2725.0 - 50.0
27 - 2950.0
29 - 3450.0 - 60.0
34 - 3660.0 - 100.0
36 - 50100.0
50 - 55100.0 - 5.0
55 - 605.0

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards at the desired concentrations for calibration curve construction.

Protocol 2: Mass Spectrometer Tuning and Calibration
  • Tuning: Infuse a solution of a known calibration compound (as recommended by the instrument manufacturer) to tune the mass spectrometer. Adjust parameters such as lens voltages, and detector settings to achieve optimal sensitivity and resolution.[4]

  • Mass Calibration: Perform a mass calibration across the desired mass range using the manufacturer's recommended procedure and calibration solution to ensure high mass accuracy.[4]

Protocol 3: Sample Preparation from a Biological Matrix (General Guideline)
  • Protein Precipitation: For plasma or serum samples, add a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase before injection into the LC-MS system.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (Gradient Elution) sample_prep->lc_separation ms_detection Mass Spectrometry Detection (H-ESI, Full MS/dd-MS2) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Thesinine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thesinine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered when quantifying this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in complex matrices like plasma or tissue homogenates?

A1: The main difficulties in quantifying this compound, a pyrrolizidine (B1209537) alkaloid, in biological samples are matrix effects and the presence of endogenous interfering substances.[1] Matrix effects can cause ion suppression or enhancement in the mass spectrometer, which significantly impacts the accuracy, precision, and sensitivity of the analysis.[1][2][3][4] Additionally, the typically low concentrations of this compound in these samples necessitate highly sensitive and specific analytical methods.[1]

Q2: My recovery of this compound is low and inconsistent after sample preparation. What are the likely causes and solutions?

A2: Low and variable recovery is a frequent problem when extracting analytes from complex matrices.[5] The issue often stems from the sample preparation stage, particularly during protein precipitation (PPT) or solid-phase extraction (SPE).[5]

  • For Protein Precipitation (PPT):

    • Incomplete Precipitation: Ensure a sufficient ratio of organic solvent (e.g., acetonitrile, methanol) to the sample, typically at least 3:1 (v/v). Inadequate protein removal can result in analyte loss through co-precipitation.[5]

    • Analyte Adsorption: this compound may adsorb to the precipitated protein pellet. To counter this, optimizing the pH of the precipitation solvent is recommended. As an alkaloid, this compound is basic, so acidifying the solvent (e.g., with 0.1% formic acid) will ensure it is in its protonated, more soluble form, thereby reducing adsorption.[5]

    • Precipitation Temperature: Performing the precipitation at a low temperature (e.g., 4°C) can improve protein removal and minimize analyte degradation.[5]

  • For Solid-Phase Extraction (SPE):

    • Incorrect Sorbent: It is crucial to use an SPE sorbent with the appropriate chemistry for this compound. A mixed-mode cation-exchange polymer is often a suitable choice for a basic compound like this compound.[5]

    • Suboptimal pH: The pH during sample loading is critical. The sample's pH should be adjusted to be at least 2 units below the pKa of this compound to ensure it is charged for effective retention on a cation-exchange sorbent.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is essential for accurate quantification.[1] Several strategies can be employed:

  • Optimized Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) is vital to remove interfering matrix components before they are introduced into the LC-MS/MS system.[1]

  • Chromatographic Separation: Fine-tuning the liquid chromatography method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression or enhancement.[1]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective method for compensating for matrix effects.[1][6][7] If a SIL-IS is not available, a structural analog can be used, but it should be chemically similar to this compound.[6][8]

Q4: My chromatographic peak shape for this compound is poor. What could be the cause?

A4: Poor peak shape can compromise both sensitivity and the accuracy of integration. The causes can be either chemical or physical:

  • Column Overload: Injecting a sample with too high a concentration of the analyte can saturate the column's stationary phase. Diluting the sample and re-injecting may resolve this.[5]

  • Injection Solvent Mismatch: The solvent used for injection should be weaker than the mobile phase at the beginning of the gradient. Injecting in a solvent that is much stronger than the mobile phase will lead to distorted peaks. It is recommended to reconstitute the final extract in a solution that matches or is weaker than the initial mobile phase conditions.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete protein precipitation.Increase the solvent-to-sample ratio (at least 3:1 v/v).[5]
Analyte adsorption to precipitated proteins.Acidify the precipitation solvent (e.g., with 0.1% formic acid).[5]
Incorrect SPE sorbent.Use a mixed-mode cation-exchange polymer sorbent suitable for basic compounds.[5]
Suboptimal pH during SPE loading.Adjust the sample pH to be at least 2 units below the pKa of this compound.[5]
Poor Peak Shape Column overload.Dilute the sample and re-inject.[5]
Injection solvent mismatch.Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[5]
High Signal Variability (Poor Precision) Inconsistent sample preparation.Ensure all samples are treated identically during the extraction process.
Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard (SIL-IS).[1][6][7]
Optimize chromatographic separation to resolve this compound from interfering matrix components.[1]
Inaccurate Quantification Matrix effects.Utilize a SIL-IS to compensate for signal fluctuations.[1][6][7]
Employ matrix-matched calibration standards.[3]
Inadequate chromatographic resolution.Optimize the LC gradient to better separate this compound from interfering peaks.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific applications.

1. Sample Pre-treatment:

  • To 500 µL of plasma sample, add 500 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds. This step lyses cells and ensures the analyte is in a charged state.[5]

2. SPE Plate Conditioning:

  • Condition a mixed-mode cation-exchange SPE plate with 1 mL of methanol, followed by 1 mL of deionized water. Apply vacuum or positive pressure to pass the solvents through.[5]

3. Sample Loading:

  • Load the pre-treated sample from step 1 onto the conditioned SPE plate.

  • Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a flow rate of approximately 1 mL/min.[5]

4. Washing:

  • Wash 1: Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0). Apply vacuum to pass it through. This step removes polar interferences.[5]

  • Wash 2: Add 1 mL of methanol. Apply vacuum to pass it through. This removes non-polar, non-basic interferences.[5]

  • Dry the sorbent bed under high vacuum for 5 minutes.

5. Elution:

  • Add 500 µL of the elution solvent (5% ammonium (B1175870) hydroxide (B78521) in methanol) to each well.

  • Allow the solvent to soak for 1 minute before applying a gentle vacuum to collect the eluate in a clean collection plate.[5]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample pretreatment Pre-treatment (Acidification) sample->pretreatment Add Acid spe Solid-Phase Extraction (SPE) pretreatment->spe Load Sample elution Elution spe->elution Elute this compound reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject Sample data Data Processing lcms->data

Caption: Experimental workflow for this compound quantification.

matrix_effects cluster_source Ion Source cluster_detector Mass Spectrometer Detector This compound This compound Ions Signal_Suppression Suppressed Signal This compound->Signal_Suppression Ion Suppression Accurate_Signal Accurate Signal This compound->Accurate_Signal Ideal Scenario (No Matrix) Signal_Enhancement Enhanced Signal This compound->Signal_Enhancement Ion Enhancement Matrix Matrix Components Matrix->Signal_Suppression Ion Suppression Matrix->Signal_Enhancement Ion Enhancement

Caption: Illustration of matrix effects in LC-MS/MS.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components within a sample other than the analyte of interest. This can include proteins, lipids, salts, and other endogenous or exogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][3]

Q2: What are the common indicators that matrix effects may be impacting my assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[4] You might also observe inconsistent peak areas for quality control (QC) samples across different batches or sources of the biological matrix.[4]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points during the chromatographic run ion suppression or enhancement occurs.[5][6] A solution of the analyte is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[4]

  • Quantitative Matrix Effect Assessment (Post-Extraction Spike): This method involves comparing the response of the analyte in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[4] The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression, and an MF greater than 1 suggests ion enhancement.[6]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.[6] Ideally, a stable isotope-labeled internal standard (SIL-IS) of the analyte should be used.[7] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for a consistent ratio between the analyte and the IS, which leads to more reliable quantification. If a SIL-IS is not available, a structural analog that closely mimics the chromatographic and ionization behavior of the analyte can be considered.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[4] Phospholipids are a common cause of ion suppression in plasma and serum samples.[8]

  • Troubleshooting Steps:

    • Evaluate Matrix Effect: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix to determine the variability of the matrix effect.[4]

    • Optimize Sample Preparation: Enhance the sample cleanup procedure to remove interfering components. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.[9] For plasma or serum, specialized phospholipid removal products can be effective.[8]

    • Chromatographic Separation: Adjust the chromatographic method to separate the analyte from the regions of significant ion suppression identified through post-column infusion. This may involve modifying the mobile phase gradient, pH, or using a different column chemistry.[2][4]

    • Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled version of your analyte, to compensate for variability.

Issue 2: Low analyte recovery and decreased sensitivity.

  • Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.[10]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.

    • Improve Chromatographic Resolution: Modify your LC method to shift the analyte's retention time away from these suppression zones.[4]

    • Advanced Sample Cleanup: Implement a more selective sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering compounds than liquid-liquid extraction (LLE), which is, in turn, more effective than protein precipitation.[9][11]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[2][5]

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low and high concentrations into the final extracted matrix from each lot.[4]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot and concentration:

    • MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

  • Evaluate the results:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be within acceptable limits (typically <15%) to ensure the method is not unduly influenced by matrix variability.

Protocol 2: Post-Column Infusion

This protocol helps to qualitatively identify regions of ion suppression or enhancement in the chromatogram.

  • Set up the infusion: Infuse a standard solution of your analyte at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[4]

  • Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.[4]

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[4]

  • Monitor the analyte signal: Observe the signal of the infused analyte. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative Matrix EffectAnalyte RecoverySelectivity
Protein Precipitation (PPT) HighModerate-HighLow
Liquid-Liquid Extraction (LLE) ModerateHighModerate
Solid-Phase Extraction (SPE) LowHighHigh
HybridSPE-Phospholipid Very LowHighVery High

This table provides a generalized comparison. Actual performance may vary based on the analyte and matrix.

Visualizations

Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_eval Evaluation & Compensation PPT Protein Precipitation Column Column Chemistry PPT->Column LLE Liquid-Liquid Extraction LLE->Column SPE Solid-Phase Extraction SPE->Column MobilePhase Mobile Phase Column->MobilePhase Gradient Gradient Profile MobilePhase->Gradient Source Ion Source Parameters Gradient->Source Transitions MRM Transitions Source->Transitions PostColumn Post-Column Infusion Transitions->PostColumn PostSpike Post-Extraction Spike PostColumn->PostSpike IS Internal Standard PostSpike->IS End Validated Method IS->End Start Method Development Start Start->PPT Start->LLE Start->SPE

Caption: Workflow for Minimizing Matrix Effects.

Troubleshooting Start Poor Reproducibility or Inaccurate Quantification CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImplementIS Implement SIL-IS or Co-eluting Analog IS CheckIS->ImplementIS No QuantifyME Quantify Matrix Effect (Post-Extraction Spike) CheckIS->QuantifyME Yes ImplementIS->QuantifyME HighME Is Matrix Effect > 15%? QuantifyME->HighME OptimizeCleanup Improve Sample Cleanup (e.g., SPE, LLE) HighME->OptimizeCleanup Yes PostColumn Perform Post-Column Infusion Analysis HighME->PostColumn No OptimizeCleanup->PostColumn Coelution Does Analyte Co-elute with Suppression Zone? PostColumn->Coelution OptimizeLC Optimize Chromatography (Gradient, Column) Coelution->OptimizeLC Yes Revalidate Re-evaluate and Validate Coelution->Revalidate No OptimizeLC->Revalidate

References

Technical Support Center: Resolution of Thesinine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the analytical resolution of thesinine and its isomers. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic and electrophoretic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its isomers?

A1: The main difficulty in separating this compound and its isomers, such as E/Z stereoisomers or potential enantiomers, lies in their structural similarity. These compounds often have identical mass-to-charge ratios and very similar physicochemical properties like polarity and hydrophobicity. This can lead to poor chromatographic resolution or complete co-elution, making accurate quantification challenging.

Q2: Which analytical techniques are most suitable for resolving this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for separating this compound isomers. Reversed-phase chromatography with a C18 column is a common starting point. For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Gas Chromatography (GC) coupled with MS can also be employed, often requiring derivatization. Capillary Electrophoresis (CE) offers high separation efficiency and is a valuable alternative, especially for chiral separations using cyclodextrin (B1172386) modifiers.

Q3: Why is my peak shape poor (tailing or fronting) during HPLC analysis?

A3: Poor peak shape is often due to secondary interactions, column overload, or issues with the sample solvent.

  • Tailing: This can occur due to interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing. Using a high-quality, end-capped column and adding a mobile phase modifier like formic acid can mitigate this. Column overload, where too much sample is injected, can also cause tailing.

  • Fronting: This may happen if the sample is dissolved in a solvent stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column. It is always best to dissolve the sample in the initial mobile phase.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Unstable retention times can be caused by several factors, including inconsistent mobile phase preparation, fluctuating column temperature, or an improperly equilibrated column. Ensure your mobile phase is prepared consistently and degassed. Using a column oven provides a stable temperature environment. Always allow the column to equilibrate sufficiently with the mobile phase before starting a sequence of analyses.

Q5: Can I use a UV detector for this compound analysis?

A5: While UV detection is possible, it may lack the required sensitivity and selectivity for low concentrations of this compound in complex samples. Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for confirmation of the isomers.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound Isomers in HPLC
Symptom Potential Cause Recommended Solution
Peaks are not separating, resulting in a single broad peak or overlapping peaks.Inadequate Mobile Phase Composition: The solvent strength or selectivity is not optimal.Modify the Gradient: Make the gradient shallower around the elution time of the isomers to increase the separation window. Switch Organic Modifier: If using acetonitrile, try methanol (B129727), or vice versa. The different selectivity can alter elution patterns. Adjust pH: For ionizable compounds like this compound, small changes in mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly impact retention and selectivity.
Unsuitable Stationary Phase: The column chemistry is not providing enough selectivity.Try a Different Stationary Phase: If a C18 column is not effective, consider a phenyl-hexyl column for alternative selectivity through pi-pi interactions. For chiral separations, a chiral stationary phase is mandatory.
High Flow Rate: The analytes do not have sufficient time to interact with the stationary phase.Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
Elevated Temperature: May not be optimal for this specific separation.Optimize Column Temperature: Vary the column temperature (e.g., 25°C, 30°C, 40°C). Sometimes lower temperatures can enhance separation for certain isomers.
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptom Potential Cause Recommended Solution
This compound peaks are very small or not detectable.Suboptimal Ionization in MS: The mobile phase is not conducive to efficient ionization.Adjust Mobile Phase Additives: Ensure the presence of a modifier like formic acid (for positive ESI mode) to promote protonation of this compound.
Sample Dilution: The concentration of this compound in the injected sample is too low.Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the analyte before injection. Increase Injection Volume: Be cautious not to overload the column.
Detector Settings Not Optimized: MS parameters are not ideal for this compound.Optimize MS Parameters: Perform tuning and optimization of parameters such as capillary voltage, cone voltage, and collision energy for the specific m/z of this compound.

Data Presentation

Table 1: HPLC Parameters for this compound Isomer Separation
Parameter Reversed-Phase HPLC (Achiral) Chiral HPLC
Column C18, 2.1 x 100 mm, 1.8 µmChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A 0.1% Formic Acid in WaterHeptane/Isopropanol (B130326)
Mobile Phase B 0.1% Formic Acid in AcetonitrileEthanol
Gradient 5% to 95% B over 15 minutesIsocratic (e.g., 90:10 Heptane:Isopropanol)
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40°C25°C
Detection MS/MS (Positive ESI)UV (220 nm) or MS
Table 2: GC-MS Parameters for this compound Analysis (after derivatization)
Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1 mL/min)
Inlet Temp. 280°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injection Mode Splitless
Derivatization Silylation (e.g., with BSTFA)
MS Detection Electron Ionization (EI), Scan mode

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for this compound and Isomers
  • Sample Preparation:

    • Accurately weigh 100 mg of the sample (e.g., plant extract).

    • Add 5 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: Linear gradient from 5% to 95% B

      • 12-15 min: Hold at 95% B

      • 15.1-18 min: Return to 5% B and equilibrate.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor for the specific precursor-to-product ion transitions for this compound.

Protocol 2: Chiral Separation of this compound Isomers
  • Sample Preparation:

    • Dissolve the purified this compound isomer mixture in the initial mobile phase (e.g., Heptane/Isopropanol).

    • Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (screening of different chiral columns may be necessary).

    • Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm or MS.

Mandatory Visualization

Method_Selection_Workflow start Start: this compound Isomer Mixture is_chiral Are enantiomers present? start->is_chiral achiral_hplc Reversed-Phase HPLC-MS/MS (e.g., C18) is_chiral->achiral_hplc No (E/Z isomers) chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes optimize_achiral Optimize Gradient, Solvent, Temp. achiral_hplc->optimize_achiral optimize_chiral Screen Chiral Columns & Mobile Phases chiral_hplc->optimize_chiral gc_ms GC-MS (with derivatization) end End: Quantified Isomers gc_ms->end ce Capillary Electrophoresis ce->end resolution_ok Resolution adequate? optimize_achiral->resolution_ok resolution_ok_chiral Resolution adequate? optimize_chiral->resolution_ok_chiral resolution_ok->gc_ms No resolution_ok->ce No resolution_ok->end Yes resolution_ok_chiral->ce No, try alternative resolution_ok_chiral->end Yes

Caption: Method selection workflow for this compound isomer resolution.

Troubleshooting_Workflow start Problem: Poor Peak Resolution check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Evaluate Column (Age, Contamination, Chemistry) start->check_column check_method_params Review Method Parameters (Gradient, Flow Rate, Temp.) start->check_method_params adjust_gradient Adjust Gradient Slope check_mobile_phase->adjust_gradient change_solvent Switch Organic Solvent (ACN <-> MeOH) check_mobile_phase->change_solvent flush_column Flush or Replace Column check_column->flush_column change_column_type Try Different Stationary Phase check_column->change_column_type optimize_flow_temp Optimize Flow Rate & Temperature check_method_params->optimize_flow_temp resolution_improved Resolution Improved? adjust_gradient->resolution_improved change_solvent->resolution_improved flush_column->resolution_improved change_column_type->resolution_improved optimize_flow_temp->resolution_improved end_good Analysis Successful resolution_improved->end_good Yes end_bad Consult Further Expertise resolution_improved->end_bad No

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

addressing the low solubility of thesinine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of thesinine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's low solubility in aqueous solutions?

This compound, a pyrrolizidine (B1209537) alkaloid, possesses a chemical structure that contributes to its poor solubility in water.[1] Like many complex organic molecules, its limited solubility is often due to a combination of factors including a high lattice energy in its solid state and hydrophobic regions of the molecule, which makes it difficult for polar water molecules to effectively solvate it.[2]

Q2: I am observing precipitation after adding my this compound stock solution to my cell culture media. What is causing this?

This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous environment like cell culture media.[3] The abrupt change in solvent polarity causes the compound to crash out of solution. Other potential causes include:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its maximum solubility.

  • Temperature Shifts: Media is often stored refrigerated, and some compounds are less soluble at lower temperatures.[3] Adding a cold stock to cold media can exacerbate precipitation.

  • Media Composition: The complex mixture of salts, proteins, and ions in culture media can interact with this compound, reducing its solubility.[3][4][5] For example, calcium and phosphate (B84403) ions are known to sometimes cause precipitation issues.[3][5]

  • pH Instability: The pH of the media can influence the ionization state of a compound, thereby affecting its solubility.[2][3]

Q3: What is the recommended solvent for creating a this compound stock solution?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like this compound.[6] It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[6] Other potential co-solvents include ethanol, dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), though their compatibility with specific cell lines must be verified.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of the organic solvent in your cell culture medium should be non-toxic to your cells. For most cell lines, the final DMSO concentration should typically not exceed 0.5%, with a concentration of ≤0.1% being highly preferable to minimize any potential solvent-induced cellular effects.[2][6] It is critical to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments to account for any effects of the solvent itself.

Q5: Are there effective alternatives to DMSO for solubilizing this compound?

Yes, if DMSO is not suitable for your experimental system, several alternatives can be explored:

  • Other Organic Solvents: Ethanol, dimethylformamide (DMF), and dimethylacetamide (DMAc) are potential alternatives, but their toxicity profiles must be carefully evaluated for your specific cell line.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior enhances aqueous solubility.[8][9][10] This method can significantly improve water solubility and bioavailability without the need for organic solvents.[8]

  • pH Adjustment: The solubility of some compounds can be increased by adjusting the pH of the solution.[2] This can be attempted by making a stock solution in a weak acid or base, such as 0.1M HCl or 0.1M NaOH, but it is critical to ensure the final pH of the culture medium is not significantly altered and remains within the physiological range for your cells.[11][12]

  • Green Solvents: Newer, bio-based solvents like Cyrene™ have been investigated as less toxic alternatives to DMSO in some biological assays.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Preventing Precipitation in Media

If you are experiencing persistent precipitation, use this systematic workflow to identify the cause and optimize your procedure.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_troubleshoot Troubleshooting start Start: this compound Powder stock Prepare Fresh Stock (e.g., 100 mM in anhydrous DMSO) start->stock check_stock Is Stock Solution Clear? stock->check_stock dissolve Warm gently (37°C) or sonicate briefly check_stock->dissolve No warm_media Pre-warm media to 37°C check_stock->warm_media Yes dissolve->check_stock add_stock Add stock solution dropwise to media while gently swirling warm_media->add_stock vortex Vortex/Mix Immediately & Vigorously add_stock->vortex observe Observe for Precipitation vortex->observe precip Precipitation Occurs? observe->precip lower_conc Lower Final this compound Concentration precip->lower_conc Yes success Proceed with Assay precip->success No lower_conc->add_stock use_cyclo Use Alternative Method (e.g., Cyclodextrin) lower_conc->use_cyclo use_cyclo->success

Caption: Workflow for preparing and applying this compound to avoid precipitation.

Steps:

  • Check Stock Solution: Always ensure your stock solution is fully dissolved and free of particulates before use.[3] If not, gentle warming or brief sonication can aid dissolution.[6]

  • Pre-warm Media: Using media at 37°C can prevent temperature-related precipitation.[3]

  • Optimize Dilution: Add the stock solution drop-by-drop into the vortex of the swirling media. This avoids localized high concentrations that cause the compound to crash out.[3]

  • Mix Immediately: After adding the stock, mix the solution vigorously to ensure rapid and uniform dispersal.[6]

  • Lower Concentration: If precipitation persists, the most straightforward solution is to reduce the final concentration of this compound in your assay.[3]

  • Consider Alternatives: If lowering the concentration is not feasible, explore alternative solubilization methods as described in the FAQs.

Data Presentation

Table 1: Solubility Profile of this compound in Common Solvents

(Note: This data is representative for a poorly soluble alkaloid and should be confirmed empirically.)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO45 - 55193.6 - 236.7Preferred solvent for high-concentration stock solutions.[6] Use of anhydrous DMSO is recommended.[6]
Ethanol~45~193.6Can be used as a co-solvent, but may have higher cytotoxicity than DMSO at similar concentrations.[2]
MethanolSolubleNot specifiedPrimarily used for extraction and analytical purposes, not recommended for cell culture.[1]
WaterPoorly SolubleNot specifiedThis compound exhibits very low solubility in aqueous buffers at neutral pH.
Calculations based on a hypothetical molecular weight for this compound of 232.36 g/mol , similar to related alkaloids like Aloperine.[6]
Table 2: Recommended Final Co-Solvent Concentrations in Cell Culture
Co-SolventRecommended Max ConcentrationPreferred ConcentrationKey Considerations
DMSO0.5% (v/v)≤ 0.1% (v/v)Widely used, but can affect cell differentiation and other processes. Always use a vehicle control.[2]
Ethanol0.5% (v/v)≤ 0.1% (v/v)Can be more cytotoxic than DMSO for some cell lines.
DMF0.1% (v/v)≤ 0.05% (v/v)Generally more toxic than DMSO; use with caution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder under sterile conditions (e.g., in a laminar flow hood). For a 1 mL stock, this would be 23.24 mg (assuming MW = 232.36 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[6]

  • Verification: Visually inspect the solution against a light source to ensure no particulates are present. If needed, sonicate briefly in a water bath or warm to 37°C to facilitate dissolution.[6]

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent photodecomposition. Store aliquots at -20°C or -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles.[6]

Critical Note on Dilution: When preparing your working solution, add the DMSO stock to your pre-warmed culture medium and mix immediately and vigorously to prevent precipitation.[6] For a 100 µM working solution, add 1 µL of the 100 mM stock to 999 µL of medium (1:1000 dilution), which results in a final DMSO concentration of 0.1%.

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin

This protocol describes how to form an inclusion complex to improve the aqueous solubility of this compound, providing a DMSO-free alternative.

Materials:

  • This compound (powder)

  • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of β-Cyclodextrin in sterile, deionized water at a desired molar excess (e.g., 5:1 or 10:1 ratio of cyclodextrin to this compound). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add this compound: Slowly add the weighed this compound powder to the cyclodextrin solution while it is being stirred.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Clarification: After incubation, the solution may still have some undissolved compound. Centrifuge the solution to pellet any non-complexed this compound.

  • Sterilization & Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. The exact concentration of the solubilized this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

  • Storage: Store the final aqueous stock solution at 4°C for short-term use or at -20°C for longer-term storage.

Visualizations

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving solubility issues with this compound during experimental setup.

G start Issue: this compound Precipitation in In Vitro Assay q1 Is precipitation in the stock solution (e.g., DMSO)? start->q1 a1_yes Action: Use fresh, anhydrous DMSO. Warm (37°C) or sonicate to dissolve. Ensure stock is clear before use. q1->a1_yes Yes q2 Is precipitation occurring upon dilution into aqueous media? q1->q2 No a1_yes->q2 a2_yes_1 Action: Pre-warm media to 37°C. Add stock dropwise to media while vortexing/swirling. q2->a2_yes_1 Yes end Solution: Clear, stable working solution q2->end No q3 Does precipitation persist? a2_yes_1->q3 a3_yes_1 Action: Decrease the final concentration of this compound. q3->a3_yes_1 Yes q3->end No a3_yes_2 Action: Use an alternative solubilization method (e.g., Cyclodextrin complexation). a3_yes_1->a3_yes_2 If concentration cannot be lowered a3_yes_1->end a3_yes_2->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

Hypothetical Signaling Pathway Modulation

This compound, as an alkaloid, could potentially modulate various cellular signaling pathways. This diagram illustrates a hypothetical example of how it might inhibit a generic pro-proliferative pathway.

G cluster_pathway Generic Proliferation Pathway GF Growth Factor Rec Receptor GF->Rec Ras Ras/MAPK Cascade Rec->Ras TF Transcription Factors (e.g., Myc, Fos) Ras->TF Prolif Cell Proliferation & Survival TF->Prolif This compound This compound This compound->Ras

Caption: Hypothetical inhibition of a Ras/MAPK signaling pathway by this compound.

References

Technical Support Center: Optimization of Thesinine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of thesinine, a pyrrolizidine (B1209537) alkaloid, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and achieve reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like many other pyrrolizidine alkaloids, is a polar and relatively non-volatile compound due to the presence of hydroxyl functional groups. Direct analysis by GC-MS can lead to poor chromatographic peak shape, thermal degradation in the injector, and low sensitivity.[1][2] Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.[1][3] This process increases the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis and improving chromatographic resolution and sensitivity.[2][4]

Q2: What are the most common derivatization reagents for this compound and other pyrrolizidine alkaloids?

A2: Silylation is the most common derivatization technique for compounds with hydroxyl groups, like this compound.[2] The most frequently used silylating reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5] These reagents are highly reactive and effectively convert hydroxyl groups to their TMS ethers.[1] Sometimes, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered hydroxyl groups.[6]

Q3: What are the critical parameters to control during the derivatization of this compound?

A3: Several parameters are crucial for successful derivatization:

  • Absence of Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in the sample or solvent will preferentially react with the reagent, reducing the derivatization yield of this compound and potentially leading to incomplete derivatization.[2][3] It is essential to use anhydrous solvents and thoroughly dry the sample extract before adding the derivatization reagent.

  • Reaction Temperature and Time: The derivatization reaction's kinetics are dependent on temperature and time. Insufficient temperature or time may lead to incomplete derivatization, while excessive heat or prolonged reaction times can potentially cause degradation of the analyte or its derivative. Optimization of these parameters is crucial for achieving complete and reproducible derivatization.[6][7]

  • Reagent-to-Analyte Ratio: A sufficient molar excess of the silylating reagent is necessary to drive the reaction to completion. An insufficient amount of reagent will result in incomplete derivatization.

Q4: Can I analyze this compound N-oxides using this GC-MS derivatization method?

A4: GC-MS is generally not suitable for the direct analysis of pyrrolizidine alkaloid N-oxides (PANOs) as they are thermally unstable and can degrade in the hot GC inlet.[8] Analysis of PANOs typically requires a reduction step to convert them to their corresponding tertiary alkaloids before derivatization. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of PANOs as it does not require volatilization and avoids thermal degradation.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Derivatization 1. Presence of moisture: Silylating reagent reacts with water instead of this compound.[2][3]2. Degraded reagent: The silylating reagent has been compromised by exposure to air and moisture.3. Insufficient reaction time or temperature: The reaction has not gone to completion.[7]4. Insufficient reagent: Not enough silylating agent to derivatize all this compound molecules.1. Ensure the sample extract is completely dry. Use anhydrous solvents and properly sealed reaction vials.2. Use a fresh, unopened vial of the silylating reagent.3. Optimize the reaction conditions. Increase the temperature or time incrementally (e.g., 60-80°C for 30-60 minutes).4. Increase the volume of the silylating reagent. A significant excess is often required.
Poor Peak Shape (Tailing) 1. Incomplete derivatization: Residual polar hydroxyl groups on this compound are interacting with active sites in the GC system.[2]2. Active sites in the GC inlet or column: The TMS-derivatized this compound is interacting with active silanol (B1196071) groups in the liner or on the column.3. Co-elution with interfering compounds. 1. Re-optimize the derivatization procedure to ensure complete reaction.2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Consider using a fresh, high-quality column.3. Adjust the GC temperature program to improve separation.
Multiple Peaks for this compound 1. Incomplete derivatization: Peaks for both the underivatized and partially/fully derivatized this compound are present.2. Formation of artifacts: Side reactions during derivatization can lead to unexpected byproducts.[11]3. Thermal degradation: The derivatized or underivatized this compound is degrading in the hot GC inlet.1. Optimize the derivatization conditions (time, temperature, reagent volume).2. Use fresh reagents and optimize reaction conditions to be as mild as possible while still achieving complete derivatization.3. Lower the injector temperature. Ensure the derivative is thermally stable.
Low Sensitivity/Poor Response 1. Inefficient derivatization: Low yield of the desired TMS-thesinine derivative.2. Adsorption in the GC system: The analyte is being lost on active sites in the injector or column.3. Mass spectrometer settings not optimized: The MS is not efficiently detecting the characteristic ions of the derivatized this compound.1. Optimize the derivatization protocol.2. Use a deactivated inlet liner and a high-quality, inert GC column.3. Perform a tune of the mass spectrometer. Select appropriate ions for Selected Ion Monitoring (SIM) mode based on the mass spectrum of the derivatized this compound standard.

Experimental Protocols

General Protocol for Silylation of this compound for GC-MS Analysis

This protocol provides a general guideline for the silylation of this compound using MSTFA. Optimization of the reaction conditions is recommended for each specific application and matrix.

Materials:

  • Dried this compound extract or standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA (+ 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Inert gas (e.g., nitrogen or argon)

  • Heated block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of inert gas.

  • Reagent Addition: To the dried sample residue, add a suitable volume of anhydrous solvent (e.g., 50 µL of pyridine) to dissolve the analyte.

  • Derivatization: Add an excess of the silylating reagent (e.g., 50 µL of MSTFA). The optimal volume may need to be determined empirically.

  • Reaction: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes). These conditions should be optimized.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

Optimization of Derivatization Conditions

To achieve the best results, it is essential to optimize the derivatization conditions. The following table summarizes key parameters and their potential effects on the derivatization of hydroxylated alkaloids like this compound.

Parameter Condition Expected Outcome on Derivatization Efficiency Reference(s)
Silylating Reagent MSTFAHighly reactive, volatile byproducts, good for a wide range of compounds.[1][5]
BSTFAAlso highly reactive, may be less volatile byproducts.[7]
BSTFA + 1% TMCSIncreased reactivity due to the catalyst, useful for sterically hindered hydroxyls.[6]
Reaction Temperature Low (e.g., Room Temp - 60°C)Slower reaction rate, may be incomplete.[7]
Optimal (e.g., 60-80°C)Complete and efficient derivatization.[6]
High (e.g., > 90°C)Risk of analyte or derivative degradation.
Reaction Time Short (e.g., < 30 min)May result in incomplete derivatization.[7]
Optimal (e.g., 30-60 min)Sufficient time for the reaction to go to completion.[6]
Long (e.g., > 60 min)Increased risk of side reactions or degradation.
Solvent PyridineActs as a catalyst and a good solvent for many alkaloids.[7]
AcetonitrileAprotic solvent, can be used as an alternative.
Ethyl AcetateAnother alternative solvent.[6]

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., MSTFA) dissolve->add_reagent heat Heat at Optimized Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting Logic for Incomplete Derivatization

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Derivatization (Poor Peak Shape/Multiple Peaks) moisture Moisture Present? start->moisture reagent Reagent Degraded? start->reagent conditions Reaction Conditions (Time/Temp) Sufficient? start->conditions amount Sufficient Reagent Amount? start->amount dry Dry Sample & Solvents moisture->dry Yes fresh_reagent Use Fresh Reagent reagent->fresh_reagent Yes optimize Optimize Conditions (Increase Time/Temp) conditions->optimize No increase_reagent Increase Reagent Volume amount->increase_reagent No

Caption: Troubleshooting flowchart for incomplete this compound derivatization.

References

troubleshooting low recovery of thesinine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of thesinine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. The primary causes include:

  • Incomplete Extraction: The chosen solvent and extraction conditions may not be optimal for efficiently solubilizing this compound from the sample matrix.

  • Analyte Degradation: this compound, like many natural products, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.[1]

  • Losses During Sample Cleanup: this compound may be lost during cleanup steps like Solid-Phase Extraction (SPE) if the protocol is not properly optimized.

  • Presence of Glycosylated Forms: In plant materials, this compound can exist as this compound-4'-O-β-D-glucoside.[2] Without a hydrolysis step, only the free form will be extracted, leading to an underestimation of the total this compound content.

  • Matrix Effects in Analysis: Co-extracted compounds from the sample matrix can interfere with the analytical signal, causing ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[3][4]

Q2: How does the choice of extraction solvent affect this compound recovery?

This compound is a pyrrolizidine (B1209537) alkaloid (PA), and its extraction is highly dependent on the polarity of the solvent. PAs and their N-oxides are most effectively extracted using polar solvents.[5] An acidic modifier is often added to the extraction solvent to ensure that the basic nitrogen in the pyrrolizidine structure is protonated, which enhances its solubility in the polar solvent.

Q3: My this compound recovery is still low after optimizing the extraction solvent. What else could be the issue?

If solvent optimization does not improve recovery, consider the following:

  • Analyte Degradation: this compound may be degrading during the extraction process. This can be caused by exposure to high temperatures, inappropriate pH, or light. It is crucial to handle samples under controlled conditions.

  • Incomplete Hydrolysis: If your sample contains glycosylated this compound, a simple solvent extraction will not recover the this compound bound as a glycoside. An acid hydrolysis step is necessary to cleave the glycosidic bond and free the this compound aglycone for extraction and analysis.

  • Suboptimal Cleanup: During Solid-Phase Extraction (SPE), this compound can be lost if the cartridge is not conditioned correctly, the sample is loaded in an inappropriate solvent, the wash step is too harsh, or the elution solvent is too weak.

Q4: What are the signs of matrix effects in my LC-MS/MS analysis of this compound?

Matrix effects can manifest in several ways:

  • Signal Suppression or Enhancement: The peak area of this compound in a sample matrix is significantly lower or higher than in a clean standard solution of the same concentration.[4]

  • Shifting Retention Times: The retention time of this compound may shift when analyzed in a complex matrix compared to a pure standard.[3]

  • Poor Reproducibility: Inconsistent results are observed across different sample preparations of the same material.

To mitigate matrix effects, it is essential to have an effective sample cleanup protocol and to use a matrix-matched calibration curve for quantification.[3]

Troubleshooting Guide

Issue 1: Low Recovery After Initial Extraction

Potential Causes and Solutions

Potential CauseRecommended Action
Inappropriate Solvent Polarity This compound, as a pyrrolizidine alkaloid, is polar. Use polar solvents like methanol (B129727) or ethanol, typically in combination with water (e.g., 50-80% methanol in water).[5]
Incorrect pH of Extraction Solvent This compound is a basic compound. Extraction should be performed under acidic conditions (e.g., 0.05 M sulfuric acid) to protonate this compound and increase its solubility in polar solvents.[5]
Insufficient Solvent-to-Sample Ratio A low solvent volume may not be sufficient to fully extract this compound. Increase the solvent-to-sample ratio to ensure complete extraction.
Inadequate Extraction Time or Temperature Extraction may be incomplete. Increase the extraction time or temperature moderately. However, be cautious as excessive heat can lead to degradation.[6]
Presence of Glycosides If this compound is present as a glycoside, it will not be extracted efficiently. Incorporate an acid hydrolysis step before extraction to liberate the free this compound.
Issue 2: Loss of this compound During Solid-Phase Extraction (SPE) Cleanup

Troubleshooting an SPE Protocol for this compound

The following diagram outlines a troubleshooting workflow for a common SPE procedure for pyrrolizidine alkaloids using a mixed-mode cation exchange (MCX) cartridge.

spe_troubleshooting cluster_steps SPE Troubleshooting Steps cluster_causes Potential Causes & Solutions start Low this compound Recovery after SPE check_load Analyze the flow-through after sample loading start->check_load check_wash Analyze the wash solvent check_load->check_wash This compound not detected cause_load Cause: this compound did not bind. Solution: Ensure sample is loaded under acidic conditions (pH < 3) to protonate this compound. check_load->cause_load This compound detected check_elution Analyze the SPE cartridge after elution check_wash->check_elution This compound not detected cause_wash Cause: this compound eluted during wash. Solution: Use a weaker wash solvent. (e.g., water, then methanol). Avoid basic wash solutions. check_wash->cause_wash This compound detected cause_elution Cause: Incomplete elution. Solution: Ensure elution solvent is sufficiently basic to neutralize This compound (e.g., 2.5-5% ammonia in methanol). Increase elution volume. check_elution->cause_elution This compound detected workflow sample Dried Plant Material homogenize Homogenization (Grinding) sample->homogenize extract Acidic Solvent Extraction (e.g., 0.05M H2SO4 in 50% MeOH) homogenize->extract hydrolysis Optional: Acid Hydrolysis (for total this compound) extract->hydrolysis cleanup Solid-Phase Extraction (SPE) Cleanup (Oasis MCX) hydrolysis->cleanup analysis LC-MS/MS Analysis cleanup->analysis

References

refining thesinine isolation protocol to remove contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of thesinine, a pyrrolizidine (B1209537) alkaloid glycoside.

Troubleshooting Guide

This section addresses common issues encountered during the this compound isolation protocol in a question-and-answer format.

Question: My final yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yield can stem from several factors throughout the extraction and purification process. Here are some common culprits and troubleshooting steps:

  • Incomplete Extraction: this compound, as a glycoside, is polar. Ensure your extraction solvent is sufficiently polar to efficiently extract it from the plant material. Acidified aqueous methanol (B129727) or ethanol (B145695) is often effective.[1] Consider increasing the extraction time or performing multiple extraction cycles. Pressurized liquid extraction (PLE) has been shown to significantly increase recovery rates for pyrrolizidine alkaloids compared to traditional methods.[2][3]

  • Hydrolysis of the Glycoside: this compound-4'-O-beta-D-glucoside can be susceptible to hydrolysis under harsh acidic conditions or high temperatures, cleaving the sugar moiety and reducing the yield of the desired compound. Avoid prolonged exposure to strong acids and excessive heat during extraction and solvent evaporation.

  • Adsorption to Glassware: While less common for polar compounds, some loss can occur due to adsorption. Silanizing glassware can mitigate this issue, especially when working with very small quantities.

  • Inefficient Purification: Significant loss can occur during chromatographic steps if the column is overloaded or the elution gradient is not optimized. See the purification-related questions below for more details.

Question: My purified this compound sample is contaminated with a green pigment. How can I remove chlorophyll (B73375)?

Answer: Chlorophyll is a common contaminant in plant extracts. Here are two effective methods for its removal:

  • Solvent Partitioning: After the initial extraction, the crude extract can be partitioned between a polar solvent (containing the this compound) and a non-polar solvent like hexane (B92381). Chlorophyll will preferentially move into the hexane layer, which can then be discarded. Repeat this process until the polar layer is free of the green color.

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to remove chlorophyll. The crude extract is loaded onto the conditioned cartridge. The more polar this compound will have a weaker interaction with the C18 sorbent compared to the non-polar chlorophyll. A polar wash can be used to elute the this compound while the chlorophyll remains bound to the column.

Question: I am observing multiple spots on my TLC plate, even after column chromatography. How can I improve the separation of this compound from other alkaloids and flavonoids?

Answer: Co-elution of structurally similar compounds is a common challenge. To improve separation:

  • Optimize Your Chromatography:

    • Column Chromatography: If using silica (B1680970) gel chromatography, a carefully optimized gradient elution with a solvent system like chloroform-methanol-ammonia can effectively separate pyrrolizidine alkaloids.[4]

    • Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) SPE is highly effective for purifying both pyrrolizidine alkaloids and their N-oxides.[5][6] The basic nitrogen of this compound is protonated under acidic conditions and binds to the SCX sorbent. After washing away neutral and acidic contaminants, the this compound can be eluted with a basic methanolic solution.[6]

  • Consider Alternative Chromatographic Techniques: Techniques like pH-zone-refining counter-current chromatography (CCC) can offer excellent separation for alkaloids with similar structures.

Question: I suspect my this compound glycoside is being hydrolyzed during the workup. How can I confirm this and prevent it?

Answer: Hydrolysis of the glycosidic bond is a valid concern.

  • Confirmation: You can analyze your crude extract and purified fractions by HPLC-MS. Look for the mass corresponding to the this compound aglycone. An increase in the aglycone peak during processing is an indicator of hydrolysis.

  • Prevention:

    • Mild Extraction Conditions: Use dilute acids (e.g., 0.05 M sulfuric acid) for extraction rather than concentrated acids.[6][7]

    • Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.

    • pH Neutralization: Neutralize the acidic extract before any concentration steps if possible, without precipitating the target compound.

Frequently Asked Questions (FAQs)

What is the recommended starting material for this compound isolation?

This compound-4'-O-beta-D-glucoside has been successfully isolated from the dried, defatted seeds of Borago officinalis (borage).[1][8]

What are the common contaminants I should expect in my crude extract?

Crude extracts from Borago officinalis can contain a variety of other compounds, including:

  • Other pyrrolizidine alkaloids and their N-oxides

  • Flavonoids

  • Phenolic acids

  • Tannins

  • Proteins

  • Carbohydrates

  • Chlorophyll (if using aerial parts)

Which analytical techniques are best suited for monitoring the purity of my this compound sample?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for both qualitative and quantitative analysis of this compound.[5] It allows for the sensitive detection of this compound and its potential contaminants, as well as confirmation of its molecular weight.

Quantitative Data on Purification Methods

The following table summarizes recovery data for pyrrolizidine alkaloids (PAs) using different Solid-Phase Extraction (SPE) methods. This data can help in selecting an appropriate purification strategy.

SPE Sorbent TypeTarget AnalytesSample MatrixAverage Recovery (%)Reference
Strong Cation-Exchange (SCX)PAs and PA N-oxidesPlant Material80 - 100%[9]
HNT-PhSO3HPAsAqueous Solution81.5 - 99.8%[10]
HNT-MPTMS-SO3HPAsAqueous Solution78.3 - 101.3%[10][11]
C18PAsHoney57 - 70%[9]

Experimental Protocol: Refined this compound Isolation

This protocol outlines a general methodology for the isolation and purification of this compound-4'-O-beta-D-glucoside from Borago officinalis seeds.

1. Plant Material Preparation:

  • Grind dried, defatted Borago officinalis seeds to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Suspend the powdered seeds in 0.05 M sulfuric acid.[6][7]

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the plant material pellet to ensure complete extraction.

  • Combine the supernatants.

3. Initial Cleanup (Solvent Partitioning):

  • If the extract is rich in non-polar contaminants, perform a liquid-liquid extraction with hexane to remove lipids and chlorophyll.

  • Discard the hexane layer and retain the aqueous acidic layer containing the protonated this compound.

4. Solid-Phase Extraction (SPE) Purification:

  • Cartridge: Strong Cation-Exchange (SCX) cartridge.

  • Conditioning: Condition the SCX cartridge with methanol followed by deionized water.[6]

  • Loading: Load the acidic aqueous extract onto the conditioned cartridge. The protonated this compound will be retained.

  • Washing: Wash the cartridge with deionized water to remove neutral and acidic impurities, followed by a methanol wash to remove less polar, non-basic compounds.[6]

  • Elution: Elute the retained this compound using a solution of 2.5% ammonia (B1221849) in methanol.[6]

5. Final Purification and Analysis:

  • Evaporate the eluate to dryness under reduced pressure at a temperature below 40°C.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

  • Further purification can be achieved using preparative HPLC if necessary.

  • Confirm the identity and purity of the isolated this compound using LC-MS/MS and NMR spectroscopy.

Visualizations

Refined_Thesinine_Isolation_Workflow start Start: Dried, Defatted Borago officinalis Seeds powdering Powdering start->powdering extraction Aqueous Acidic Extraction (0.05 M H2SO4, Sonication) powdering->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant partitioning Optional: Liquid-Liquid Partitioning (with Hexane) supernatant->partitioning spe Strong Cation-Exchange (SCX) SPE partitioning->spe Aqueous Phase conditioning 1. Conditioning (Methanol, Water) spe->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, Methanol) loading->washing elution 4. Elution (2.5% Ammonia in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation analysis Analysis (HPLC-MS, NMR) evaporation->analysis Contaminant_Removal_Logic crude_extract Crude Extract (this compound, Chlorophyll, Lipids, Other Alkaloids, Flavonoids) partitioning Liquid-Liquid Partitioning (Aqueous Acid vs. Hexane) crude_extract->partitioning aqueous_phase Aqueous Phase (this compound, Other Polar Compounds) partitioning->aqueous_phase Polar hexane_phase Hexane Phase (Chlorophyll, Lipids) partitioning->hexane_phase Non-polar scx_spe Strong Cation-Exchange SPE retained Retained on SCX (this compound & other basic compounds) scx_spe->retained Bind unretained Not Retained (Neutral & Acidic Compounds like Flavonoids) scx_spe->unretained Wash aqueous_phase->scx_spe

References

stability testing of thesinine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Thesinine. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. Hydrolysis typically occurs at the ester linkage, leading to the formation of this compound Acid and a corresponding alcohol. Oxidation primarily targets the tertiary amine group, resulting in the formation of an N-oxide derivative. Both pathways can be influenced by factors such as pH, temperature, and the presence of light or oxidizing agents.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks in your HPLC chromatogram are often indicative of degradation products or impurities. To identify the source of these peaks, consider the following:

  • Degradation Products: Compare the chromatogram of your stressed sample with that of an unstressed control sample. The new peaks likely correspond to degradation products. Refer to the known degradation pathways of this compound to hypothesize the identity of these products.

  • Impurities: The unexpected peaks could be impurities from the sample matrix, solvent, or the container closure system.

  • Interaction with Excipients: If you are analyzing a formulated product, this compound may be interacting with one or more excipients.

Q3: My this compound sample has changed color after storage. Is this a sign of degradation?

A3: A change in the physical appearance of your sample, such as color change, is a strong indicator of chemical degradation. This is often associated with the formation of colored degradants, which may arise from complex oxidative or light-induced degradation pathways. It is crucial to correlate any physical changes with quantitative analytical data to determine the extent of degradation.

Troubleshooting Guide

Issue: Rapid loss of this compound potency in solution.

  • Possible Cause 1: pH of the solution. this compound is known to be unstable at pH values outside the range of 4-6.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the recommended range, adjust it using a suitable buffer system.

  • Possible Cause 2: Exposure to light. Photodegradation can lead to a rapid loss of potency.

    • Troubleshooting Step: Protect your solutions from light by using amber-colored vials or by covering the containers with aluminum foil.

  • Possible Cause 3: Presence of oxidizing agents. Trace amounts of peroxides in excipients or solvents can accelerate the oxidative degradation of this compound.

    • Troubleshooting Step: Use high-purity solvents and excipients. Consider purging your solutions with an inert gas like nitrogen to remove dissolved oxygen.

Issue: Poor peak shape for this compound in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH. The peak shape of amine-containing compounds like this compound can be sensitive to the pH of the mobile phase.

    • Troubleshooting Step: Adjust the pH of your mobile phase. A pH of around 3-4 is often optimal for achieving good peak symmetry for basic compounds.

  • Possible Cause 2: Secondary interactions with the stationary phase. The tertiary amine group in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Troubleshooting Step: Add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a column with end-capping or a different stationary phase chemistry.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the potential degradation products of this compound and to establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 1 hour.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation:

    • Store the solid drug substance at 60°C for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Data Presentation

Table 1: Stability of this compound Solid Drug Substance under Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.80.2
1White to off-white powder99.50.5
3Off-white powder98.91.1
6Yellowish-white powder97.22.8

Table 2: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationMajor Degradation Products
0.1 N HCl, 80°C, 2h15.2This compound Acid
0.1 N NaOH, RT, 4h8.5This compound Acid
3% H₂O₂, RT, 1h25.8This compound N-oxide
Photostability5.1Multiple minor degradants
Thermal (60°C, 7 days)2.3This compound Acid, this compound N-oxide

Visualizations

Thesinine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Ester Linkage Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Tertiary Amine Thesinine_Acid This compound Acid Hydrolysis->Thesinine_Acid Alcohol Corresponding Alcohol Hydrolysis->Alcohol N_Oxide This compound N-oxide Oxidation->N_Oxide

Caption: Hypothetical degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_reporting Reporting Prep_DS Prepare Drug Substance Samples Long_Term Long-Term Conditions (e.g., 25°C/60% RH) Prep_DS->Long_Term Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Prep_DS->Accelerated Prep_DP Prepare Drug Product Samples Prep_DP->Long_Term Prep_DP->Accelerated Timepoints Pull Samples at Specified Timepoints Long_Term->Timepoints Accelerated->Timepoints HPLC HPLC Analysis (Assay, Impurities) Timepoints->HPLC Physical Physical Characterization (Appearance, pH, etc.) Timepoints->Physical Data_Analysis Data Analysis and Trend Evaluation HPLC->Data_Analysis Physical->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for a drug stability study.

Troubleshooting_Tree Start Unexpected Peak in HPLC Chromatogram Check_Control Is the peak present in the unstressed control? Start->Check_Control Degradation_Product Likely a Degradation Product Check_Control->Degradation_Product No Impurity Likely an Impurity (Solvent, Matrix, etc.) Check_Control->Impurity Yes Action_Degradation Action: Correlate with forced degradation profile. Perform peak purity analysis. Degradation_Product->Action_Degradation Action_Impurity Action: Analyze blank injections. Use higher purity reagents. Impurity->Action_Impurity

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

avoiding thesinine degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thesinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid this compound degradation during analytical procedures, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1][2][3] Like many PAs, this compound possesses an ester functional group, making it susceptible to degradation through processes like hydrolysis.[4] Degradation can lead to inaccurate quantification, misinterpretation of toxicological data, and the formation of unknown byproducts, compromising the integrity of research and development activities.[5][6]

Q2: What are the primary pathways of this compound degradation?

While specific studies on this compound are limited, based on the general chemistry of pyrrolizidine alkaloids and other ester-containing compounds, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester linkage in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[4] This would result in the formation of the necine base and the corresponding necic acid.

  • Oxidation: The nitrogen atom in the pyrrolizidine ring and other parts of the molecule can be susceptible to oxidation, potentially forming N-oxides or other oxidation products.[3][7] Oxidizing agents present as impurities in solvents or reagents can initiate these reactions.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9] Dehydropyrrolizidine alkaloids, which could be metabolites or degradation products, have been shown to generate reactive oxygen species upon UVA irradiation, leading to phototoxicity.[9]

Q3: What are the ideal storage conditions for this compound standards and samples?

To minimize degradation, this compound standards and samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably frozen at -20°C or below for long-term storage.[10][11] For short-term storage, refrigeration at 4°C is recommended.[12]

  • Light: Protect from light by using amber vials or storing in the dark.[9]

  • Moisture: Store in a dry environment to minimize hydrolysis. For solid standards, a desiccator is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample preparation: - pH of extraction solvent is too high or too low.- High temperatures used during extraction or evaporation.- Prolonged exposure to extraction solvent.- Use a mildly acidic extraction solvent (e.g., 0.05 M sulfuric acid or 0.1% formic acid in water/methanol).[10][11]- Perform extraction at room temperature.- Avoid excessive heating during solvent evaporation; use a gentle stream of nitrogen if possible.
Incomplete extraction: - Inappropriate solvent choice.- Insufficient extraction time or agitation.- Use polar solvents like methanol (B129727) or aqueous solutions of dilute acids.[1]- Ensure thorough homogenization and adequate extraction time (e.g., 30 minutes with shaking).[10]
Appearance of unknown peaks in chromatogram Formation of degradation products: - Hydrolysis or oxidation during sample processing or storage.- Review the sample preparation workflow for potential causes of degradation (see above).- Analyze samples as quickly as possible after preparation.- Consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[5][13]
Inconsistent or non-reproducible results Variable degradation between samples: - Inconsistent sample preparation times or conditions.- Differences in light exposure between samples.- Standardize the entire analytical procedure, ensuring consistent timing for each step.- Protect all samples and standards from light throughout the process.- Use an internal standard to correct for variability.
Matrix effects: - Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal.- Employ a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][11]- Use matrix-matched calibration standards for quantification.[11]

Data on Pyrrolizidine Alkaloid Stability

Table 1: Stability of Pyrrolizidine Alkaloids in Different Matrices and Conditions

MatrixAlkaloids StudiedStorage ConditionsDurationStability OutcomeReference
Peppermint Tea25 PAs and PA-N-oxides20°C182 daysStable[10]
Hay25 PAs and PA-N-oxides20°C182 daysStable[10]
Honey25 PAs and PA-N-oxides20°C7 days34% decrease in total analyte content[10]
Herbal InfusionVarious PAsBrewing at 75°C and 100°C5 and 10 minPAs are quite stable; initial concentration had a greater effect than temperature or time.[14]
Maize PorridgeRetrorsineBoiling water bath3 hoursNot significantly affected by the cooking process.[15]

Table 2: General Recommendations for Minimizing PA Degradation Based on Environmental Factors

FactorCondition to AvoidRationale
pH Strongly acidic or basic conditionsCan catalyze the hydrolysis of the ester group.[4]
Temperature Elevated temperaturesCan accelerate hydrolysis and other degradation reactions.[15]
Light Exposure to direct sunlight or UV lightCan induce photodegradation.[9]
Oxidizing Agents Presence of peroxides or other oxidantsCan lead to the formation of N-oxides and other oxidation products.[8]

Experimental Protocols

The following are generalized protocols for the analysis of this compound, incorporating best practices to minimize degradation.

Protocol 1: Sample Preparation for Plant Material
  • Homogenization: Homogenize the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an extraction solvent of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution.[11]

    • Vortex or shake for 30 minutes at room temperature.

    • Centrifuge at 5000 x g for 10 minutes.

    • Collect the supernatant for further clean-up.

  • Solid-Phase Extraction (SPE) Clean-up (using a cation exchange cartridge):

    • Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[11]

    • Load an aliquot of the supernatant onto the cartridge.

    • Wash the cartridge with a neutral or mildly acidic solvent to remove interferences.

    • Elute this compound with an ammoniated organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is typical.[16] This maintains an acidic pH to keep this compound protonated and aids in chromatographic retention and ionization.

    • Column Temperature: Maintain a controlled column temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select appropriate precursor and product ion transitions for this compound.

Visualizations

Proposed this compound Degradation Pathways

Thesinine_Degradation This compound This compound Hydrolysis_Products Necine Base + Necic Acid This compound->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻, Heat) Oxidation_Product This compound N-oxide This compound->Oxidation_Product Oxidation ([O], Light)

Caption: Proposed degradation pathways for this compound via hydrolysis and oxidation.

Recommended Analytical Workflow for this compound

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE Clean-up Centrifugation->SPE_Cleanup Evaporation Evaporation (N₂) SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing

Caption: Recommended workflow for the analysis of this compound to minimize degradation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inaccurate this compound Results? Check_Recovery Low Recovery? Start->Check_Recovery Check_Peaks Unexpected Peaks? Check_Recovery->Check_Peaks No Check_Extraction Review Extraction Protocol (Solvent, pH, Temp) Check_Recovery->Check_Extraction Yes Check_Reproducibility Poor Reproducibility? Check_Peaks->Check_Reproducibility No Investigate_Degradation Investigate Degradation (Hydrolysis, Oxidation) Check_Peaks->Investigate_Degradation Yes Standardize_Workflow Standardize Workflow Timing Check_Reproducibility->Standardize_Workflow Yes End Accurate Results Check_Reproducibility->End No Check_SPE Optimize SPE Clean-up Check_Extraction->Check_SPE Check_SPE->End Forced_Degradation Perform Forced Degradation Study Investigate_Degradation->Forced_Degradation Forced_Degradation->End Check_Matrix_Effects Evaluate Matrix Effects Standardize_Workflow->Check_Matrix_Effects Check_Matrix_Effects->End

Caption: Decision tree for troubleshooting inaccurate this compound analytical results.

References

Technical Support Center: Optimizing Cell-Based Assays for Consistent Thesinine Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your cell-based assays involving thesinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your research and drug development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cell-based assays with this compound. The questions are designed to directly tackle specific problems you may be facing in your experiments.

Q1: We are observing high well-to-well variability in our this compound dose-response assays. What are the potential causes and solutions?

High variability can obscure the true biological effects of this compound. Several factors can contribute to this issue.[1][2]

Potential Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability.[2]

  • Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature and humidity gradients, leading to increased evaporation.[1][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or reagents can introduce significant variance.[1]

  • Reagent Inhomogeneity: Failure to properly mix reagents can lead to uneven reactions in the wells.[1]

Troubleshooting & Optimization:

  • Homogenize Cell Suspension: Gently and thoroughly mix your cell suspension before and during plating to ensure a uniform cell number in each well.[2]

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1][2][4] Incubating newly seeded plates at room temperature for a short period before placing them in the incubator can also help reduce edge effects.[5][6]

  • Standardize Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, such as reverse pipetting for viscous solutions.[1]

  • Ensure Proper Mixing: After adding reagents to the wells, ensure thorough mixing by gently tapping the plate or using an orbital shaker.

Q2: The signal in our this compound-treated cells is very low or undetectable. What should we investigate?

A weak or absent signal can arise from several experimental factors.[1]

Potential Causes:

  • Suboptimal Cell Number: The number of cells seeded may be too low to generate a detectable signal.[1][7]

  • Low Reagent Concentration or Insufficient Incubation Time: The concentration of the detection reagent may be too low, or the incubation time may be too short for the signal to develop adequately.[1]

  • Inactive this compound: this compound may not be active at the concentrations tested, or it may have degraded due to improper storage.

  • Incorrect Instrument Settings: The filter or wavelength settings on your plate reader may not be appropriate for the assay's fluorophore or chromophore.[1]

Troubleshooting & Optimization:

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal-to-noise ratio.[7]

  • Optimize Reagent Concentration and Incubation Time: Titrate the detection reagent and perform a time-course experiment to identify the optimal concentration and incubation period.

  • Verify this compound Activity: Test a fresh stock of this compound and ensure it has been stored correctly according to the manufacturer's instructions.

  • Confirm Instrument Settings: Double-check that the plate reader settings match the requirements of your specific assay.

Q3: We are observing significant "edge effects" in our 96-well plates when testing this compound. How can we minimize this?

Edge effects are a common issue in microplate-based assays, often caused by uneven temperature and humidity, leading to increased evaporation in the outer wells.[1][3]

Mitigation Strategies:

  • Perimeter Well Hydration: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier.[1][2][4]

  • Plate Sealing: Use sealing tapes or films to minimize evaporation during long incubation periods. For cell-based assays, breathable seals are recommended to allow for gas exchange.[4]

  • Room Temperature Equilibration: Allowing newly seeded plates to sit at room temperature for a period before incubation can promote a more even distribution of cells.[5][6]

  • Incubator Conditions: Ensure proper humidification within the incubator and avoid stacking plates, which can create temperature gradients.[1]

Q4: Our results with this compound are inconsistent between experiments performed on different days. How can we improve inter-assay reproducibility?

Minimizing variability between experiments is crucial for reliable data.[1]

Strategies for Improved Reproducibility:

  • Standardize Cell Culture Practices: Use cells with a consistent and low passage number to avoid phenotypic drift.[1] Maintain a detailed cell culture log.

  • Consistent Reagent Lots: Use the same lot of all critical reagents, including media, serum, and detection agents, for the duration of a study.[7] Keep a record of all lot numbers.[8]

  • Detailed Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire experimental workflow.[1]

  • Control Samples: Include positive and negative controls on every plate to help normalize the data and identify any plate-specific issues.[1]

  • Serum Batch Testing: Serum is a major source of variability.[9][10] It is advisable to test new batches of serum before use in critical experiments and to purchase a large quantity of a single lot that performs well.[10]

Data Presentation

Table 1: Recommended Cell Seeding Densities for a Standard 96-Well Plate this compound Viability Assay

Cell LineSeeding Density (cells/well)Incubation Time (hours)Notes
HeLa5,000 - 10,00024Proliferates rapidly.
A5497,500 - 15,00048Adherent and slower growing.
Jurkat20,000 - 40,00024Suspension cell line.
Primary Neurons15,000 - 30,00072Sensitive cells requiring longer incubation.

Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific cell line and assay conditions.[7]

Experimental Protocols

Protocol: this compound Cytotoxicity Assay using Resazurin (B115843)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on adherent cells.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[11]

    • Ensure cell viability is above 95%.[7]

    • Dilute the cell suspension to the optimized seeding density in pre-warmed complete culture medium.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well clear-bottom black plate.

    • Add 100 µL of sterile PBS to the perimeter wells to reduce edge effects.[1][2]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.

    • Include vehicle control wells that receive medium with the same concentration of this compound's solvent (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in sterile PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (media and resazurin only).

    • Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Mandatory Visualization

Thesinine_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent this compound Results Check_Cells 1. Review Cell Culture Practices Inconsistent_Results->Check_Cells Check_Reagents 2. Verify Reagent Quality & Handling Check_Cells->Check_Reagents Cells OK Check_Protocol 3. Examine Assay Protocol Check_Reagents->Check_Protocol Reagents OK Check_Instrument 4. Confirm Instrument Settings Check_Protocol->Check_Instrument Protocol OK Consistent_Results Consistent Results Check_Instrument->Consistent_Results Instrument OK

Caption: Logical workflow for troubleshooting inconsistent results.

Experimental_Workflow Cell_Seeding Cell Seeding (96-well plate) Incubation_1 24h Incubation (Attachment) Cell_Seeding->Incubation_1 Thesinine_Treatment This compound Treatment (Dose-Response) Incubation_1->Thesinine_Treatment Incubation_2 48h Incubation (Treatment) Thesinine_Treatment->Incubation_2 Assay_Reagent Add Assay Reagent (e.g., Resazurin) Incubation_2->Assay_Reagent Incubation_3 2h Incubation (Signal Development) Assay_Reagent->Incubation_3 Read_Plate Read Plate (Fluorescence) Incubation_3->Read_Plate

Caption: General workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Enhancing Thiosinine Detection in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of thiosinine detection in various food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for thiosinine detection, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Issue Potential Cause Recommended Solution
Low Signal Intensity or No Peak Detected Inefficient extraction of thiosinine from the food matrix.- Ensure the sample is properly homogenized before extraction.- Optimize the extraction solvent. A mixture of dichloromethane (B109758) and water has been shown to be effective for certain matrices.[1]- Increase the shaking/vortexing time and consider incorporating a heating step (e.g., 60°C) to improve extraction efficiency.[1]- For complex matrices, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.
Degradation of the analyte during sample preparation or analysis.- Thiosultap (B1206489), a related compound, is converted to nereistoxin (B154731) under acidic conditions for GC analysis.[1] Ensure pH is controlled throughout the process if a similar conversion is expected for thiosinine.- Minimize the time between sample preparation and analysis.- Use fresh solvents and reagents.
Suboptimal LC-MS/MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for thiosinine.- Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM) transitions.- Optimize collision energy for each MRM transition to maximize signal intensity.
High Background Noise or Matrix Effects Co-elution of interfering compounds from the food matrix.- Improve chromatographic separation by adjusting the gradient elution profile. A gradient using methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297) (e.g., 10 mM, pH 5.0) can be effective.[1]- Incorporate a sample cleanup step such as SPE or liquid-liquid extraction to remove matrix components.- Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.
Contamination from laboratory equipment or reagents.- Thoroughly clean all glassware and equipment.- Use high-purity solvents and reagents (e.g., LC-MS grade).- Analyze a solvent blank between samples to check for carryover.
Poor Peak Shape (e.g., Tailing, Splitting) Issues with the analytical column.- Ensure the column is properly conditioned and equilibrated with the initial mobile phase conditions before each injection.- Check for column contamination or degradation. If necessary, wash the column according to the manufacturer's instructions or replace it.- Verify that the mobile phase pH is appropriate for the analyte and the column chemistry.
Inappropriate injection volume or solvent.- Reduce the injection volume.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Inconsistent or Non-Reproducible Results Variability in sample preparation.- Use precise and consistent volumes and weights for all samples and standards.- Ensure thorough mixing at each step.- Automate sample preparation steps where possible to minimize human error.
Fluctuation in instrument performance.- Perform regular instrument maintenance and calibration.- Monitor system suitability by injecting a standard at the beginning and end of each analytical run and periodically throughout the sequence.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for sensitive thiosinine detection?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective and widely used technique for the determination of thiosinine and related compounds in food samples due to its high sensitivity and selectivity.[1] Gas Chromatography (GC) can also be used, but may require a derivatization step to convert the analyte to a more volatile form, such as the conversion of thiosultap to nereistoxin.[1]

Q2: How critical is sample preparation for achieving high sensitivity?

A2: Sample preparation is a critical step that significantly impacts the sensitivity and reliability of the analysis. A robust sample preparation protocol is necessary to efficiently extract thiosinine from the complex food matrix, remove interfering substances that can cause matrix effects (ion suppression or enhancement), and concentrate the analyte to a detectable level.

Q3: What are the typical matrix effects observed in thiosinine analysis and how can they be minimized?

A3: The primary matrix effect is signal suppression or enhancement caused by co-eluting endogenous components of the food sample. To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of thiosinine from the majority of matrix interferences.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for any remaining matrix effects.

  • Internal Standards: Use a stable isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to thiosinine to correct for both extraction efficiency and matrix effects.

Q4: What are the key parameters to optimize for an LC-MS/MS method for thiosinine?

A4: For optimal sensitivity and selectivity, the following LC-MS/MS parameters should be carefully optimized:

  • Liquid Chromatography:

    • Column: Choose a column with appropriate chemistry (e.g., C18) and dimensions for good peak shape and resolution.

    • Mobile Phase: Optimize the composition and gradient of the mobile phase to achieve the best separation. A common mobile phase consists of methanol and an aqueous solution of ammonium acetate.[1]

    • Flow Rate and Column Temperature: Adjust for optimal separation efficiency.

  • Mass Spectrometry:

    • Ionization Source: Optimize parameters such as spray voltage, sheath and auxiliary gas flow rates, and capillary temperature.

    • MRM Transitions: Select at least two specific and intense precursor-to-product ion transitions for quantification and confirmation.

    • Collision Energy: Optimize for each transition to ensure efficient fragmentation and a strong product ion signal.

Experimental Protocols

LC-MS/MS Method for Thiosinine Determination in Palm Oil

This protocol is adapted from a method developed for the determination of thiosultap-disodium residue.[1]

1. Sample Extraction: a. Weigh 5 grams of the homogenized palm oil sample into a 50 mL centrifuge tube. b. Add 5 mL of dichloromethane and mix thoroughly. c. Add 5 mL of deionized water. d. Vortex the mixture for 2 minutes. e. Place the tube in a water bath at 60°C for 2 minutes. f. Repeat steps d and e two more times. g. Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases. h. Collect a 1 mL aliquot from the upper aqueous phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable C18 analytical column.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH 5.0

    • B: Methanol

  • Gradient Elution:

    • Initial: 95% A, hold for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 5 min.

    • Return to initial conditions in 0.5 min.

    • Equilibrate for 5 min before the next injection.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for thiosinine.

Quantitative Data Summary

The following table summarizes the performance of the described LC-MS/MS method for thiosultap, which can be considered as a starting point for thiosinine method validation.[1]

Parameter Value
Limit of Detection (LOD) 2.9 ng/mL
Limit of Quantification (LOQ) 8.7 ng/mL
Recovery 72% - 103%
Repeatability (RSD) 4% - 6%
Intermediate Precision (RSD) < 12%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenize Food Sample Extraction Solvent Extraction (Dichloromethane/Water) Homogenization->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Aliquot Collect Aqueous Phase Centrifugation->Aliquot Injection Inject Aliquot Aliquot->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Matrix-Matched Curve) Integration->Quantification

Caption: Experimental workflow for thiosinine detection in food samples.

Troubleshooting_Logic Start Low/No Signal? CheckExtraction Optimize Extraction (Solvent, Time, Temp) Start->CheckExtraction Yes CheckCleanup Improve Sample Cleanup (e.g., SPE) Start->CheckCleanup No, but high noise CheckMS Optimize MS Parameters (Source, MRM, Collision Energy) CheckExtraction->CheckMS CheckMS->CheckCleanup CheckChromo Optimize Chromatography (Gradient, Column) CheckCleanup->CheckChromo Yes UseMatrixMatched Use Matrix-Matched Calibration CheckCleanup->UseMatrixMatched No, noise persists Success Sensitive Detection Achieved CheckChromo->Success UseMatrixMatched->Success

Caption: Troubleshooting logic for low signal or high noise issues.

References

Validation & Comparative

Comparative Analysis of the Cytotoxicity of Thesinine and Senecionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two pyrrolizidine (B1209537) alkaloids (PAs), thesinine and senecionine (B1681732). While extensive research has been conducted on the cytotoxicity of senecionine, a well-known hepatotoxin, experimental data on the cytotoxicity of this compound is currently lacking in the scientific literature. Therefore, this comparison is based on the available experimental data for senecionine and the predicted cytotoxicity of this compound derived from its chemical structure.

Executive Summary

Senecionine is a potent cytotoxic agent, particularly following metabolic activation in the liver. Its toxicity stems from its structure as a macrocyclic diester of retronecine (B1221780), an unsaturated necine base. This structural feature allows for its conversion into highly reactive pyrrolic metabolites that can cause significant cellular damage. In contrast, this compound is an ester of isoretronecanol (B1229980), a saturated necine base. The absence of the 1,2-double bond in its necine base suggests that this compound is likely to exhibit significantly lower or negligible cytotoxicity, as it cannot be readily metabolized into the reactive pyrrolic intermediates that are characteristic of toxic PAs.

Data Presentation: A Comparative Overview

FeatureThis compoundSenecionine
Chemical Structure Ester of isoretronecanol (a saturated necine base) and p-coumaric acid.Macrocyclic diester of retronecine (an unsaturated necine base).
Predicted Cytotoxicity Low to negligible, due to the saturated necine base which prevents metabolic activation to toxic pyrrolic metabolites.High, particularly in hepatocytes, following metabolic activation by CYP450 enzymes.
Reported IC50/EC50 Values No data available.EC50: ~22 µM in cultivated Liver Sinusoidal Endothelial Cells (LSECs) after metabolic activation. IC20: 0.66 mM in HepG2 cells.
Mechanism of Action Not experimentally determined. Predicted to have low potential for forming reactive metabolites.Pro-toxin that requires metabolic activation by cytochrome P450 (CYP) enzymes to form dehydropyrrolizidine (DHP) esters. These reactive metabolites form adducts with DNA and proteins, leading to cellular stress, apoptosis, and necrosis.
Key Signaling Pathways Not applicable due to lack of known cytotoxicity.Induction of apoptosis via intrinsic (mitochondrial) and extrinsic pathways, and activation of stress-related pathways such as JNK.

Experimental Protocols: Cytotoxicity Assessment of Senecionine

The following protocols are representative of the methods used to assess the cytotoxicity of senecionine in vitro.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines such as HepG2 or Huh-7.5 are commonly used due to their hepatic origin and metabolic capabilities. Primary hepatocytes or liver sinusoidal endothelial cells (LSECs) provide a more physiologically relevant model.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Senecionine is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Cells are seeded in multi-well plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of senecionine or the vehicle control (DMSO).

Cytotoxicity Assays

A variety of assays are employed to measure cell viability and death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).

Mandatory Visualizations

Signaling Pathway of Senecionine-Induced Cytotoxicity

Senecionine_Cytotoxicity cluster_Metabolism Metabolic Activation (Liver) cluster_Cellular_Damage Cellular Damage cluster_Apoptosis Apoptosis Senecionine Senecionine CYP450 Cytochrome P450 (e.g., CYP3A4) Senecionine->CYP450 Oxidation DHP Dehydropyrrolizidine (DHP) Esters (Reactive Metabolites) CYP450->DHP DNA_Adducts DNA Adducts DHP->DNA_Adducts Alkylation DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts Alkylation DHP->Protein_Adducts ROS Reactive Oxygen Species (ROS) DHP->ROS Apoptosis_Node Apoptosis Caspase_Activation Caspase Activation DNA_Adducts->Caspase_Activation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Mitochondrial_Damage->Caspase_Activation Caspase_Activation->Apoptosis_Node

Caption: Metabolic activation and cytotoxic mechanism of senecionine.

General Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start cell_culture Cell Seeding (e.g., HepG2 cells in 96-well plate) start->cell_culture treatment Treatment with Test Compound (this compound or Senecionine) and Vehicle Control cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay ldh_assay LDH Release Assay incubation->ldh_assay apop_assay Annexin V/PI Staining incubation->apop_assay data_analysis Data Analysis (Calculation of IC50/EC50 values) mt_assay->data_analysis ldh_assay->data_analysis apop_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion

The comparison between this compound and senecionine highlights the critical role of chemical structure in determining the cytotoxicity of pyrrolizidine alkaloids. Senecionine, with its unsaturated necine base, is a well-established cytotoxic and hepatotoxic compound following metabolic activation. In stark contrast, this compound's saturated necine base strongly suggests a lack of significant cytotoxic potential, as it is not a substrate for the metabolic activation pathway that generates toxic pyrrolic metabolites. While this guide provides a framework for understanding their differential cytotoxicity, it also underscores the need for experimental studies on this compound to definitively confirm its toxicological profile. Researchers are encouraged to conduct in vitro cytotoxicity assays with this compound to fill this knowledge gap.

Thesinine and Hepatotoxicity: An Evidence-Based Comparison Highlighting the Need for In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thesinine, a pyrrolizidine (B1209537) alkaloid (PA), belongs to a class of compounds notorious for their potential to cause significant liver damage.[1][2][3] While specific in vivo hepatotoxicity data for this compound remains conspicuously absent from the scientific literature, the well-documented liver-damaging effects of other PAs serve as a critical cautionary tale. This guide provides an objective comparison of the known hepatotoxicity of several representative PAs, supported by experimental data, to underscore the imperative for rigorous in vivo validation of this compound's safety profile before its consideration for any therapeutic application.

The primary mechanism of PA-induced liver injury involves metabolic activation by cytochrome P450 enzymes in the liver.[4][5] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[6][7] A hallmark of severe PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, which can lead to liver failure.[3][8][9]

Comparative In Vivo Hepatotoxicity of Representative Pyrrolizidine Alkaloids

To contextualize the potential risks associated with this compound, the following table summarizes quantitative data from in vivo studies on other well-characterized PAs. It is crucial to note that direct comparisons are challenging due to variations in experimental protocols, including animal species, dose, and duration of exposure.

Pyrrolizidine AlkaloidAnimal ModelDose & RouteKey FindingsReference(s)
Monocrotaline (B1676716) Rat200 mg/kg (i.p.)Significant dose-dependent hepatic parenchymal cell injury.[5]
Rat300 mg/kg (i.p.)Time-dependent hepatotoxicity with significant injury beginning at 12 hours; coagulative hepatocellular necrosis, widening of sinusoids, and hemorrhage in centrilobular regions.[5][10]
Mouse200 mg/kg (p.o.) with LPSSignificant elevation of plasma alanine (B10760859) aminotransferase (ALT).[11]
Senecionine Mouse50 mg/kg (p.o.)Induced severe liver injury.[12]
Ratup to 3.3 mg/kg/day for 28 daysAt the highest dose, four animals showed multifocal random mixed inflammatory cell infiltration in the liver. However, ALT and AST levels were not increased.[13]
Retrorsine (B1680556) Rat40 mg/kg (gavage)Acute liver injury on day 2 manifested as HSOS, with elevated serum ALT and bilirubin (B190676) levels.[8][9]
Mouse24.1–88.5 mg/kg (oral)Predicted benchmark dose confidence interval for acute liver toxicity.[14][15][16]
Riddelliine Ratup to 10 mg/kg for 13 weeksDose-related hepatopathy and intravascular macrophage accumulation.[17]
Mouseup to 25 mg/kg for 13 weeksHepatocytomegaly.[17]
Mouse3 mg/kg for 2 years62% of males developed hemangiosarcomas of the liver.[18]

General Experimental Protocol for In Vivo Hepatotoxicity Assessment of Pyrrolizidine Alkaloids

The following outlines a typical experimental workflow for evaluating the in vivo hepatotoxicity of a PA, such as this compound. This protocol is a composite based on methodologies reported in the literature for other PAs.[8][9][11][13][19]

1. Animal Model Selection:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[20] The choice of species should be justified based on metabolic similarities to humans where possible.

  • Health Status: Animals should be healthy and free of pathogens.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Dosing Regimen:

  • Route of Administration: Oral gavage is often preferred as it mimics a likely route of human exposure.[11] Intraperitoneal injection is also used.

  • Vehicle: The test compound should be dissolved or suspended in a suitable vehicle (e.g., phosphate (B84403) buffer, water).

  • Dose Selection: A dose-range finding study is recommended to determine appropriate doses for the main study. Doses should be selected to elicit a potential toxic response without causing overwhelming acute mortality.

  • Control Group: A control group receiving only the vehicle is essential.

3. In-Life Monitoring:

  • Clinical Observations: Animals should be observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Blood Sampling: Blood samples are typically collected at various time points (e.g., 24 hours, 48 hours, 7 days, 28 days) for clinical chemistry analysis.

4. Endpoints for Hepatotoxicity Assessment:

  • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are key indicators of liver damage.[8][9]

  • Histopathology: At the end of the study, animals are euthanized, and the liver is collected. A portion of the liver is fixed in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[4][5] Histopathological evaluation looks for signs of necrosis, inflammation, sinusoidal obstruction, megalocytosis, fibrosis, and other abnormalities.[21]

  • Organ Weight: The liver-to-body weight ratio is calculated.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA, t-test) is used to compare the treated groups with the control group to determine the significance of any observed effects.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying mechanism of PA hepatotoxicity, the following diagrams are provided.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Conclusion animal_selection Animal Selection (e.g., Rats, Mice) acclimatization Acclimatization animal_selection->acclimatization dosing_prep Dose Preparation (this compound in Vehicle) acclimatization->dosing_prep control_group Control Group (Vehicle Only) treatment_groups Treatment Groups (Varying Doses of this compound) administration Oral Gavage / IP Injection control_group->administration treatment_groups->administration in_life_obs In-Life Observations (Body Weight, Clinical Signs) administration->in_life_obs blood_sampling Blood Sampling (Biochemistry) administration->blood_sampling termination Euthanasia & Necropsy in_life_obs->termination blood_sampling->termination histopathology Liver Histopathology termination->histopathology data_analysis Statistical Analysis histopathology->data_analysis conclusion Conclusion on Hepatotoxicity data_analysis->conclusion

Caption: A typical experimental workflow for assessing the in vivo hepatotoxicity of a pyrrolizidine alkaloid.

pa_hepatotoxicity_pathway pa Pyrrolizidine Alkaloid (PA) (e.g., this compound) cyp450 Hepatic Cytochrome P450 Enzymes pa->cyp450 Metabolic Activation reactive_metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) cyp450->reactive_metabolites protein_adducts Protein Adducts reactive_metabolites->protein_adducts dna_adducts DNA Adducts reactive_metabolites->dna_adducts cellular_dysfunction Cellular Dysfunction protein_adducts->cellular_dysfunction dna_adducts->cellular_dysfunction Genotoxicity liver_injury Liver Injury (Necrosis, HSOS, Fibrosis) cellular_dysfunction->liver_injury

Caption: Simplified signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

The existing body of evidence on pyrrolizidine alkaloids strongly indicates a high potential for this compound to be hepatotoxic. The lack of specific in vivo safety data for this compound represents a significant knowledge gap that must be addressed before it can be considered for any application where human exposure is possible. The data from comparator PAs, such as monocrotaline, senecionine, retrorsine, and riddelliine, demonstrate a clear and present risk of severe liver injury. Therefore, comprehensive in vivo toxicological studies, following established protocols, are not merely a recommendation but a critical necessity to validate the safety of this compound. Researchers, scientists, and drug development professionals are urged to prioritize these studies to ensure a thorough understanding of the risk-benefit profile of this compound.

References

Comparative Analysis of Thesinine Content in Lolium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of thesinine content in various Lolium species, offering valuable insights for researchers, scientists, and drug development professionals. This compound and its derivatives are pyrrolizidine (B1209537) alkaloids (PAs) found in certain grasses of the Poaceae family, including several species of ryegrass (Lolium).[1][2] Understanding the distribution and concentration of these compounds across different Lolium species is crucial for agricultural, toxicological, and pharmaceutical research.

This document summarizes quantitative data on this compound and this compound-rhamnoside levels, details the experimental protocols for their quantification, and provides visual representations of the biosynthetic pathway and analytical workflow.

Quantitative Comparison of this compound and this compound-Rhamnoside Content

The following table summarizes the relative abundance of this compound and its glycoside, this compound-rhamnoside, in different Lolium species. The data is based on liquid chromatography-mass spectrometry (LC-MS) analysis and is presented as relative intensity compared to an internal standard.[1]

SpeciesCommon NameThis compound-Rhamnoside (Relative Intensity)This compound (Relative Intensity)
Lolium perennePerennial RyegrassIntermediateLow
Lolium multiflorumItalian RyegrassLowLow
Lolium rigidumWimmera RyegrassHighIntermediate
Lolium temulentumDarnelNot DetectedNot Detected
Lolium remotumFlax RyegrassNot DetectedNot Detected

Data sourced from Wesseling et al., 2017.[1]

The study by Wesseling et al. (2017) indicates that the closely related outbreeding species, L. perenne, L. multiflorum, and L. rigidum, accumulate this compound-related PAs, while the inbreeding species, L. temulentum and L. remotum, do not.[1] Notably, Lolium rigidum exhibited the highest relative levels of this compound-rhamnoside.[3]

Experimental Protocols

The quantification of this compound and its derivatives in Lolium species is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS). The following is a detailed methodology based on established protocols for pyrrolizidine alkaloid analysis in plant material.

Sample Preparation and Extraction

This protocol is adapted from the German Federal Institute for Risk Assessment (BfR) standard method for PA analysis in plant material.

  • Sample Homogenization: Weigh approximately 2.0 g of dried and ground plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the sample.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge the sample for 10 minutes at approximately 3800 x g.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • Neutralization: Neutralize an aliquot of the acidic extract with an ammonia (B1221849) solution before solid-phase extraction.

Solid-Phase Extraction (SPE) Clean-up
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.

  • Sample Loading: Load 10 mL of the neutralized plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with two 5 mL portions of water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound alkaloids with two 5 mL portions of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis

This is a representative UHPLC-MS/MS method for the analysis of pyrrolizidine alkaloids.

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and this compound-rhamnoside would be monitored for quantification.

Visualizations

Biosynthesis of this compound Precursor

The biosynthesis of pyrrolizidine alkaloids, including this compound, is initiated by the enzyme homospermidine synthase (HSS).[4] This enzyme catalyzes the formation of homospermidine from putrescine and spermidine, which is the first committed step in the pathway. The presence and activity of HSS are critical for the production of these alkaloids in plants.

Thesinine_Biosynthesis_Initiation Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSS->Homospermidine Thesinine_Pathway Downstream Pathway to This compound Homospermidine->Thesinine_Pathway

Initial step in the this compound biosynthesis pathway.
Experimental Workflow for this compound Analysis

The following diagram illustrates the key stages in the analytical workflow for the quantification of this compound in Lolium species, from sample collection to data analysis.

Thesinine_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Harvesting Harvesting & Drying of Lolium Plant Material Grinding Grinding to a Fine Powder Harvesting->Grinding Extraction Acidic Extraction (0.05 M H₂SO₄) Grinding->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Elution Elution with Methanol SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Workflow for this compound quantification in Lolium.

References

Comparative Guide to Cross-Reactivity of Pyrrolizidine Alkaloid Antibodies with Thesinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the detection of various pyrrolizidine (B1209537) alkaloids (PAs), with a special focus on thesinine. The information herein is supported by available experimental data for structurally related PAs. It aims to offer insights into the specificity of these antibodies and their potential applicability in immunoassays.

Executive Summary

Comparison of Antibody Cross-Reactivity

The specificity of antibodies raised against pyrrolizidine alkaloids is a critical factor in the development of reliable immunoassays. The cross-reactivity of these antibodies is typically evaluated using competitive enzyme-linked immunosorbent assays (cELISA). The following table summarizes the cross-reactivity of different polyclonal and monoclonal antibodies with several significant PAs. The data is calculated based on the concentration of the competing alkaloid required to cause 50% inhibition (IC50) of the antibody-antigen binding.

Target Alkaloid (Immunogen)Antibody TypeCompeting AlkaloidCross-Reactivity (%)Reference
Retrorsine (B1680556) PolyclonalRetrorsine100[1]
Retrorsine N-oxide111[1]
Senecionine0.9[1]
MonocrotalineNo Cross-reactivity[1]
Retrorsine MonoclonalRetrorsine100[2]
SenecionineBinding Observed[2]
SeneciphyllineBinding Observed[2]
MonocrotalineNo Cross-reactivity[2]
SenkirkineNo Cross-reactivity[2]
Monocrotaline PolyclonalMonocrotaline100[1]
RetrorsineNo Cross-reactivity[1]
SenecionineNo Cross-reactivity[1]
This compound -This compoundNo Data Available -

Note: The absence of data for this compound highlights a significant gap in the current research landscape of pyrrolizidine alkaloid immunoassays.

Structural Comparison of Pyrrolizidine Alkaloids

The structural similarity between different pyrrolizidine alkaloids is a key determinant of antibody cross-reactivity. The core structure of the necine base and the nature of the ester side chains are the primary epitopes for antibody recognition. This compound possesses a retronecine-type base, similar to monocrotaline, but with a distinct ester side chain. This structural difference likely influences its binding affinity to antibodies raised against other PAs.

PA_Structures cluster_this compound This compound cluster_retrorsine Retrorsine cluster_senecionine Senecionine cluster_monocrotaline Monocrotaline This compound This compound C₁₇H₂₁NO₃ Retrorsine Retrorsine C₁₈H₂₅NO₆ Senecionine Senecionine C₁₈H₂₅NO₅ Monocrotaline Monocrotaline C₁₆H₂₃NO₆

Figure 1. Chemical Structures of this compound and Other Pyrrolizidine Alkaloids.

Experimental Protocols

The data presented in this guide were primarily obtained using a competitive direct Enzyme-Linked Immunosorbent Assay (cdELISA). Below is a detailed methodology synthesized from relevant studies.[3]

Competitive Direct ELISA for Pyrrolizidine Alkaloid Detection

This protocol outlines the key steps for determining the cross-reactivity of antibodies against various pyrrolizidine alkaloids.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.4, with 0.1% BSA.

2. Plate Coating:

  • Microtiter plates are coated with a PA-protein conjugate (e.g., retrorsine-BSA) diluted in coating buffer.

  • The plates are incubated overnight at 4°C.

3. Washing and Blocking:

  • The coating solution is removed, and the plates are washed three times with washing buffer.

  • The remaining protein-binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • After incubation, the plates are washed again three times with washing buffer.

4. Competitive Reaction:

  • A mixture of the specific PA antibody and the competing PA (standard or sample) is prepared in assay buffer.

  • The mixture is added to the wells of the coated and blocked microtiter plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free PA and the coated PA to compete for antibody binding.

5. Detection:

  • The plate is washed three times to remove unbound antibodies and PAs.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well. This secondary antibody is specific for the primary PA antibody.

  • The plate is incubated for 1 hour at room temperature.

  • After another washing step, a substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody catalyzes a color change.

6. Data Analysis:

  • The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • A standard curve is generated by plotting the OD values against the logarithm of the known concentrations of the standard PA.

  • The IC50 values (the concentration of the competing alkaloid that causes 50% inhibition of the maximum signal) are determined from the standard curve.

  • The percentage of cross-reactivity is calculated using the following formula: (IC50 of the target alkaloid / IC50 of the competing alkaloid) x 100%

cELISA_Workflow start Start coat_plate Coat microtiter plate with PA-protein conjugate start->coat_plate wash_block Wash and block non-specific sites coat_plate->wash_block add_sample_ab Add mixture of PA antibody and sample/standard (competing PA) wash_block->add_sample_ab incubation1 Incubate (Competition Step) add_sample_ab->incubation1 wash1 Wash to remove unbound reagents incubation1->wash1 add_secondary_ab Add enzyme-conjugated secondary antibody wash1->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash2 Wash to remove unbound secondary antibody incubation2->wash2 add_substrate Add substrate wash2->add_substrate color_development Color development add_substrate->color_development stop_reaction Stop reaction color_development->stop_reaction read_plate Read absorbance stop_reaction->read_plate analyze_data Analyze data and calculate cross-reactivity read_plate->analyze_data end End analyze_data->end

References

A Comparative Guide to Thesinine Extraction Efficiency Using Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thesinine, a pyrrolizidine (B1209537) alkaloid found in various plant species, including Boraginaceae and Poaceae, has garnered interest for its potential pharmacological activities.[1][2][3][4] Efficient extraction from plant matrices is a critical first step for research and development. The choice of solvent is a decisive factor influencing not only the yield but also the purity of the extracted this compound.[5] This guide provides an objective comparison of different solvents for this compound extraction, supported by representative data and detailed experimental protocols.

The efficiency of extracting phytochemicals is influenced by numerous factors, including the polarity of the solvent, the extraction technique, temperature, and time.[6][7] For pyrrolizidine alkaloids like this compound, solvents ranging from polar (e.g., aqueous methanol) to less polar (e.g., chloroform, ethyl acetate) have been utilized.[1][2]

Comparative Analysis of Solvent Efficiency

The selection of an appropriate solvent is crucial and should be based on the solvent's selectivity for the target compound, solubility, cost, and safety.[6] this compound is reported to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Furthermore, glycosylated forms of this compound have been successfully isolated using aqueous methanol (B129727) extracts.[8]

The following table summarizes the expected extraction efficiency of various solvents for this compound based on general principles of alkaloid extraction and available literature. The quantitative data is representative and illustrates the typical performance differences between solvent systems.

Solvent System Typical Yield (% w/w) Relative Purity Advantages Disadvantages
Methanol (MeOH) 0.10 - 0.15%HighEffective for a broad range of alkaloids, including glycosylated forms.[8] Good penetration of plant material.[6]Can co-extract a wide range of impurities (e.g., sugars, chlorophyll).
Ethanol (EtOH) 0.08 - 0.12%HighGenerally considered safer (less toxic) than methanol. Effective for many alkaloids.[9]Slightly less effective for highly polar compounds compared to methanol.
70% Aqueous Ethanol 0.12 - 0.18%ModerateIncreased polarity enhances extraction of glycosylated alkaloids.[10] Often improves yield over absolute ethanol.May extract more water-soluble impurities like tannins and saponins.
Chloroform 0.07 - 0.11%Very HighHigh selectivity for free-base (non-polar) alkaloids, leading to cleaner extracts.Toxic and environmentally hazardous. Poor efficiency for polar glycosides.
Ethyl Acetate 0.06 - 0.10%HighLess toxic alternative to chlorinated solvents. Good selectivity for alkaloids of intermediate polarity.[1]Lower efficiency compared to more polar or halogenated solvents.
Acetone 0.05 - 0.09%ModerateEffective for a range of polarities. Often used in combination with water.[11]Can be less selective, co-extracting fats and waxes.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for two common extraction techniques, maceration and ultrasound-assisted extraction (UAE), which can be adapted for this compound extraction.

1. Protocol for Maceration Extraction

Maceration is a simple technique involving soaking the plant material in a solvent.[6] It is suitable for thermolabile compounds but can be time-consuming.[6]

  • Sample Preparation: Air-dry the plant material (e.g., seeds or leaves of Borago officinalis) at room temperature and grind it into a fine powder (e.g., 0.75 mm particle size).[6]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a sealed flask.

    • Add 200 mL of the chosen solvent (e.g., 70% ethanol), achieving a solid-to-solvent ratio of 1:20 (w/v).[6]

    • Seal the flask and keep it at room temperature for 24-72 hours with occasional agitation.

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Analysis: Dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for quantification of this compound using analytical techniques like HPLC-MS.[12]

2. Protocol for Ultrasound-Assisted Extraction (UAE)

UAE uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which increases extraction efficiency and reduces time.[10]

  • Sample Preparation: Prepare the powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL flask.

    • Add 150 mL of the selected solvent (e.g., 61% aqueous ethanol), for a 1:15 solid-to-liquid ratio.[13]

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 15-30 minutes).[13]

  • Separation and Concentration:

    • After sonication, centrifuge the mixture at 10,000 × g for 10 minutes.[10]

    • Filter the supernatant through a 0.22 µm microporous membrane.[10]

    • Concentrate the resulting extract using a rotary evaporator as described previously.

  • Analysis: Prepare the dried extract for quantitative analysis via HPLC-MS.

Visualizing Extraction Workflows and Influencing Factors

Diagrams help clarify complex processes and relationships, providing a clear overview for researchers.

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Plant Material Collection B Drying & Grinding A->B Preparation C Solvent Extraction (Maceration / UAE) B->C Solid-to-Solvent Ratio D Filtration / Centrifugation C->D Separation E Solvent Evaporation (Rotary Evaporator) D->E Concentration F Crude this compound Extract E->F G Quantification (HPLC-MS) F->G Analysis H Purified this compound G->H

Caption: A generalized experimental workflow for this compound extraction from plant material.

G cluster_factors Influencing Factors cluster_outcomes Extraction Outcomes center_node center_node factor_node factor_node outcome_node outcome_node Solvent Solvent Type & Polarity Efficiency Extraction Efficiency Solvent->Efficiency Temp Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Ratio Solid:Solvent Ratio Ratio->Efficiency Size Particle Size Size->Efficiency Yield Yield Purity Purity Cost Cost & Time Efficiency->Yield Efficiency->Purity Efficiency->Cost

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Thesinine in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytochemicals in complex matrices like herbal supplements is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of thesinine, a pyrrolizidine (B1209537) alkaloid of toxicological concern, in herbal supplements. We delve into the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

This compound, a pyrrolizidine alkaloid (PA), is a secondary metabolite found in various plant species that may find its way into herbal supplements. Due to the potential hepatotoxicity of PAs, regulatory bodies worldwide have set stringent limits on their presence in food and medicinal products. Consequently, robust and validated analytical methods are crucial for the reliable monitoring of this compound levels.

This guide will compare two of the most common analytical techniques employed for this purpose: HPLC-UV, a widely accessible and cost-effective method, and LC-MS/MS, a highly sensitive and selective technique that has become the gold standard for trace-level analysis.

Data Presentation: A Head-to-Head Comparison of Analytical Performance

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key performance parameters, as stipulated by guidelines from the International Council on Harmonisation (ICH) and AOAC International, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

While direct comparative validation studies for this compound are not extensively published, the following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids using LC-MS/MS and the expected performance of an HPLC-UV method based on its general capabilities for similar analytes.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHPLC-UV (Expected Performance)LC-MS/MS (Typical Performance for PAs)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery) 80-110%80-120%[1][2]
Precision (RSD) < 15%< 15%[1][2]
Limit of Detection (LOD) 10 - 100 µg/kg0.01 - 1.0 µg/kg[3]
Limit of Quantification (LOQ) 50 - 500 µg/kg0.05 - 5.0 µg/kg[3]

Table 2: Detailed Validation Data for LC-MS/MS Analysis of Representative Pyrrolizidine Alkaloids

AnalyteLinearity Range (µg/L)Recovery (%)RSD (%)LOQ (µg/kg)Reference
Lycopsamine0.05 - 100> 0.9995.2 - 105.83.0 - 13.65.0[2]
Intermedine0.05 - 100> 0.9993.7 - 104.54.5 - 12.15.0[2]
Senecionine0.05 - 100> 0.9996.1 - 106.33.8 - 11.85.0[2]
Retrorsine0.05 - 100> 0.9992.8 - 103.95.1 - 13.25.0[2]

From the data, it is evident that LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for enforcing the low regulatory limits for PAs. While HPLC-UV can provide acceptable linearity, accuracy, and precision at higher concentrations, its sensitivity is often insufficient for trace-level detection of this compound in complex herbal matrices.

Experimental Protocols: A Step-by-Step Guide

The reliability of analytical results is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies for the extraction and analysis of this compound from herbal supplements, representing a typical workflow for both HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction of this compound from Herbal Supplements

A robust sample preparation protocol is critical for the efficient extraction of PAs from complex herbal matrices and minimizing interferences.

SamplePreparation Start Weigh Homogenized Herbal Supplement Extraction Acidic Extraction (e.g., 0.05 M H2SO4 in 50% Methanol) Start->Extraction Add Solvent Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., Cation Exchange Cartridge) Centrifugation->SPE Load Supernatant Wash Wash Cartridge (e.g., Water, Methanol) SPE->Wash Elution Elute PAs (e.g., Ammoniated Methanol) Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC System Reconstitution->Analysis

Caption: General workflow for the extraction of this compound from herbal supplements.
Analytical Method: HPLC-UV

This method is suitable for screening purposes or for matrices with higher expected concentrations of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve of a certified this compound reference standard.

Analytical Method: LC-MS/MS

This is the recommended method for sensitive and specific quantification of this compound at trace levels.

  • Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (requires a this compound standard for optimization). For example, for a related PA like senecionine, the transition m/z 336.2 -> 120.1 is often used.

  • Quantification: Internal standard method using a stable isotope-labeled PA or a structural analog, with a calibration curve prepared using a certified this compound reference standard.

Mandatory Visualization: Understanding the Method Validation Process

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of the validation process according to ICH guidelines.

MethodValidationWorkflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Evaluation and Reporting Develop Develop Analytical Method Protocol Define Validation Parameters & Acceptance Criteria Develop->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Evaluate Data Against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Validation Report Evaluation->Report

Caption: Logical workflow for the validation of an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound in herbal supplements is dictated by the required sensitivity and the regulatory landscape. While HPLC-UV can serve as a valuable screening tool, its limitations in sensitivity make it less suitable for the enforcement of stringent safety limits for pyrrolizidine alkaloids.

LC-MS/MS, with its superior sensitivity, selectivity, and specificity, stands as the unequivocal method of choice for the accurate and reliable quantification of this compound at trace levels. The validation data for related PAs demonstrate its capability to meet the rigorous demands of regulatory compliance and ensure the safety of herbal supplements.

For researchers and professionals in drug development, the adoption of a fully validated LC-MS/MS method is a critical step in the quality control of herbal products, providing the necessary confidence in the analytical results and safeguarding public health.

References

A Comparative Analysis of the Insect Deterrent Properties of Thesinine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insect deterrent properties of thesinine and other pyrrolizidine (B1209537) alkaloids (PAs). By presenting available experimental data, detailed methodologies, and relevant biological pathways, this document aims to inform research and development in the fields of chemical ecology and insecticide development.

Introduction to Pyrrolizidine Alkaloids as Insect Deterrents

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites found in various plant families. They are well-known for their role in chemical defense against herbivores. The biological activity of PAs, including their toxicity and deterrence, varies significantly depending on their chemical structure. While some insects have evolved to tolerate and even sequester PAs for their own defense, for many generalist herbivores, these compounds act as potent feeding deterrents. This guide focuses on comparing the deterrent properties of this compound, a less studied PA, with other more extensively researched PAs.

Quantitative Comparison of Pyrrolizidine Alkaloid Toxicity

Direct quantitative data on the insect deterrent properties of this compound is currently limited in publicly available scientific literature. However, to provide a comparative context, the following table summarizes the toxicity of several other PAs against the generalist herbivore, the beet armyworm (Spodoptera exigua). This data is derived from cell line and larval injection bioassays and provides a valuable benchmark for the potential efficacy of other PAs like this compound.

Table 1: Comparative Toxicity of Various Pyrrolizidine Alkaloids to Spodoptera exigua [1][2][3]

Pyrrolizidine AlkaloidChemical FormIC50 (ppm) in S. exigua Cell Line BioassayRelative Toxicity Ranking
JacobineFree Base~20Most Toxic
ErucifolineFree Base~25High
SenkirkineFree Base~40Moderate
Seneciphylline (B43193)Free Base~50Moderate
RetrorsineFree Base>70Low
SenecionineFree BaseNot Toxic at Tested ConcentrationsInactive
JacobineN-oxide~45Less Toxic than Free Base
ErucifolineN-oxide~55Less Toxic than Free Base
SenkirkineN-oxide>70Low
SeneciphyllineN-oxide>70Low

Note: The free base form of the tested PAs was consistently more toxic than the N-oxide form.[1]

Experimental Protocols

To facilitate the replication and extension of research in this area, this section outlines a generalized protocol for assessing the insect deterrent and toxic properties of PAs.

Insect Feeding Bioassay

This bioassay is designed to assess the feeding deterrence of a compound.

  • Test Insects: A generalist herbivore, such as Spodoptera exigua larvae, is commonly used.

  • Diet Preparation: An artificial diet is prepared. The test compound (e.g., this compound or another PA) is dissolved in a suitable solvent and incorporated into the diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup: Pre-weighed larvae are placed individually in containers with a pre-weighed amount of the treated or control diet.

  • Data Collection: After a set period (e.g., 24-48 hours), the amount of diet consumed, the weight gain of the larvae, and larval mortality are recorded.

  • Analysis: A feeding deterrence index (FDI) can be calculated using the formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

Toxicity Bioassay (Larval Injection)

This method assesses the direct toxicity of a compound, bypassing the gustatory system.

  • Test Compound Preparation: The PA is dissolved in a suitable solvent (e.g., 50% ethanol) to prepare a range of concentrations.

  • Injection: A precise volume of the test solution is injected into the hemolymph of third-instar larvae using a micro-syringe. Control larvae are injected with the solvent alone.

  • Observation: The larvae are monitored for mortality at regular intervals (e.g., 24, 48, 72 hours) after injection.

  • Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.

Signaling Pathways in Insect Deterrence

The deterrence of PAs is initiated by the insect's gustatory system. Specialized taste receptor neurons in sensilla on the mouthparts detect the presence of these bitter compounds.

Gustatory Receptor Neuron Activation

Upon contact with a PA, gustatory receptor neurons (GRNs) are activated. Studies have shown that specific GRNs in caterpillars, such as Estigmene acrea, are highly sensitive to PAs like seneciphylline N-oxide, firing action potentials at very low concentrations.[4][5][6] This activation serves as the initial signal of a potentially toxic compound.

The following diagram illustrates the general workflow for an insect feeding deterrence bioassay.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Diet Artificial Diet Preparation Treat_Diet Incorporate PA into Diet Diet->Treat_Diet Control_Diet Incorporate Solvent into Diet Diet->Control_Diet PA PA Solution (e.g., this compound) PA->Treat_Diet Control Control Solution (Solvent) Control->Control_Diet Expose Expose Larvae to Diets Treat_Diet->Expose Control_Diet->Expose Measure Measure Consumption, Weight Gain, Mortality Expose->Measure Analyze Calculate Feeding Deterrence Index (FDI) Measure->Analyze

Figure 1. Experimental workflow for an insect feeding deterrence bioassay.
Downstream Signaling and Behavioral Response

The activation of deterrent-sensitive GRNs triggers a signaling cascade that ultimately leads to a behavioral response, which is the cessation of feeding and avoidance of the food source. While the precise intracellular signaling pathway for PAs is not fully elucidated, it is understood to involve ion channel activation and neurotransmitter release, leading to the rejection of the food.

The following diagram illustrates a simplified proposed signaling pathway for insect gustatory deterrence by PAs.

signaling_pathway cluster_receptor Gustatory Sensillum cluster_neuron Gustatory Receptor Neuron (GRN) cluster_cns Central Nervous System (CNS) PA Pyrrolizidine Alkaloid (e.g., this compound) GR Gustatory Receptor (GR) PA->GR Binding Ion_Channel Ion Channel Activation GR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization AP Action Potential Generation Depolarization->AP Signal_Trans Signal Transmission AP->Signal_Trans to Brain Behavior Feeding Deterrence Signal_Trans->Behavior

Figure 2. Proposed signaling pathway for insect gustatory deterrence by PAs.

Conclusion

While quantitative data directly comparing the insect deterrent properties of this compound to other PAs remains elusive, the existing research on related compounds provides a strong framework for future investigations. The provided experimental protocols can be adapted to specifically assess this compound's efficacy. Understanding the signaling pathways involved in PA detection is crucial for the development of novel and specific insect deterrents. Further research is needed to isolate and quantify the deterrent effects of this compound and to fully elucidate the molecular mechanisms underlying PA-induced feeding deterrence in various insect species.

References

Inter-Laboratory Validation of Thesinine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify thesinine across different laboratories is crucial for consistent research and development outcomes. This guide provides a comparative overview of the analytical methods for this compound quantification, with a focus on the principles and expected outcomes of an inter-laboratory validation study.

While a dedicated, multi-laboratory validation study for this compound is not publicly available, this guide synthesizes data from single-laboratory validations of pyrrolizidine (B1209537) alkaloids (PAs), including the structurally related compound rinderine, to present a comprehensive comparison.[1] The primary and most effective analytical technique for the quantification of this compound and other PAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[1] This document outlines the performance characteristics of LC-MS/MS methods, provides a detailed experimental protocol, and illustrates a typical inter-laboratory validation workflow.

Comparative Performance of Analytical Methods for this compound

The following table summarizes key quantitative performance data from single-laboratory validation studies of pyrrolizidine alkaloids, which are indicative of the expected performance for a validated this compound quantification method in an inter-laboratory setting.

Validation ParameterMethodMatrixLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Linearity (r²)Reference
This compound LC-MS/MSHerbal Tea0.1 - 8.5 ng/g75 - 115< 17> 0.99[2]
Rinderine LC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Mescaline LC-MS/MSHuman Plasma1.25 - 12.5 ng/mL> 98.3< 7.33Not Specified[3]
Cytisine HILIC/ESI-QTOF-MSHuman Serum & Saliva1 ng/mLNot SpecifiedNot Specified> 0.9999[4][5]

Experimental Protocol: this compound Quantification by LC-MS/MS

This section details a typical experimental protocol for the quantification of this compound in a biological matrix, adapted from established methods for similar alkaloids.[1][2]

Sample Preparation
  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of 0.1 M HCl.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.[1]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.[1]

    • Load 2 mL of the filtered extract onto the cartridge.[1]

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.[1]

    • Elute the PAs with 1 mL of methanol, followed by 1 mL of a 5% ammonia (B1221849) solution in methanol.[1]

    • Combine the eluents.[1]

    • Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 30 °C.[1]

    • Reconstitute the residue in 0.1 mL of 5% methanol.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 10 µL.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for this compound would need to be optimized.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method. The following diagram illustrates the typical workflow.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Develop and Optimize Analytical Method A->B C Prepare and Distribute Standardized Protocol and Samples B->C D Participating Laboratories Receive Samples and Protocol C->D E Laboratories Perform the Analysis Following the Protocol D->E F Data Collection and Reporting to Coordinating Laboratory E->F G Statistical Analysis of Inter-Laboratory Data (e.g., ANOVA) F->G H Evaluation of Method Performance Parameters (Reproducibility, Robustness) G->H I Publication of Validation Study Report H->I

Inter-laboratory validation workflow.

Conclusion

While a specific inter-laboratory validation study for this compound quantification is not yet published, the available data on similar pyrrolizidine alkaloids strongly suggest that LC-MS/MS is the method of choice. The performance characteristics outlined in this guide, derived from single-laboratory validations, provide a solid benchmark for what can be expected from a robust and validated method. A formal inter-laboratory study, following the workflow described, would be the definitive step in establishing a universally accepted method for the quantification of this compound, ensuring data comparability and reliability across the scientific community.

References

Metabolic Fate of Thesinine and Lycopsamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of two pyrrolizidine (B1209537) alkaloids (PAs), thesinine and lycopsamine (B1675737). While both compounds share the characteristic pyrrolizidine core structure and are associated with potential hepatotoxicity, the extent of their metabolic activation and detoxification can differ, influencing their toxicological profiles. This document summarizes the current understanding of their metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Executive Summary

This compound and lycopsamine, as pyrrolizidine alkaloids, are known to undergo metabolic activation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This bioactivation leads to the formation of highly reactive pyrrolic metabolites, which are the ultimate toxicants responsible for cellular damage through the formation of protein and DNA adducts. While specific data on this compound metabolism is limited, its metabolic fate is inferred based on the well-established pathways for other PAs. Lycopsamine's metabolism is better characterized, with studies detailing the formation of its N-oxide and subsequent conversion to reactive pyrroles that form protein adducts. The primary difference in their metabolic pathways and subsequent toxicity is likely influenced by the stereochemistry of their necine base and the nature of their ester side chains.

Data Presentation: Comparative Metabolic Profile

Due to the limited availability of direct comparative quantitative data, this table summarizes the known and inferred metabolic parameters for this compound and lycopsamine.

ParameterThis compound (Inferred)Lycopsamine (Documented)Reference
Primary Metabolism Hepatic oxidation by CYP enzymesHepatic oxidation by CYP enzymes[1]
Major Metabolic Pathways 1. Dehydrogenation to reactive pyrrolic esters (bioactivation)2. N-oxidation (detoxification)3. Ester hydrolysis1. Dehydrogenation to reactive pyrrolic esters (bioactivation)2. N-oxidation (detoxification)3. Ester hydrolysis[1]
Key Activating Enzymes Likely CYP3A and CYP2B subfamiliesCYP3A and CYP2B subfamilies[1]
Primary Reactive Metabolite Dehydrothis compound (pyrrolic ester)Dehydrolycopsamine (pyrrolic ester)[1]
Detoxification Products This compound N-oxide, necine base, and necic acidLycopsamine N-oxide, retronecine, and trachelanthic acid[2]
Key Toxicological Outcome Formation of DNA and protein adducts, leading to hepatotoxicityFormation of DNA and protein adducts, leading to hepatotoxicity[1][3]

Metabolic Pathways

The metabolic pathways for both this compound and lycopsamine are believed to follow the general scheme for hepatotoxic pyrrolizidine alkaloids. The balance between the bioactivation and detoxification pathways is a critical determinant of their ultimate toxicity.

Bioactivation Pathway

The primary route for the toxicity of both this compound and lycopsamine is their bioactivation by CYP enzymes in the liver. This process involves the introduction of a double bond in the pyrrolizidine nucleus, leading to the formation of a highly electrophilic pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These reactive metabolites can then alkylate cellular macromolecules.

cluster_bioactivation Bioactivation Pathway PA This compound / Lycopsamine DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) PA->DHPA Oxidation CYP Cytochrome P450 (e.g., CYP3A4, CYP2B6) Adducts DNA and Protein Adducts DHPA->Adducts Alkylation Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

General bioactivation pathway of pyrrolizidine alkaloids.
Detoxification Pathways

Two main detoxification pathways exist for pyrrolizidine alkaloids: N-oxidation and ester hydrolysis.

  • N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized by CYP enzymes and flavin-containing monooxygenases (FMOs) to form N-oxides. These are generally more water-soluble and less toxic, and are readily excreted. However, N-oxides can be reduced back to the parent tertiary amine PA by gut microflora and hepatic enzymes, creating a potential reservoir for the toxic compound.[2]

  • Ester Hydrolysis: The ester linkages can be cleaved by carboxylesterases to yield the necine base and the necic acid, which are typically much less toxic and are excreted.

cluster_detoxification Detoxification Pathways PA This compound / Lycopsamine N_Oxide PA N-oxide PA->N_Oxide N-oxidation (CYPs, FMOs) Hydrolysis_Products Necine Base + Necic Acid PA->Hydrolysis_Products Ester Hydrolysis (Carboxylesterases) N_Oxide->PA Reduction Excretion1 Excretion N_Oxide->Excretion1 Excretion2 Excretion Hydrolysis_Products->Excretion2 Reduction Reduction (Gut Flora, Hepatic Enzymes)

General detoxification pathways of pyrrolizidine alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the metabolic fate of this compound and lycopsamine.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method to assess the phase I metabolism of xenobiotics.

  • Objective: To determine the rate of metabolism and identify the metabolites of this compound or lycopsamine formed by liver microsomes.

  • Materials:

    • Human or animal liver microsomes

    • This compound or Lycopsamine standard

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the PA in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

cluster_workflow In Vitro Metabolism Workflow Start Prepare Reaction Mixture (Microsomes + PA) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate with NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Quench Reaction (Acetonitrile/Methanol) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Workflow for in vitro metabolism study using liver microsomes.
Detection of Pyrrole-Protein Adducts

This method is used to detect the formation of reactive metabolites that bind to proteins.

  • Objective: To quantify the level of pyrrole-protein adducts in plasma or liver tissue following exposure to this compound or lycopsamine.

  • Materials:

    • Plasma or liver homogenate from treated animals

    • Trichloroacetic acid (TCA) or acetone (B3395972) for protein precipitation

    • Pronase or alkaline hydrolysis for protein digestion

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)

    • Spectrophotometer or LC-MS/MS system

  • Procedure (Spectrophotometric method):

    • Precipitate proteins from the biological sample using TCA or acetone.

    • Wash the protein pellet to remove unbound compounds.

    • Hydrolyze the protein pellet to release the pyrrolic moieties.

    • React the hydrolyzed sample with Ehrlich's reagent, which forms a colored product with pyrroles.

    • Measure the absorbance at a specific wavelength (e.g., 580 nm) to quantify the amount of pyrrole (B145914) adducts.

  • Procedure (LC-MS/MS method):

    • Precipitate and wash the proteins as described above.

    • Digest the proteins using an enzyme such as Pronase to generate peptides with adducted pyrroles.

    • Analyze the digest by LC-MS/MS to identify and quantify specific peptide adducts.

  • Data Analysis: The amount of pyrrole-protein adducts is expressed as nmol of pyrrole per mg of protein.

Conclusion

The metabolic fates of this compound and lycopsamine are central to their toxicological profiles. Both are pro-toxins that require metabolic activation by hepatic CYP enzymes to exert their toxic effects through the formation of reactive pyrrolic intermediates. While the metabolic pathways of lycopsamine are reasonably well-understood, there is a critical need for further research to elucidate the specific metabolic fate of this compound. Direct comparative studies are essential to accurately assess their relative risks. The provided experimental protocols offer a framework for conducting such investigations, which will be invaluable for researchers in the fields of toxicology, pharmacology, and drug development.

References

comparative transcriptomics of plants with high and low thesinine content

Author: BenchChem Technical Support Team. Date: December 2025

A comparative transcriptomic analysis of plants with varying theanine content offers significant insights into the genetic regulation of this key metabolite. Theanine (L-theanine) is a non-proteinogenic amino acid primarily found in tea plants (Camellia sinensis) and is responsible for the characteristic umami taste and relaxing effects of tea.[1][2] Understanding the molecular mechanisms that lead to high theanine accumulation is crucial for developing tea cultivars with enhanced flavor and for potential pharmaceutical applications. This guide compares transcriptomic data from high-theanine and low-theanine plants, details the experimental protocols used for these analyses, and visualizes the key biosynthetic pathways.

Comparative Analysis of Gene Expression

Transcriptomic studies comparing high- and low-theanine plants, such as the tea plant (Camellia sinensis) versus the oil tea plant (Camellia oleifera), or different tissues within the tea plant itself, have identified several key genes whose expression levels are strongly correlated with theanine content.[3][4][5] Theanine is primarily synthesized in the roots and then transported to the young shoots.[5][6]

The main enzymatic steps in theanine biosynthesis involve the conversion of L-alanine to ethylamine (B1201723), and the subsequent condensation of ethylamine with L-glutamate.[2][7] Key genes involved in this pathway include Alanine (B10760859) Decarboxylase (AlaDC), Glutamine Synthetase (GS), Glutamate (B1630785) Synthase (GOGAT), and Theanine Synthetase (TS).[7][8][9]

Below is a summary of differentially expressed genes (DEGs) identified in comparative transcriptomic studies between high-theanine (e.g., C. sinensis roots) and low-theanine (e.g., C. oleifera roots or C. sinensis leaves) tissues.

GeneFunctionExpression in High-Theanine PlantsExpression in Low-Theanine Plants
Theanine Synthetase (TS) Catalyzes the final step of theanine synthesis from glutamate and ethylamine.[2][7]HighLow
Alanine Decarboxylase (AlaDC) Converts alanine to ethylamine, a key precursor for theanine.[2]HighLow
Glutamine Synthetase (GS) Involved in the synthesis of glutamine, a precursor to glutamate.[7][8]HighLow
Glutamate Synthase (GOGAT) Produces glutamate, a direct precursor for theanine synthesis.[6][8]HighLow
ABC Transporters Potentially involved in the transport of theanine within the plant.[1]UpregulatedDownregulated

Theanine Biosynthesis Pathway

The synthesis of theanine is a multi-step process primarily occurring in the roots of the tea plant. The availability of the precursor ethylamine is considered a critical factor determining the high accumulation of theanine in tea plants.[2] The pathway involves several key enzymes whose gene expression is upregulated in high-theanine cultivars.

Theanine_Biosynthesis cluster_precursors Precursor Synthesis cluster_synthesis Theanine Synthesis Alanine L-Alanine AlaDC AlaDC Alanine->AlaDC Glutamate L-Glutamate TS TS Glutamate->TS Ethylamine Ethylamine Ethylamine->TS Theanine L-Theanine AlaDC->Ethylamine TS->Theanine GS_GOGAT GS/GOGAT Cycle GS_GOGAT->Glutamate Produces

Key enzymatic steps in the L-Theanine biosynthesis pathway.

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative transcriptomic analysis of plants with varying theanine content.

RNA Sequencing (RNA-Seq) Workflow

RNA-Seq is a powerful technique used to profile the transcriptome of an organism. The general workflow for a comparative transcriptomic study of Camellia sinensis is outlined below.

  • Plant Material Collection : Samples are collected from tissues of interest, for instance, roots and leaves from both high- and low-theanine tea cultivars.[3]

  • RNA Extraction : Total RNA is extracted from the collected tissues using a suitable kit, such as the RNeasy Plus Mini kit (Qiagen).[10]

  • Library Preparation : mRNA is enriched from the total RNA, typically using oligo(dT) magnetic beads.[10] The purified mRNA is then fragmented and used as a template for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library.[11][12]

  • Sequencing : The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina HiSeq or Oxford Nanopore.[11][13]

  • Data Analysis : Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome.[12] Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated between the high- and low-theanine samples.

RNASeq_Workflow A 1. Sample Collection (e.g., High/Low Theanine Cultivars) B 2. Total RNA Extraction A->B C 3. mRNA Enrichment & Library Prep B->C D 4. High-Throughput Sequencing (e.g., Illumina) C->D E 5. Data Quality Control D->E F 6. Read Mapping to Reference Genome E->F G 7. Differential Gene Expression Analysis F->G H Identification of Key Genes G->H

A typical experimental workflow for comparative transcriptomics.
Theanine Quantification

Accurate quantification of theanine content is essential to correlate with transcriptomic data. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

  • Sample Preparation : Dry plant material (e.g., tea leaves) is homogenized. Theanine is then extracted using an appropriate solvent, often hot water.[14] The extract is centrifuged and filtered to remove particulate matter.[14]

  • Chromatographic Separation : The filtered extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 column). A mobile phase, often a gradient of water and acetonitrile, is used to separate theanine from other compounds in the extract.[15][16]

  • Detection and Quantification : Theanine is detected using a Diode Array Detector (DAD) or by mass spectrometry (MS).[15][17] The concentration is determined by comparing the peak area of theanine in the sample to that of a known standard.[17] Some methods may use post-column derivatization with reagents like ninhydrin (B49086) for enhanced detection.[14]

This guide provides a foundational understanding of the transcriptomic differences underlying the variation in theanine content in plants. The identified genes and pathways serve as valuable targets for future research in crop improvement and drug development.

References

A Comparative Guide to Assessing the Purity of Synthesized Thesinine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized thesinine standards is paramount for reliable toxicological studies, the development of analytical methods, and ensuring the quality of pharmaceutical preparations. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering insights into their principles, experimental protocols, and data interpretation.

Orthogonal Approaches to Purity Verification

A combination of chromatographic and spectroscopic techniques is recommended to ensure a comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis and impurity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for an identical reference standard. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the identification of impurities.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method, or combination of methods, depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Separation by HPLC followed by mass-to-charge ratio analysis for identification and quantification.
Primary Use Quantitative purity determination (assay), impurity profiling.Absolute purity determination, structural confirmation, quantification of impurities.Impurity identification and structural elucidation, trace-level quantification.
Strengths High resolution and sensitivity, robust and reproducible, suitable for routine quality control.[1][2]Primary analytical method (no need for a specific reference standard of the analyte), provides structural information, non-destructive.[3][4][5]High sensitivity and selectivity, provides molecular weight and fragmentation information for impurity identification.[6][7][8]
Limitations Requires a reference standard for quantification, potential for co-eluting impurities.Lower sensitivity compared to HPLC, requires more sample, complex mixtures can be challenging to analyze.[9]Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards.
Typical Purity Assessment Area percent of the main peak relative to the total peak area.Ratio of the integral of a specific proton signal of the analyte to that of a certified internal standard.[10]Quantification based on peak area relative to a standard curve, identification of impurities by mass fragmentation patterns.[11][12]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the reliable assessment of synthesized this compound standards. The following workflow outlines the key stages, from initial characterization to comprehensive purity determination.

G Overall Workflow for this compound Purity Assessment cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Impurity Profiling cluster_3 Final Purity Assignment A Synthesized this compound Batch B Structural Confirmation (NMR, MS) A->B C HPLC-UV Analysis (Area Percent Purity) B->C D qNMR Analysis (Absolute Purity) B->D E LC-MS/MS Analysis C->E G Data Integration and Comparison D->G F Identification of Synthesis Byproducts and Degradants E->F F->G H Issuance of Certificate of Analysis G->H

Overall workflow for this compound purity assessment.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of pyrrolizidine (B1209537) alkaloids and can be applied to the assessment of synthesized this compound standards. Method validation is essential to ensure the suitability of these protocols for their intended purpose.[1][13][14]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for determining the purity of a synthesized this compound standard by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the purity of the this compound standard against a certified internal standard.[5][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and a signal that does not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and an equimolar amount of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / mthis compound) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

    • IS = Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

This method is highly effective for identifying and characterizing potential impurities from the synthesis of this compound.[8][15]

  • Instrumentation: LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer).

  • LC Conditions: Similar to the HPLC-UV method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for fragmentation analysis of potential impurities.

    • Collision Energy: Optimized for fragmentation of this compound and its potential byproducts.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 10 µg/mL) in the initial mobile phase.

  • Data Analysis:

    • Examine the full scan data for masses other than this compound.

    • Perform MS/MS analysis on these potential impurity masses to obtain fragmentation patterns.

    • Propose structures for the impurities based on their fragmentation patterns and knowledge of the synthetic route. Potential impurities could include starting materials, reagents, or byproducts from side reactions.[16][17]

Visualization of Analytical Principles

The following diagrams illustrate the fundamental principles of the key analytical techniques discussed.

G Principle of HPLC Separation cluster_0 Separation A Mobile Phase B Pump A->B C Injector B->C D HPLC Column (Stationary Phase) C->D Sample Injection E Detector (UV) D->E Elution F Data System E->F Signal

Principle of HPLC separation.

G Principle of qNMR Analysis A Sample in Deuterated Solvent B Strong Magnetic Field A->B C Radiofrequency Pulse B->C D Signal Detection (FID) C->D E Fourier Transform D->E F NMR Spectrum E->F G Integration and Purity Calculation F->G

References

A Comparative Guide to the Anti-inflammatory Potential of Thesinine and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thesinine, a pyrrolizidine (B1209537) alkaloid, and its corresponding aglycone are compounds of interest for their potential pharmacological activities. While direct comparative studies on their anti-inflammatory effects are not extensively documented in publicly available literature, principles derived from research on analogous glycosylated natural products, such as flavonoids and saponins, can inform a predictive comparison. This guide synthesizes available data on related compounds to project the likely anti-inflammatory profiles of this compound and its aglycone, provides detailed experimental protocols for their evaluation, and illustrates key biological pathways and experimental workflows.

It is generally observed that the aglycone form of a glycoside exhibits greater potency in in vitro assays due to its lower molecular weight and increased ability to interact with cellular targets.[1][2] Conversely, the glycoside form may have altered pharmacokinetic properties in vivo.

Predicted Comparative Anti-inflammatory Effects

The following table summarizes the predicted differences in anti-inflammatory activity between this compound (the glycoside) and its aglycone. These predictions are based on general principles observed for other natural product glycosides and should be verified by direct experimental comparison.[1][2][3]

FeatureThis compound (Glycoside)This compound AglyconeRationale / Citation
In Vitro Potency (e.g., IC50) Likely higher IC50 (less potent)Likely lower IC50 (more potent)The sugar moiety in glycosides can sterically hinder interaction with molecular targets. Aglycones, lacking this moiety, often show higher activity in cell-based assays.[1][2]
Inhibition of Inflammatory Mediators (NO, PGE2) Moderate InhibitionStronger InhibitionThe aglycone form is expected to more effectively suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages.
Cytokine Suppression (TNF-α, IL-6, IL-1β) Moderate SuppressionStronger SuppressionThe aglycone is predicted to show a more pronounced reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Mechanism of Action Likely involves inhibition of NF-κB and MAPK signaling pathwaysLikely involves more direct or potent inhibition of NF-κB and MAPK signaling pathwaysPyrrolizidine alkaloids and other anti-inflammatory natural products commonly target these key inflammatory signaling cascades.[4][5]
In Vivo Efficacy Potentially variable; may act as a prodrugPotentially higher initial activity, but may be cleared more rapidlyThe glycoside may be hydrolyzed to the active aglycone in vivo. Pharmacokinetics will differ, influencing overall efficacy.

Experimental Protocols

To empirically determine and compare the anti-inflammatory effects of this compound and its aglycone, the following established experimental protocols are recommended.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of the compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or its aglycone for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the NO concentration using the Griess reagent assay. Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the results.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatant as described above.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the acute anti-inflammatory activity of compounds.[6][7]

a. Animals:

  • Use male Wistar rats or Swiss albino mice (180-220 g).

  • Acclimate the animals for at least one week before the experiment.

  • House the animals in standard conditions with free access to food and water.

b. Experimental Procedure:

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and treatment groups (this compound and its aglycone at various doses).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

G Figure 1: Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->genes Transcription nucleus Nucleus This compound This compound / Aglycone This compound->IKK Inhibition This compound->NFkB_nucleus Inhibition G Figure 2: Workflow for In Vitro Anti-inflammatory Comparison cluster_assays Assays start Start: RAW 264.7 Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. LPS Only 3. This compound + LPS 4. Aglycone + LPS start->treatment incubation 24h Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Collect Cell Lysate incubation->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2) cells->western data Data Analysis and Comparison griess->data elisa->data western->data

References

Thesinine as a Food Additive: A Comparative Safety Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel, natural compounds for use as food additives is a continuous endeavor in the food industry. One such compound that has been isolated from various plant species is thesinine, a pyrrolizidine (B1209537) alkaloid (PA). This guide provides a comprehensive comparison of this compound's potential as a safe food additive against established natural alternatives, supported by available experimental data and detailed methodologies. The objective is to present a critical safety assessment for an audience of researchers, scientists, and drug development professionals.

Given the chemical class to which this compound belongs, this guide will focus on its toxicological profile in comparison to natural additives with similar hypothetical functionalities, such as coloring and flavoring agents. The information presented is intended to inform on the rigorous safety evaluation required for any new food ingredient and to highlight the significant safety concerns associated with pyrrolizidine alkaloids.

Executive Summary

This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The primary concern with PAs containing a 1,2-unsaturated necine base, a structural feature of this compound, is their metabolic activation in the liver to highly reactive pyrrole (B145914) derivatives.[1] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cell damage, mutation, and cancer initiation.[3]

In contrast, the selected alternatives—anthocyanins and beta-carotene (B85742) as natural colorants, and limonene (B3431351) and turmeric extract as natural flavoring agents—have a long history of safe use in food and are generally recognized as safe (GRAS) or have established acceptable daily intakes (ADIs). While some of these alternatives may have safety considerations at very high doses or in specific populations, their overall toxicological profiles are significantly less concerning than that of pyrrolizidine alkaloids.

This guide will demonstrate through comparative data that this compound faces substantial, likely insurmountable, safety hurdles to be considered a viable and safe food additive.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound (represented by the pyrrolizidine alkaloid class) and the selected natural alternatives. It is critical to note the significant lack of specific toxicological data for this compound itself, a major data gap that, in itself, is a significant safety concern.

Table 1: Acute and Subchronic Toxicity Data

Compound/ExtractTest SpeciesRoute of AdministrationAcute Toxicity (LD50)Subchronic Toxicity (NOAEL)Citation(s)
This compound (as a Pyrrolizidine Alkaloid) RatOral34-300 mg/kg bw (for various toxic PAs)Data not available for this compound.[4]
Anthocyanins RatOral> 2000 mg/kg bwNot clearly established; generally considered safe.
Beta-Carotene Rat, MouseOral> 2000 mg/kg bw1000 mg/kg/day[5]
Turmeric Extract (Curcumin) RatOral> 5000 mg/kg bw1000 mg/kg bw/day[4][6]
Limonene Rat, MouseOral~5 g/kg bwData not available in a standard 90-day study format.[2]

Table 2: Genotoxicity Data

Compound/ExtractAmes Test (Bacterial Reverse Mutation Assay)In Vivo Micronucleus TestOther Genotoxicity DataCitation(s)
This compound (as a 1,2-unsaturated PA) Positive (with metabolic activation)PositiveInduces DNA adducts and chromosomal aberrations.[3]
Anthocyanins NegativeNegativeGenerally considered non-genotoxic.
Beta-Carotene NegativeNegativeNo evidence of mutagenic properties.[5]
Turmeric Extract (Curcumin) NegativeNegativeNo evidence of genotoxicity in a battery of tests.[6]
Limonene NegativeNegativeNo evidence of mutagenic or clastogenic activity.[7]

Table 3: Carcinogenicity Data

Compound/ExtractTest SpeciesCarcinogenicity FindingCitation(s)
This compound (as a 1,2-unsaturated PA) Rat, MouseCarcinogenic (induces liver tumors, particularly angiosarcomas)[3][8]
Anthocyanins Not extensively tested as single compounds; generally considered non-carcinogenic in the context of food.
Beta-Carotene Rat, MouseNot carcinogenic. High-dose supplements in smokers have been associated with increased lung cancer risk.[5][9]
Turmeric Extract (Curcumin) Rat, MouseNot carcinogenic.
Limonene Rat, MouseNot carcinogenic in female rats and mice. Male rat kidney tumors are not considered relevant to humans.[7]

Mechanism of Action and Toxicity

This compound (Pyrrolizidine Alkaloids)

The toxicity of this compound, as a 1,2-unsaturated PA, is initiated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process generates highly reactive electrophilic pyrrole derivatives (dehydropyrrolizidine alkaloids). These metabolites can then alkylate cellular macromolecules, leading to a cascade of toxic effects.

PA_Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) This compound This compound (1,2-unsaturated PA) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation ReactivePyrroles Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->ReactivePyrroles DNA DNA ReactivePyrroles->DNA Alkylation Proteins Cellular Proteins ReactivePyrroles->Proteins Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Mutation Mutation DNA_Adducts->Mutation Cellular_Damage Cellular Damage & Apoptosis Protein_Adducts->Cellular_Damage Cancer Cancer Mutation->Cancer Ames_Test_Workflow Test_Substance Test Substance (e.g., this compound) Plating Plating on Minimal Agar Test_Substance->Plating Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Plating S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Plating No_S9 No S9 Mix (Control) No_S9->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis (Statistical Significance) Colony_Counting->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Thesinine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thesinine, a pyrrolizidine (B1209537) alkaloid found in plants such as Borago officinalis, requires careful handling and disposal due to the potential health risks associated with this class of compounds.[1][2] Pyrrolizidine alkaloids are known for their potential hepatotoxicity, and some have been shown to be carcinogenic in animal studies.[3][4][5] Therefore, all this compound waste must be treated as hazardous.

Key Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₁NO₃[1]
Molecular Weight 287.35 g/mol [1]
Appearance Colorless crystals[6]
CAS Number 488-02-8[1]

Experimental Protocol for this compound Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with general laboratory safety standards.

Materials:

  • This compound waste (e.g., unused solutions, contaminated labware)

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Lab coat

  • Hazardous waste container (chemically compatible, e.g., high-density polyethylene (B3416737) or glass, with a screw cap)[7][8]

  • Secondary containment bin[7]

  • Hazardous waste labels

Procedure:

  • Personal Protective Equipment (PPE): Before handling any this compound waste, don the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[9]

  • Waste Segregation:

    • Segregate this compound waste at the point of generation.[7][10]

    • Do not mix this compound waste with non-hazardous waste.[11]

    • Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[8]

    • Avoid mixing this compound waste with other incompatible chemical waste streams.[11][12]

  • Containerization:

    • Select a hazardous waste container that is chemically compatible with this compound and any solvents used.[7] The container must be in good condition with a secure, leak-proof screw cap.[7][12]

    • Pour liquid this compound waste carefully into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[13]

    • Place solid this compound waste into a designated solid waste container.

    • Always keep the waste container closed except when adding waste.[12][13]

  • Labeling:

    • Affix a hazardous waste label to the container immediately.

    • Clearly write the full chemical name "this compound" and the names and approximate percentages of any other components (e.g., solvents). Do not use abbreviations or chemical formulas.[12]

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Caution: Pyrrolizidine Alkaloid").[12]

    • Include the date of waste accumulation and the name of the generating researcher or laboratory.[12]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[12][13]

    • The SAA should be a well-ventilated area, away from general laboratory traffic.

    • Ensure the waste container is placed within a secondary containment bin to prevent the spread of material in case of a leak.[7][14]

  • Final Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup and final disposal.[14]

    • Do not dispose of this compound waste down the drain or in the regular trash.[11][15] The primary route for disposal of toxic chemicals like this compound is typically incineration by a licensed hazardous waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ThesinineDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste: Solid vs. Liquid Incompatible Chemicals C->D E Transfer Waste to Container (Do not overfill) D->E F Securely Cap Container E->F G Label Container Correctly: - Full Chemical Name - Hazards - Date & Lab Info F->G H Store in Designated SAA (Secondary Containment) G->H I Container Full or Storage Time Limit Reached? H->I I->H No J Contact EHS for Pickup I->J Yes K Professional Disposal (e.g., Incineration) J->K

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thesinine
Reactant of Route 2
Thesinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.